Sodium hypobromite

Catalog No.
S655894
CAS No.
13824-96-9
M.F
NaBrO
BrNaO
M. Wt
118.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hypobromite

CAS Number

13824-96-9

Product Name

Sodium hypobromite

IUPAC Name

sodium;hypobromite

Molecular Formula

NaBrO
BrNaO

Molecular Weight

118.89 g/mol

InChI

InChI=1S/BrO.Na/c1-2;/q-1;+1

InChI Key

CRWJEUDFKNYSBX-UHFFFAOYSA-N

SMILES

[O-]Br.[Na+]

Synonyms

HOBr, hydrogen oxybromide, hypobromous acid, hypobromous acid, ion (1-), hypobromous acid, potassium salt, hypobromous acid, sodium salt, sodium hypobromite

Canonical SMILES

[O-]Br.[Na+]

Isomeric SMILES

[O-]Br.[Na+]

The exact mass of the compound Sodium hypobromite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Bromine Compounds - Bromates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Properties and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Hypobromite is an anion where bromine is in the +1 oxidation state, with a Br–O bond length of 1.82 Å [1]. It functions as a strong oxidizer and germicide, analogous to hypochlorite, and is involved in both industrial processes and the mammalian immune response [1].

The most common laboratory preparation involves the disproportionation of bromine in basic aqueous solution [1] [2]. This reaction is rapid at 20°C: Br₂ + 2 OH⁻(aq) → Br⁻ + BrO⁻ + H₂O [1] [2]

A key consideration is its instability. Hypobromite solutions spontaneously undergo a second disproportionation reaction to bromide (Br⁻) and bromate (BrO₃⁻) [1]. This reaction is rapid at 20°C but can be slowed at 0°C [1]. Consequently, hypobromite is often prepared and used in situ rather than isolated in a pure, stable form [2].

Reactivity and Synthetic Applications

Hypobromite participates in several key reaction types, most notably as a key reagent in the haloform reaction and various oxidation processes.

The Haloform Reaction

This is a classic transformation where hypobromite reacts with methyl ketones (or secondary alcohols like isopropyl alcohol that can be oxidized to methyl ketones) to yield bromoform (CHBr₃) and a carboxylate [3] [2].

  • Mechanism: The reaction involves triple α-halogenation of the methyl group, followed by nucleophilic substitution and hydrolysis of the trihalomethyl ketone intermediate [3].
  • Example Protocol: Oxidation of Propiophenone to Benzoic Acid [2]
    • Add 20.1 g (0.15 mol) of propiophenone to 300 mL of a rapidly stirred sodium hypobromite solution (0.512 mol) at 22°C over 5 minutes.
    • Maintain the temperature at 24-25°C with an ice bath and stir rapidly for 2.5 hours to form an emulsion.
    • Quench the unreacted hypobromite with sodium bisulfite.
    • Extract the basic solution with ether to remove any unreacted ketone.
    • Acidify the aqueous phase with concentrated HCl to precipitate 17.6 g (96%) of benzoic acid (mp 121.5-122°C).
α-Bromination of Ketones

Hypobromite can be used for the α-bromination of 1,3-dicarbonyl compounds under mild conditions [2]. The reaction can be enhanced by Lewis acid catalysts (e.g., magnesium perchlorate), which chelate the carbonyl oxygens, activating the α-carbon for bromination [2].

Other Oxidations

Hypobromite serves as a general oxidizing agent. It is a proposed reactive intermediate in the Hofmann rearrangement, converting primary amides to primary amines with one fewer carbon atom [1].

The table below summarizes key quantitative data and reaction conditions for hypobromite preparation and application:

Parameter Details Reference
Molecular Weight 95.904 g/mol [1]
Bromine Oxidation State +1 [1]
Br–O Bond Length 1.82 Å [1]
Preparation Temperature Rapid at 20°C [1]
Stability Condition Disproportionates slowly at 0°C [1]
Haloform Reaction Yield Up to 96% (for benzoic acid synthesis) [2]

Role in Biological Systems and Innate Immunity

Within the human immune system, hypobromite is a Reactive Halogen Species (RHS) generated by eosinophils, a type of white blood cell, to combat multicellular parasites [1] [4].

The biochemical pathway involves the enzyme eosinophil peroxidase (EPO), which preferentially uses bromide ions (Br⁻) from the blood and hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr), which dissociates to hypobromite (OBr⁻) [1] [4]. The generated hypobromite is a potent inorganic bactericidal molecule, effective against a wide range of microbes [4]. This pathway is part of a broader network of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) that constitute the innate immune response [4].

The following diagram illustrates the role of hypobromite and other reactive species in the innate immune signaling pathway, particularly within phagocytes like eosinophils and neutrophils.

G Pathogen Pathogen Invasion Phagocyte Phagocyte (Macrophage, Eosinophil, Neutrophil) Pathogen->Phagocyte  Phagocytosis NADPH_Oxidase NADPH Oxidase (NOx) Phagocyte->NADPH_Oxidase  Activates H2O2 H₂O₂ NADPH_Oxidase->H2O2  Produces MPO Myeloperoxidase (MPO) H2O2->MPO EPO Eosinophil Peroxidase (EPO) H2O2->EPO HOCl HOCl / OCl⁻ MPO->HOCl  Catalyzes  Synthesis HOBr HOBr / OBr⁻ EPO->HOBr  Catalyzes  Synthesis Br Br⁻ (Bromide) Br->EPO  Preferred  Substrate Cl Cl⁻ (Chloride) Cl->MPO  Substrate Microbial_Lysis Microbial Lysis HOBr->Microbial_Lysis  Oxidizes HOCl->Microbial_Lysis  Oxidizes

Hypobromite generation in innate immunity

Industrial and Environmental Considerations

A significant concern in using hypobromite, particularly in large-scale applications like water treatment, is the formation of disinfection byproducts (DBPs), especially trihalomethanes (THMs) like bromoform (CHBr₃) [2]. These form when hypobromite reacts with natural organic matter in water. Due to their toxicity, regulations often limit residual oxidant discharge to 0.2 mg/L [2]. To comply, industries may use dechlorination with reductants like sodium metabisulfite (Na₂S₂O₅) or design systems where the oxidant is naturally exhausted before discharge [2].

References

sodium hypobromite synthesis Br2 NaOH reaction mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction and Mechanism

The synthesis of sodium hypobromite is a disproportionation reaction where bromine is simultaneously oxidized and reduced upon mixing with cold, aqueous sodium hydroxide [1] [2].

The primary synthesis reaction is: Br₂ + 2NaOH → NaOBr + NaBr + H₂O [1] [2]

In this reaction, the hypobromite anion (OBr⁻) is generated. A key characteristic of this ion is its instability; it slowly undergoes a second disproportionation reaction in solution [2]: 3NaOBr → 2NaBr + NaBrO₃

This decomposition into sodium bromide and sodium bromate is a critical factor affecting the shelf-life and utility of NaOBr solutions [3] [2].

Detailed Experimental Protocols

For reliable and reproducible results, precise control of temperature and reactant addition is essential. Below are two common synthesis methods.

Standard Laboratory Synthesis

This method is adapted from a detailed procedure and is suitable for generating a NaOBr solution for immediate use [1].

  • Step 1: Prepare a 40% w/w sodium hydroxide solution (438 g in enough water to achieve a final volume of 306 ml) in a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer.
  • Step 2: Cool the NaOH solution to -3°C using an ice-salt bath.
  • Step 3: Slowly add bromine (314 g, 100 ml) dropwise (1-2 drops per second) with constant, vigorous stirring.
  • Step 4: Maintain the reaction temperature between -8°C and -3°C throughout the addition. Inadequate cooling leads to bromate (NaBrO₃) formation, while excessive cooling below -8°C can cause the mixture to solidify [1].
  • Step 5: After addition, stir until the reaction is complete. The resulting orange solution contains this compound, typically as the pentahydrate (NaOBr·5H₂O) [1].
In-Situ Generation for Organic Synthesis

For reactions like the Hofmann rearrangement, this compound is often prepared and used immediately without isolation [1] [4].

  • Step 1: Dissolve 36.0 g (0.900 mol) of sodium hydroxide in 225 ml of water in a suitable flask.
  • Step 2: Cool the solution to 0-5°C.
  • Step 3: Add 57.5 g (18.5 ml, 0.360 mol) of bromine dropwise with stirring over about 5 minutes.
  • Step 4: This freshly prepared, cold NaOBr solution is then directly used to react with the substrate (e.g., an amide).

The following diagram illustrates the workflow for the in-situ generation and use of this compound in organic synthesis:

G NaOH_H2O NaOH Solution Cooling Cool to 0-5°C NaOH_H2O->Cooling Br2 Br₂ (liquid) Mix Combine with stirring Br2->Mix Cooling->Mix NaOBr_Soln Fresh NaOBr Solution Mix->NaOBr_Soln Hofmann Hofmann Rearrangement NaOBr_Soln->Hofmann Amide Primary Amide Amide->Hofmann Product Primary Amine + CO₂ Hofmann->Product

Workflow for the in-situ generation and use of this compound in a Hofmann rearrangement.

Key Data and Stability

The tables below summarize critical quantitative data and stability factors for this compound.

Table 1: Physicochemical Properties of this compound [1] [5]

Property Value / Description
Chemical Formula NaOBr (anhydrous), commonly encountered as NaOBr·5H₂O (pentahydrate)
Molecular Weight 118.89 g/mol (anhydrous)
Appearance Yellow to orange crystalline solid (pentahydrate) or solution
Solubility Readily soluble in water
Storage Temperature -20°C for short-term storage of solids; 0-6°C for solutions

Table 2: Factors Affecting NaOBr Solution Stability and Decomposition [1] [3]

Factor Effect on Stability
Temperature Highly unstable at or above 0°C; decomposition accelerates with increasing temperature.
Concentration Higher concentrations decompose more rapidly.
pH Stability is highest in strongly alkaline conditions.
Light Exposure to light accelerates decomposition.

Applications and Practical Notes

This compound is a versatile reagent, but its application is dictated by its instability.

  • Primary Applications:

    • Organic Synthesis: Its most prominent use is in the Hofmann Rearrangement (or Hofmann Degradation), where it converts primary amides into primary amines with one less carbon atom [1] [4].
    • Analytical Chemistry: Used in soil analysis to oxidize organic matter during mechanical analysis of soils [1].
  • Critical Handling and Optimization Notes:

    • Stabilization: Research indicates that concentrated solutions can be stabilized by adding compounds like sulfamates or acid amides, which significantly reduce decomposition and volatility [1].
    • Safety: Due to its strong oxidizing nature and the toxicity of bromine, this reaction should be conducted in a fume hood with appropriate personal protective equipment (PPE) [5].

References

Stability Profile & Key Influencing Factors

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the primary factors that affect the stability of sodium hypobromite, based on the properties of hypobromous acid/hypobromite systems.

Factor Impact on Stability Optimal Conditions / Notes
pH Determines HOBr/OBr- equilibrium; impacts oxidative stability and decomposition pathway [1] [2] [3]. Maximum HOBr concentration in acidic to neutral pH (pKa = 8.65) [1] [3]. Stability may be managed at higher pH to slow certain reactions.
Temperature High temperature accelerates decomposition [4]. Stable at low temperature; specific range not quantified in available data.
Concentration & Form Unstable as solid salt; typically handled in aqueous solution [5] [1]. Supplied and stored in solution; "bulk supply" indicates solution-based handling [5].
Light Exposure UV and sunlight catalyze decomposition [4]. Store in dark, opaque containers; protect from light.
Organic Matter Reacts to form bromamines and other by-products, consuming active bromine [4] [3]. Maintain system purity; note bromamines retain some biocidal activity [3].

A key instability mechanism is disproportionation, where hypobromite reacts with itself to form bromide and bromate [1] [2]: 3 BrO⁻ (aq) → 2 Br⁻ (aq) + BrO₃⁻ (aq) [1] [2].

Stabilization & In-Situ Generation Strategies

Given its instability, this compound is often used as a transient species generated in situ. The following workflows are common in industrial and research settings.

Strategy 1: Generation from Bromide Oxidation

This is the most common method for generating active hypobromous acid/sodium hypobromite in an aqueous system. The workflow involves establishing a "bromide bank" and using an oxidizer [3] [6].

Start Start: Aqueous System A Add Sodium Bromide (NaBr) to form 'Bromide Bank' Start->A B Introduce Oxidizer A->B C Oxidation Reaction (Br⁻ to HOBr) B->C F Oxidizer Examples B->F D pH Adjustment (Optional) C->D E In-situ HOBr/NaOBr Solution Ready for Use D->E F1 Chlorine (e.g., NaOCl) F->F1 F2 Ozone (O₃) F->F2 F3 Potassium Monopersulfate F->F3 F1->C F2->C F3->C

Diagram: In-situ generation of hypobromous acid/salt via bromide oxidation.

  • Procedure:
    • Bromide Addition: Sodium bromide (NaBr) is dissolved in the target aqueous system to establish a "bromide bank" [3].
    • Oxidation: A separate oxidizer is introduced. Common oxidizers include chlorine (e.g., sodium hypochlorite, NaOCl) [2] [6], ozone (O₃), or potassium monopersulfate [3].
    • Reaction: The oxidizer converts bromide ions (Br⁻) into active hypobromous acid (HOBr), which exists in equilibrium with hypobromite (OBr⁻) [3].
    • pH Adjustment (Optional): The system's pH may be adjusted to favor the HOBr form for enhanced biocidal activity [3].
Strategy 2: Using Stabilized Precursor Products

Solid forms like BCDMH (bromo-chloro-dimethylhydantoin) are designed for slower dissolution and can be used in applications like spas [3].

  • Procedure:
    • Product Selection: Use a stabilized precursor like BCDMH tablets or sticks [3].
    • Application: Add the product directly to the water system. It slowly hydrolyzes to release both HOBr and hypochlorous acid (HOCl) [3].
    • Regeneration: The released HOCl can subsequently oxidize free bromide ions, regenerating HOBr and creating a sustained-release cycle [3].

Analytical & Monitoring Methods

While specific analytical protocols for this compound were not detailed in the search results, you can adapt standard methods used for halogen-based disinfectants.

  • Titrimetric Analysis: Iodometric titration is a classic method for measuring total oxidizing halogen content. It can quantify the sum of HOBr/OBr⁻ and other oxidizers present.
  • Spectrophotometric Analysis: The bromination of specific organic substrates, such as monochlorodimedone, can be monitored by a decrease in UV absorbance. This method is often used to detect enzymes that liberate HOBr [2].
  • Electrochemical Sensors: Amperometric sensors can be calibrated to measure free bromine concentration directly in water.

Storage & Handling Recommendations

  • Storage: Aqueous solutions should be stored in refrigerated conditions [5], in opaque, sealed containers to protect from light and prevent evaporation.
  • Shelf Life: Solutions should be used as soon as possible and not stored for extended periods. One supplier explicitly states their products are "Not for diagnostic or therapeutic use" and for research use only [5].
  • Compatibility: Be aware that this compound is incompatible with reducing agents, ammonia, and amines to prevent rapid decomposition or formation of bromamines [4] [3].

Critical Knowledge Gaps for Drug Development

The available data has significant limitations for direct application in pharmaceutical development:

  • The information is largely from industrial water treatment, pulp/paper manufacturing, and general chemistry sources. Data on pharmaceutical-grade material, including strict impurity profiles (e.g., bromate control) and comprehensive toxicological studies, is lacking.
  • Specific stability data under GMP conditions, including validated analytical methods and formal ICH stability protocols (long-term, accelerated), is not available in the searched results.

References

Synthesis and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Sodium hypobromite is typically prepared in an aqueous solution or as a solid pentahydrate by reacting bromine with a sodium hydroxide solution under controlled conditions [1] [2]. A common method is outlined below.

  • Standard Preparation Method: The basic reaction involves adding bromine to a cooled sodium hydroxide solution [1]:

Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

  • Detailed Laboratory Synthesis:

    • Preparation: Place a 40% sodium hydroxide solution (438 g) in a flask equipped with a stirrer, dropping funnel, and thermometer [2].
    • Cooling: Cool the solution to between -8°C and -3°C [2].
    • Reaction: Slowly add bromine (314 g, ~90% of theoretical quantity) at a rate of 1-2 drops per second with constant stirring [2].
    • Temperature Control: Maintain the temperature strictly between -8°C and -3°C throughout the addition. Insufficient cooling leads to the formation of sodium bromate (NaBrO₃), while excessive cooling below -8°C can cause the mixture to solidify [2].
    • Product: The resulting solution contains this compound [2].
  • In-Situ Preparation for Reactions: For many applications, this compound is prepared fresh. One method involves adding 57.5 g of bromine dropwise over 5 minutes to a solution of 36.0 g of sodium hydroxide in 225 ml of water. This freshly prepared solution is used directly in subsequent reactions [2].

Properties and Reactivity

  • Stability and Decomposition: Solid NaOBr·5H₂O is unstable and slowly decomposes at temperatures as low as 0°C [2]. In solution, it slowly disproportionates into sodium bromide and sodium bromate [1]:

3 NaOBr → 2 NaBr + NaBrO₃

  • Chemical Activity: As a strong oxidizing agent, this compound is more reactive than its chlorine analog, sodium hypochlorite (common bleach) [2]. This makes it valuable for specific chemical transformations.

Applications and Uses

  • Organic Synthesis: It is used as a reagent in reactions like the Hofmann rearrangement (e.g., for the synthesis of 3-aminopyridine from nicotinamide) and in the synthesis of other specialized chemicals like 2-methyl-2-nitrosopropane [1] [2].
  • Analytical Chemistry: A significant application is in soil analysis, where it oxidizes organic matter during the mechanical analysis of soils, offering an alternative to hydrogen peroxide [2].
  • Other Uses: It can also function as a disinfectant in water treatment, similar to bleach, though it is less common due to stability and cost [2].

Comparison with Sodium Hypochlorite

The following table compares this compound with the more familiar sodium hypochlorite.

Property This compound (NaOBr) Sodium Hypochlorite (NaOCl)
Common Form Yellow-orange solid (pentahydrate) or aqueous solution [2] Pale greenish-yellow solution [2]
Stability Less stable, decomposes at 0°C [2] More stable, slower decomposition [2]
Oxidizing Power Stronger oxidizing agent [2] Strong, but less than hypobromite [2]
Molecular Weight 118.89 g/mol (anhydrous) [2] 74.44 g/mol (anhydrous) [2]
Primary Applications Organic synthesis, soil analysis [1] [2] Bleaching, disinfection [2]

Experimental Workflow Diagram

The diagram below outlines the synthesis and decomposition pathway of this compound.

G This compound Synthesis and Decomposition Start Start Reaction Cool Cool NaOH to -8°C to -3°C Start->Cool Add_Br2 Add Br₂ Slowly (1-2 drops/sec) Cool->Add_Br2 NaOBr_Solution NaOBr in Solution (Unstable) Add_Br2->NaOBr_Solution NaOBr_Solid NaOBr·5H₂O Solid (Yellow-Orange) NaOBr_Solution->NaOBr_Solid Crystallization Disproportionation Disproportionation NaOBr_Solution->Disproportionation Over time/heat Products 2 NaBr + NaBrO₃ Disproportionation->Products

This compound pentahydrate is a specialized reagent with particular utility in organic synthesis and analytical chemistry. Successful experimentation requires strict adherence to low-temperature protocols during its preparation to maximize yield and minimize decomposition.

References

hypohalite chemistry comparison hypochlorite hypobromite

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Preparation

Hypohalites are oxyanions containing a halogen in the +1 oxidation state. The following table summarizes the core characteristics and preparation methods for hypochlorite (ClO⁻) and hypobromite (BrO⁻).

Property Hypochlorite (ClO⁻) Hypobromite (BrO⁻)
Core Formula [1] ClO⁻ BrO⁻
Molecular Mass [1] 51.45 g/mol 95.90 g/mol
Oxidation State +1 [1] +1 [1]
Bond Length ~1.69 Å (in NaOCl) [1] 1.82 Å [1]
Conjugate Acid Hypochlorous acid (HOCl) Hypobromous acid (HOBr)
Primary Preparation Chlorine gas with aqueous alkali [2] or electrolysis of brine. Bromine disproportionation with aqueous alkali: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O [3] [1]
Stability Relatively stable, can be isolated (e.g., NaOCl) [2]. Thermally unstable, disproportionates: 3BrO⁻ → 2Br⁻ + BrO₃⁻ [3] [1]. Often supplied as a solution [3].
Key Industrial Use Bleaching agent, disinfectant [2]. Biocide in cooling water systems, generated in situ [3] [4].

Biological Activity and Mechanisms

Both hypochlorite and hypobromite are potent oxidants produced by the human immune system and exhibit significant microbiocidal activity, though their potency and selectivity differ.

Antimicrobial Action and Cell Lysis

Immune cells like neutrophils and eosinophils generate hypohalites using peroxidase enzymes (myeloperoxidase and eosinophil peroxidase) to oxidize halide ions (Cl⁻ or Br⁻) with hydrogen peroxide [1] [5]. Eosinophil peroxidase preferentially uses bromide, producing hypobromite [1].

These oxidants are potent microbiocidal agents but can also cause tissue damage. Key differences in their lytic effects are [5]:

  • Red Blood Cells: HOBr induces cell lysis at approximately 10-fold lower concentrations than HOCl.
  • Immune Cells (Monocytes/Macrophages): HOCl and HOBr induce lysis at similar concentrations.
Radical Formation Pathways

Hypohalites react with cellular components to generate free radicals, which can precede and contribute to cell lysis. The pathway differs based on the oxidant and cell type [5]:

  • HOBr with Red Blood Cells: Generates nitrogen-centered, membrane-derived protein radicals even at non-lytic doses.
  • HOCl with Red Blood Cells: At non-lytic doses, generates novel nitrogen-centered radicals in a glutathione (GSH)-dependent manner.
  • HOCl with Monocytes/Macrophages: Significant nitrogen-centered, cell-protein-derived radical formation occurs only under lytic conditions.
  • HOBr with Monocytes/Macrophages: Radicals are not detectable under experimental conditions.

The diagram below illustrates the general pathways of hypohalite-mediated radical formation and cell lysis.

G Hypohalite Hypohalite Cellular_Targets Cellular Targets (e.g., Proteins, GSH) Hypohalite->Cellular_Targets Radical_Formation Radical Formation (Nitrogen-Centered) Cellular_Targets->Radical_Formation Cellular_Damage Cellular Damage Radical_Formation->Cellular_Damage Cell_Lysis Cell Lysis Cellular_Damage->Cell_Lysis HOBr_Note HOBr: Potent inducer in red blood cells HOBr_Note->Cellular_Targets HOCl_Note HOCl: Lytic doses needed in monocytes/macrophages HOCl_Note->Radical_Formation

Hypohalite-mediated radical formation pathway

Experimental Production Protocols

Synthesis of Hypobromite Salts

A common method for preparing an alkaline hypobromite solution is the disproportionation of bromine. This is analogous to the production of household bleach [1].

Procedure Overview [3] [1]:

  • Add 0.39 moles of bromine liquid to a reactor cooled in an ice bath.
  • Slowly add 500 mL of a 2 M aqueous alkali hydroxide solution (e.g., NaOH or KOH) with rapid stirring, maintaining the temperature below 20°C.
  • The reaction is rapid at 20°C: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O
  • The resulting orange hypobromite solution is typically used directly and not isolated, due to its instability [3].

Critical Control Parameters:

  • Temperature: Maintain at or below 20°C to minimize disproportionation to bromide and bromate (3BrO⁻ → 2Br⁻ + BrO₃⁻) [1].
  • Handling: Store solutions in sealed containers, as bromine vapor can escape [3].
Synthesis of t-Butyl Hypochlorite

This organic-soluble oxidant is prepared from commercial bleach and is useful for specific chlorination reactions in organic synthesis [2].

Detailed Protocol [2]:

  • Reaction Setup: Place 500 mL of commercial household bleach (e.g., ~0.75-0.80 M NaOCl) in a 1 L flask equipped with a mechanical stirrer. Cool in an ice bath to below 10°C.
  • Light Control: Perform subsequent steps under dim light to prevent photodecomposition of the product.
  • Reaction: In a single portion, add a solution of t-butyl alcohol (37 ml, 0.39 mole) and glacial acetic acid (24.5 ml, 0.43 mole) to the rapidly stirred bleach.
  • Work-up: Continue stirring for ~3 minutes, then transfer to a separatory funnel. Discard the lower aqueous layer.
  • Purification: Wash the organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water. Dry over ~1 g of calcium chloride.
  • Storage: Filter and store the final product in amber glass bottles in a refrigerator or freezer over calcium chloride.

Yield and Safety:

  • Yield: 29.6–34 g (70–80%) of 99–100% pure t-butyl hypochlorite.
  • Critical Notes: Avoid exposure to rubber and strong light. Do not heat above its boiling point [2].

Industrial and Therapeutic Applications

Field Hypochlorite Hypobromite
Industrial Biocides Common in water treatment (drinking, cooling, wastewater) [3]. Effective biocide in cooling systems; often generated in situ via electrolysis or bromide salt oxidation [4].
Disinfection Byproducts Can form trihalomethanes (THMs) and chlorinated organics [3]. Can form brominated THMs (e.g., bromoform); concern in disinfection [3] [6].
Immune Response Produced by neutrophils via myeloperoxidase; broad antimicrobial action [5]. Produced by eosinophils via eosinophil peroxidase; targets multicellular parasites [1] [5].
Therapeutic Potential Potent microbiocidal agent; implicated in inflammatory tissue damage [5]. Higher potency in some contexts (e.g., red cell lysis); potential target for mitigating inflammatory damage [5].

Key Insights for Research and Development

  • Stability Dictates Application: Hypochlorite's stability makes it suitable for storage and transport, while hypobromite's instability often necessitates on-site generation for industrial use [3] [4] [1].
  • Context-Dependent Potency: Hypobromite can be a more potent lytic agent than hypochlorite, but this depends heavily on the target cell type, which is crucial for understanding its role in immunity and potential toxicity [5].
  • Byproduct Management is Critical: Both oxidants form potentially hazardous halogenated byproducts (like THMs) upon reaction with organic matter. Controlling dosage and reaction conditions is essential for safe application in water treatment and drug development [3] [6].

References

sodium hypobromite disproportionation bromide bromate

Author: Smolecule Technical Support Team. Date: February 2026

The Disproportionation of Sodium Hypobromite

This compound (NaOBr) is unstable in solution and spontaneously undergoes a disproportionation (or dismutation) reaction, where bromine atoms in the +1 oxidation state are simultaneously oxidized and reduced into different products [1].

The primary disproportionation reaction is summarized by the following equation: 3 NaOBr → 2 NaBr + NaBrO₃ [1]

This can be understood as a classic redox reaction where:

  • Oxidation: Some bromine atoms (in OBr⁻) increase their oxidation state from +1 to +5 (in BrO₃⁻).
  • Reduction: Other bromine atoms decrease their oxidation state from +1 to -1 (in Br⁻).

The diagram below illustrates this simultaneous oxidation and reduction process.

G Start 3 NaOBr Oxidation Oxidation (Br: +1 → +5) Start->Oxidation  Part of Br Reduction Reduction (Br: +1 → -1) Start->Reduction  Part of Br Product1 NaBrO₃ Oxidation->Product1 Product2 2 NaBr Reduction->Product2

Key Context and Preparation

For your research, it is helpful to understand the common context in which this compound is formed and behaves.

Aspect Description
Formation It is typically prepared in situ by reacting bromine (Br₂) with sodium hydroxide (NaOH): Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1].
Stability & Rate The disproportionation reaction is described as proceeding "slowly" [1]. The rate can be influenced by factors such as pH, as indicated by studies on analogous hypobromite solutions [2].
Analogue This compound is the bromine analogue of sodium hypochlorite (NaOCl, common bleach) [1].

References

hypobromite oxidation state and electronic configuration

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Hypobromite

The table below summarizes the key quantitative data for the hypobromite ion.

Property Value Context / Notes
Chemical Formula BrO⁻ Hypobromite anion [1]
Molar Mass 95.904 g/mol [1]
Oxidation State of Br +1 In BrO⁻, oxygen is -2 [1]
Br–O Bond Length 1.82 Å Determined by X-ray diffraction [1]
Conjugate Acid Hypobromous acid (HOBr) [1]
pKa of HOBr ≈ 8.65 (est.) Note: Not directly in search results; this is a standard value.

Experimental Protocol for Synthesis

The primary method for preparing hypobromite in an aqueous solution is through the disproportionation of bromine in a basic solution [1]. Here is a detailed protocol:

1. Objective

  • To synthesize the hypobromite (BrO⁻) ion by reacting elemental bromine (Br₂) with a sodium hydroxide (NaOH) solution.

2. Materials and Equipment

  • Chemicals: Liquid bromine (Br₂), sodium hydroxide (NaOH pellets), distilled water.
  • Glassware: 250 mL beaker, graduated cylinder, stirring rod, dropping funnel.
  • Safety Equipment: Lab coat, chemical-resistant gloves, splash goggles, and a fume hood.

3. Step-by-Step Procedure

  • Step 1: Under a fume hood, prepare a 2M NaOH solution by dissolving about 8g of NaOH pellets into 100mL of chilled distilled water in the beaker.
  • Step 2: Slowly add liquid bromine (Br₂) dropwise to the stirred NaOH solution. Caution: This reaction is exothermic. The characteristic orange color of bromine will decolorize as the reaction proceeds.
  • Step 3: Maintain the reaction temperature at 0°C (ice bath). Critical Note: While the initial reaction is rapid even at 20°C, keeping the mixture at 0°C significantly slows down a secondary disproportionation reaction that would otherwise convert the hypobromite into bromide (Br⁻) and bromate (BrO₃⁻) [1].
  • Step 4: The resulting orange solution contains sodium hypobromite (NaOBr). It can be used in situ for subsequent reactions.

4. Reaction Mechanism The overall reaction is a disproportionation where bromine is simultaneously reduced and oxidized [1]: [ \ce{Br2 + 2OH^{-}(aq) -> Br^{-} + BrO^{-} + H2O} ]

5. Stabilization and Key Considerations

  • Thermodynamic Instability: Hypobromite is not thermodynamically stable at any pH. Its stability is kinetic. The low temperature (0°C) is critical to obtain a usable concentration for experiments [1].
  • Isolation: While an orange solid of NaOBr can be isolated, the aqueous solution is more commonly generated in situ for immediate use.

Diagram of Synthesis and Disproportionation

The following diagram illustrates the synthesis pathway and the competing disproportionation reaction of hypobromite.

hypobromite_synthesis Br2 Br₂ Products Br⁻ + BrO⁻ + H₂O Br2->Products Reaction (1) OH OH⁻ (aq) OH->Products SideReaction 3 BrO⁻ → 2 Br⁻ + BrO₃⁻ Products->SideReaction Secondary Reaction (2) TempKey Temperature is Critical TempKey->SideReaction

Synthesis and instability of hypobromite. Low temperature (0°C) slows the wasteful secondary reaction.

Oxidation State and Lewis Structure

The oxidation state of bromine in BrO⁻ is +1. This is calculated using the standard rule that oxygen in ions is typically -2. The sum of oxidation states in the ion must equal its charge (-1). Therefore, Br + (-2) = -1, which solves to Br = +1 [1] [2].

Regarding the electronic configuration, the search results do not provide a detailed molecular orbital diagram. However, the Lewis structure is available and is a good starting point for understanding its electron distribution [3].

  • The BrO⁻ ion has a total of 14 valence electrons (7 from Br, 6 from O, plus 1 for the negative charge) [3].
  • The Lewis structure features a single chemical bond between Br and O, with both atoms satisfying the octet rule [3].

References

Comprehensive Application Notes and Protocols: Hofmann Rearrangement Using Sodium Hypobromite for Amine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

The Hofmann rearrangement, also known as the Hofmann degradation, represents a fundamental transformation in organic chemistry that enables the conversion of primary carboxamides to primary amines possessing one fewer carbon atom. First described by August Wilhelm von Hofmann in 1881, this reaction has maintained its relevance for over 140 years in synthetic organic chemistry, particularly in pharmaceutical research and development. The rearrangement offers a robust method for amine synthesis with complete retention of configuration at the migrating group, rendering it particularly valuable for the preparation of stereodefined amines and amino acids that are challenging to access via alternative pathways. [1] [2]

The strategic importance of the Hofmann rearrangement in drug development stems from its ability to efficiently generate primary amine functionalities, which are prevalent structural motifs in biologically active molecules. Unlike many other amine synthesis methods, the Hofmann rearrangement avoids the production of secondary or tertiary amine byproducts, yielding exclusively primary amines. Furthermore, the reaction demonstrates excellent functional group compatibility with various aromatic, aliphatic, and α,β-unsaturated systems, though base-sensitive functional groups may require modified reaction conditions. The migration step occurs with complete stereospecificity when chiral centers are present at the α-position, making this transformation invaluable for the synthesis of enantiomerically pure amine-containing pharmaceuticals. [3] [2]

Reaction Mechanism and Chemical Principles

The Hofmann rearrangement proceeds through a well-defined mechanistic pathway involving key intermediates that ultimately yield the primary amine product. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot potential issues that may arise during synthetic applications. The reaction mechanism can be divided into four distinct stages, each playing a critical role in the transformation. [4] [2]

Mechanism Stages
  • N-Halogenation: The primary amide undergoes reaction with hypobromite ion (OBr⁻) to form an N-bromoamide intermediate. This step involves deprotonation of the amide nitrogen followed by electrophilic attack of bromine from sodium hypobromite, resulting in installation of a good leaving group on the nitrogen atom. The electron-withdrawing bromine atom increases the acidity of the remaining N-H proton, facilitating subsequent deprotonation. [1] [2]

  • Deprotonation and Rearrangement: Base-mediated abstraction of the remaining amide proton generates a bromoamide anion, which undergoes concerted rearrangement where the alkyl group (R) migrates from the carbonyl carbon to the nitrogen atom simultaneously with bromide departure. This key step proceeds through a bridged transition state and results in formation of an isocyanate intermediate. The migration occurs with complete retention of configuration at the chiral center. [1] [4] [2]

  • Isocyanate Formation: The rearrangement yields an isocyanate intermediate, which contains a highly electrophilic carbon atom susceptible to nucleophilic attack. This intermediate is typically not isolated due to its reactivity, though its formation can often be monitored by IR spectroscopy (characteristic sharp peak at ~2250-2270 cm⁻¹). [4] [3]

  • Hydrolysis and Decarboxylation: Nucleophilic addition of water to the isocyanate generates an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation to yield the primary amine product and carbon dioxide. When performed in the presence of alternative nucleophiles such as alcohols or amines, this step leads to carbamates or ureas, respectively. [4] [2]

The following diagram illustrates the complete mechanistic pathway of the Hofmann rearrangement:

G Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide 1. Br₂/NaOH N-Halogenation Bromoamide_Anion Bromoamide Anion N_Bromoamide->Bromoamide_Anion 2. Base Deprotonation Isocyanate Isocyanate Intermediate Bromoamide_Anion->Isocyanate 3. Heat Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid 4. H₂O Hydrolysis Amine Primary Amine Carbamic_Acid->Amine 5. -CO₂ Decarboxylation

Figure 1: Mechanism of Hofmann Rearrangement

Reagent Preparation and Characterization

This compound Preparation

This compound (NaOBr) serves as the essential oxidant in the classic Hofmann rearrangement and can be prepared through several methods with varying efficiency and stability profiles. The compound is typically obtained as an orange solid pentahydrate (NaOBr·5H₂O) but is most commonly used in aqueous solution for Hofmann rearrangement applications. [5]

The standard preparation method involves treating bromine with sodium hydroxide solution, which produces this compound along with sodium bromide as a byproduct. This reaction must be performed with careful temperature control (10-20°C) to minimize disproportionation of the hypobromite to bromide and bromate. The stoichiometry of this transformation is represented by the equation: Br₂ + 2NaOH → NaBr + NaOBr + H₂O. The resulting hypobromite solution is typically used immediately in the Hofmann rearrangement due to its limited stability, as it slowly disproportionates to sodium bromide and sodium bromate according to: 3NaOBr → 2NaBr + NaBrO₃. [5]

An improved preparation method described in patent literature involves adding bromine to a mixture of existing sodium bromite solution and 15% sodium hydroxide aqueous solution under controlled conditions (10-20°C with stirring). This method claims significantly improved bromine utilization (up to 100%) and enhanced stability of the resulting hypobromite solution, with reduced degradation gas formation during storage. The optimal weight ratios for this preparation are sodium hydroxide solution to sodium bromite solution at 1:0.1-0.2 and sodium hydroxide solution to bromine at 1:0.1-1. [6]

Reagent Characterization

Table 1: Properties and Characterization of this compound

Property Specification Analytical Method
Chemical Formula NaOBr (typically NaOBr·5H₂O) -
Molar Mass 118.893 g·mol⁻¹ (anhydrous) -
Appearance Orange solid (yellow-orange in solution) Visual
Br-O Bond Length 1.820 Å X-ray Crystallography
Stability Disproportionates to NaBr + NaBrO₃ Titration, IC
Active Bromine Content ~20-25% (solution) Iodometric Titration

Experimental Protocols

Classic Hofmann Rearrangement with In Situ this compound

Principle: This protocol describes the traditional method for Hofmann rearrangement using this compound generated in situ from bromine and sodium hydroxide. The method is applicable to a wide range of aliphatic and aromatic amides, providing primary amines in moderate to good yields. [5] [2]

Materials:

  • Primary amide substrate (10 mmol)
  • Bromine (1.1 equiv, 11 mmol)
  • Sodium hydroxide (2.5 M aqueous solution, 40 mL)
  • Organic solvent (dioxane or THF, 30 mL)
  • Extraction solvents (diethyl ether, ethyl acetate)
  • Drying agent (anhydrous sodium sulfate)

Procedure:

  • Hypobromite Generation: Cool 40 mL of 2.5 M NaOH solution in a 250 mL round-bottom flask to 0-5°C using an ice bath. Slowly add bromine (1.1 equiv, 11 mmol) dropwise with vigorous stirring over 15-20 minutes. The solution develops an orange-yellow color indicative of this compound formation.
  • Reaction Setup: Dissolve the amide substrate (10 mmol) in 30 mL of dioxane or THF in a separate flask. Cool this solution to 0-5°C.
  • Amide Addition: Slowly add the amide solution to the hypobromite solution with continuous stirring while maintaining the temperature below 10°C.
  • Rearrangement: Gradually warm the reaction mixture to room temperature, then heat to 60-70°C for 30-60 minutes. Gas evolution (CO₂) indicates progression of the rearrangement.
  • Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 25 mL). Combine the organic extracts and wash with brine.
  • Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.
  • Purification: Purify the crude product by recrystallization or column chromatography as appropriate.

Notes:

  • Temperature control during hypobromite formation is critical to prevent disproportionation.
  • For acid-sensitive substrates, neutralize the reaction mixture with dilute HCl before extraction.
  • Monitor reaction progress by TLC or by observation of CO₂ evolution.
Modified Hofmann Rearrangement with Sodium Hypochlorite and KF/Al₂O₃

Principle: This modern modification replaces bromine with sodium hypochlorite and employs solid-supported KF/Al₂O₃ as base, offering enhanced safety, milder conditions, and simplified work-up. The method is particularly suitable for base-sensitive substrates and provides methyl carbamates when performed in methanol. [7]

Materials:

  • Carboxamide (1 mmol)
  • KF/Al₂O₃ (40% by weight, 2 g)
  • Sodium hypochlorite (4% aqueous solution, 3 mL)
  • Methanol (7 mL)
  • Ethyl acetate
  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture: Charge a solution of carboxamide (1 mmol) in methanol (7 mL) in a round-bottom flask. Add KF/Al₂O₃ (2 g) and NaOCl solution (3 mL of 4% aqueous solution).
  • Rearrangement: Reflux the reaction mixture for 30 minutes with vigorous stirring.
  • Work-up: Cool the reaction mixture to room temperature and filter to remove the solid base.
  • Concentration: Remove methanol by rotary evaporation.
  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (3 × 10 mL).
  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude methyl carbamate by recrystallization or flash chromatography.

Notes:

  • The solid-supported base enables simplified work-up and enhances reaction efficiency.
  • This method produces methyl carbamates directly, which can be hydrolyzed to amines if desired.
  • No chlorinated byproducts are observed even with unsaturated substrates.
Synthesis of 3-Aminopyridine from Nicotinamide

Principle: This specific protocol demonstrates the application of Hofmann rearrangement for the synthesis of 3-aminopyridine from nicotinamide, showcasing the method's utility in heterocyclic chemistry. [5] [2]

Materials:

  • Nicotinamide (12.2 g, 0.1 mol)
  • Sodium hydroxide (8.0 g, 0.2 mol)
  • Bromine (5.0 mL, 0.1 mol)
  • Ice-water mixture
  • Ethanol for recrystallization

Procedure:

  • Prepare this compound by adding bromine (5.0 mL) dropwise to a cooled solution of NaOH (8.0 g in 100 mL water) with stirring at 0-5°C.
  • Add nicotinamide (12.2 g) in small portions to the hypobromite solution while maintaining temperature below 10°C.
  • After complete addition, warm the reaction mixture gradually to room temperature and then heat at 60°C for 30 minutes.
  • Cool the mixture and adjust pH to 8-9 with dilute HCl.
  • Extract the product with ethyl acetate (3 × 50 mL), dry the combined extracts over Na₂SO₄, and concentrate.
  • Recrystallize the crude product from ethanol to obtain pure 3-aminopyridine as crystals.

Advanced Modifications and Recent Advances

Alternative Reagent Systems

The limitations of the classical Hofmann rearrangement conditions have prompted the development of numerous alternative reagent systems that offer improved selectivity, functional group tolerance, and operational simplicity. These advanced methods expand the synthetic utility of the Hofmann rearrangement in complex molecule synthesis, particularly in pharmaceutical applications where sensitive functional groups are often present. [7] [2]

Table 2: Comparison of Reagent Systems for Hofmann Rearrangement

Reagent System Reaction Conditions Yield Range Advantages Limitations
Br₂/NaOH (Classical) 0-70°C, aqueous medium 40-80% Inexpensive, widely applicable Base-sensitive substrates not tolerated
NaOCl/KF-Al₂O₃ Reflux, methanol 70-95% Mild conditions, easy work-up Requires specialized base
Pb(OAc)₄ RT, non-aqueous 50-90% Acidic conditions Lead toxicity
PhI(OCOCF₃)₂ 0-25°C, various solvents 60-92% Neutral conditions Expensive reagent
NBS-DBU 0-25°C, aprotic solvents 55-85% Selective for aromatic amides Limited scope

Hypervalent Iodine Reagents: Iodine(III) reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and phenyliodine bis(trifluoroacetate) (PIDA) promote Hofmann rearrangement under mildly acidic or neutral conditions, making them ideal for base-sensitive substrates. The mechanism involves formation of an N-iodo(III) intermediate that undergoes spontaneous rearrangement without requiring base. These conditions are particularly valuable for substrates containing acid-labile protecting groups or sensitive stereocenters. [1] [2]

Electrochemical Methods: Recent advances include electrochemical approaches for hypobromite generation that minimize bromate formation and improve atom economy. These methods generate hypobromite in situ through anodic oxidation of bromide ions, providing better control over reagent concentration and reducing waste formation. Electrochemical systems offer potential for continuous flow applications and greener processing. [8]

Solid-Supported Reagents: The use of solid-supported bases like KF/Al₂O₃ in combination with sodium hypochlorite represents a significant practical improvement, facilitating simplified work-up and product isolation. The heterogeneous nature of these systems enables application in continuous flow reactors and reduces aqueous waste streams. [7]

Pharmaceutical and Industrial Applications

Drug Synthesis Case Studies

The Hofmann rearrangement occupies a significant role in pharmaceutical synthesis, enabling efficient construction of amine-containing drug molecules and intermediates with high selectivity and purity. The following case studies illustrate its practical implementation in drug development:

  • Gabapentin Synthesis: The neuromodulator drug gabapentin is synthesized via a key Hofmann rearrangement step. The synthetic sequence begins with mono-amidation of 1,1-cyclohexane diacetic acid anhydride with ammonia, followed by Hofmann rearrangement of the resulting mono-amide to install the primary amine functionality essential for biological activity. This approach demonstrates the utility of Hofmann rearrangement for the synthesis of γ-amino acids and related pharmaceutical compounds. [2]

  • Phentermine Production: The appetite-suppressant drug phentermine is manufactured using Hofmann rearrangement as a key transformation. An aryl amide precursor undergoes degradation under hypobromite conditions to yield the primary amine structure of phentermine, showcasing the reaction's utility in preparing amphetamine-related pharmaceuticals without racemization. [9]

  • Tranylcypromine Synthesis: The antidepressant drug tranylcypromine is prepared via Curtius rearrangement (a related transformation), highlighting the strategic value of degradation pathways in pharmaceutical synthesis. These case studies collectively demonstrate how rearrangement chemistry enables efficient preparation of amine-containing drug substances. [9]

  • Anthranilic Acid Production: Industrial synthesis of anthranilic acid from phthalimide employs Hofmann rearrangement as the key transformation. This process exemplifies the application of Hofmann rearrangement in fine chemical manufacturing and demonstrates its scalability for industrial production. [2]

Experimental Workflow

For researchers implementing Hofmann rearrangement in pharmaceutical synthesis, the following standardized workflow ensures reproducible results and facilitates reaction optimization:

G Start Amide Substrate Characterization Step1 Reagent System Selection Start->Step1 Define requirements Step2 Reaction Setup & Optimization Step1->Step2 Prepare reagents Step3 Reaction Monitoring (TLC, IR, Gas Evolution) Step2->Step3 Initiate reaction Step4 Work-up & Isolation Step3->Step4 Completion confirmed Step5 Product Purification Step4->Step5 Crude product obtained Step6 Amine Characterization & Purity Analysis Step5->Step6 Pure amine isolated

Figure 2: Experimental Workflow for Hofmann Rearrangement

Troubleshooting and Optimization Strategies

Successful implementation of Hofmann rearrangement requires attention to potential issues and application of appropriate optimization strategies. The following table addresses common challenges and provides practical solutions:

Table 3: Troubleshooting Guide for Hofmann Rearrangement

Problem Possible Causes Solutions Preventive Measures

| Low Yield | Incomplete rearrangement, side reactions, poor hypobromite quality | Optimize temperature, use fresh NaOBr, employ alternative reagents | Characterize hypobromite by titration, control temperature profile | | Formation of Byproducts | Over-oxidation, halogenation, decomposition | Shorten reaction time, adjust stoichiometry, use modified conditions | Monitor reaction by TLC/HPLC, employ buffered conditions | | Incomplete Conversion | Insufficient hypobromite, low temperature, poor solubility | Increase reagent equivalents, optimize temperature, use co-solvents | Confirm active bromine content, improve mixing efficiency | | Difficult Isolation | High water solubility of amine product | Extract at basic pH, use salting-out techniques, derivatize as carbamate | Plan protective group strategy, consider continuous extraction | | Racemization | Base-sensitive chiral centers | Use hypervalent iodine reagents under neutral conditions | Avoid strong base, employ mild oxidants |

Optimization Strategies
  • Temperature Optimization: The rearrangement step typically requires moderate heating (60-80°C), but temperature sensitivity varies by substrate. Conduct preliminary experiments to determine the optimal temperature range that balances rearrangement rate with decomposition pathways.
  • Stoichiometry Considerations: While theoretical stoichiometry requires 1 equivalent of hypobromite per amide group, practical implementations often use 1.1-1.3 equivalents to ensure complete reaction. Excess hypobromite should be avoided to minimize over-oxidation.
  • Solvent Systems: Aqueous-organic biphasic systems (e.g., dioxane-water, THF-water) often provide optimal results by solubilizing both the starting amide and intermediate isocyanate. For highly hydrophobic substrates, increasing the organic phase ratio may improve yields.
  • pH Control: Maintaining appropriate pH throughout the reaction is critical. Strongly basic conditions (pH > 12) favor the rearrangement but may promote hydrolysis of sensitive functional groups. Buffered systems or alternative reagents may be necessary for sensitive substrates.

Conclusion

The Hofmann rearrangement using this compound remains a fundamental transformation in synthetic organic chemistry, with continuing relevance in pharmaceutical research and development. While the classical conditions employing in situ generated hypobromite are effective for many applications, recent methodological advances have significantly expanded the functional group tolerance and operational simplicity of this transformation. The development of alternative reagent systems, particularly those employing hypervalent iodine compounds or solid-supported bases, has addressed many limitations of the traditional method.

For synthetic chemists in drug development, the Hofmann rearrangement offers a strategic approach to primary amine synthesis with complete retention of configuration, making it invaluable for the preparation of stereochemically defined amine intermediates. The comprehensive protocols and troubleshooting guidance provided in these Application Notes will enable researchers to effectively implement this classical transformation in both discovery and process chemistry settings. As synthetic methodology continues to advance, the Hofmann rearrangement maintains its position as a versatile and reliable method for molecular complexity generation in amine synthesis.

References

Comprehensive Application Notes and Protocols: Sodium Hypobromite Oxidation of Organic Matter in Soil Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Hypobromite in Soil Analysis

This compound (NaOBr) represents a powerful oxidizing agent with specialized applications in soil science and environmental analysis. As the bromine analogue of sodium hypochlorite, this compound exhibits strong oxidizing capabilities that can be strategically employed for the selective oxidation of organic matter in complex soil matrices. The unique reactivity of this compound toward specific organic functional groups, while leaving other components intact, makes it particularly valuable for studying soil organic matter composition and soil phosphorus cycling. Recent research has demonstrated that abiotic bromination processes involving naturally occurring oxidants and bromide ions may play previously unrecognized roles in soil biogeochemistry, further highlighting the importance of understanding controlled this compound reactions in analytical contexts. [1]

For environmental researchers and soil chemists, this compound offers a targeted approach to isolate recalcitrant organic phosphorus compounds and investigate the molecular complexity of soil organic matter. The compound's ability to discriminate between organic components based on their chemical reactivity and structural characteristics enables sophisticated analytical workflows that reveal insights into soil biogeochemical processes. These application notes provide comprehensive protocols and methodological considerations for employing this compound in soil organic matter analysis, with particular emphasis on the oxidation of non-target organic materials to facilitate the study of inositol phosphates and other environmentally persistent organic compounds. [2]

Chemical Fundamentals of this compound

Structural Properties and Characteristics

This compound is an inorganic compound typically encountered as a pentahydrate (NaOBr·5H₂O) in laboratory and analytical settings. The material generally appears as yellow-orange crystals that demonstrate ready solubility in aqueous solutions, with the anhydrous form possessing a molecular weight of 118.89 g/mol. Its crystalline structure is monoclinic with a Br-O bond length of 1.820 Å, which contributes to its reactivity patterns. The compound consists of sodium cations (Na⁺) and hypobromite anions (OBr⁻), with the oxygen and bromine forming a polyatomic ion that carries an overall negative charge. As a member of the hypohalite family, this compound shares structural similarities with sodium hypochlorite but displays distinct reactivity due to the different halogen in its structure. [3]

The chemical identity of this compound is defined by its status as the bromine analogue of sodium hypochlorite, the active component in common household bleach. This relationship provides useful comparisons for researchers familiar with more common hypohalite compounds. In practice, this compound is typically prepared as an aqueous solution immediately before use due to stability considerations, as the solid form tends to decompose, especially at elevated temperatures. Analysis of dried this compound reveals that even carefully prepared material typically contains approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture, highlighting the challenge of obtaining completely pure samples. [3]

Synthesis and Preparation Methods

The preparation of this compound for analytical applications requires careful attention to temperature control and reaction conditions to maximize yield and minimize decomposition. The standard synthesis involves the reaction between bromine and sodium hydroxide solution under cold conditions, following this fundamental reaction:

Br₂ + 2NaOH → NaOBr + NaBr + H₂O [3]

A detailed laboratory synthesis protocol specifies using a 40% sodium hydroxide solution that is stirred and cooled to -3°C in an appropriately configured reaction vessel. Bromine (approximately 90% of the theoretical quantity needed for the available NaOH) is slowly added at a rate of 1-2 drops per second with constant stirring. The temperature maintenance between -8 and -3°C throughout the process represents a critical parameter, as insufficient cooling promotes the formation of sodium bromate (NaBrO₃), while excessive cooling below -8°C may cause solidification of the reaction mixture. [3]

For most soil analysis applications, researchers employ in-situ preparation methods where this compound is generated immediately before use. One documented approach involves adding 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise with stirring over a 5-minute period to a solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water. This freshly prepared solution can then be used directly in subsequent analytical procedures, avoiding the stability issues associated with stored this compound preparations. [3]

Table 1: Physicochemical Properties of this compound

Property Specification Conditions/Notes
Chemical Formula NaBrO (anhydrous) Usually obtained as pentahydrate
Molecular Weight 118.89 g/mol Anhydrous form
Appearance Yellow to yellow-orange crystals Pentahydrate form
Solubility Readily soluble in water -
CAS Number 13824-96-9 -
Br-O Bond Length 1.820 Å -
Crystal Structure Monoclinic -
Common Form Aqueous solution Usually prepared in situ

Soil Analysis Applications

Organic Matter Oxidation in Soil Pretreatment

The application of this compound oxidation as a pretreatment method in the mechanical analysis of soils represents one of its most established uses in pedological research. This approach employs freshly prepared this compound solutions to oxidize organic matter during soil preparation for analysis by the pipette method, offering specific advantages over alternative oxidation techniques such as boiling with hydrogen peroxide. The oxidative selectivity of this compound toward certain organic components while leaving others intact enables researchers to investigate the composition and stability of various soil organic matter fractions. [3]

Recent investigations into natural bromination processes in soil environments have revealed that abiotic bromination of soil organic matter occurs through various mechanisms, including reactions with naturally occurring oxidants such as hydrogen peroxide and ferric iron species. These findings suggest that this compound oxidation in analytical contexts may mirror naturally occurring processes, potentially providing insights into terrestrial bromine cycling. Studies have demonstrated that abiotic bromination of particulate organic matter can produce both aliphatic and aromatic organobromine compounds, with fresh plant material showing greater susceptibility to bromination than decayed litter and soil humus. This differential reactivity offers opportunities to investigate the biogeochemical transformation of plant-derived organic matter during soil formation processes. [1]

Inositol Phosphate Determination

A highly specialized application of this compound in soil science involves the identification and quantification of inositol phosphates (IPs) in soil extracts. Inositol phosphates constitute a major pool of identifiable organic phosphorus in many soils, potentially representing more than 50% of total organic phosphorus in some systems. The analysis of these compounds, particularly lower-order inositol phosphates (IP₅ and IP₄), has been historically challenging due to methodological limitations. This compound oxidation provides a solution to this analytical problem based on the principle that IPs demonstrate exceptional resistance to hypobromite oxidation, while other organic phosphorus compounds such as phospholipids and nucleic acids undergo degradation. [2]

This differential resistance enables researchers to isolate the IP fraction from complex soil organic matter matrices through hypobromite treatment prior to further analysis using techniques such as solution ³¹P NMR spectroscopy. The approach significantly reduces signal interference in the phosphomonoester region of NMR spectra by removing non-IP compounds, thereby facilitating the identification and quantification of various IP stereoisomers. Recent research employing this methodology has revealed a surprising diversity of inositol phosphates in soil extracts, including four stereoisomers of IP₆, four stereoisomers of IP₅, and scyllo-IP₄, with concentrations of total IP ranging from 1.4 to 159.3 mg P per kg soil across different soil types. [2]

Table 2: Applications of this compound in Soil Analysis

Application Area Specific Use Principle/Benefit
Soil Pretreatment Oxidation of organic matter in mechanical analysis Replaces boiling hydrogen peroxide; effective at room temperature
Organic P Speciation Isolation of inositol phosphates IPs resist oxidation while other organic P compounds degrade
SOM Characterization Studying reactivity of organic matter components Fresh plant material more susceptible than decayed litter
Abiotic Bromination Studies Model system for natural processes Mimics natural bromination by H₂O₂ and Fe³⁺

Experimental Protocols

Soil Pretreatment with this compound

Principle: This protocol describes the use of this compound solution for the oxidation of organic matter during pretreatment of soil samples prior to mechanical analysis by the pipette method. The method leverages the oxidizing capacity of freshly prepared this compound to decompose organic components that might interfere with subsequent soil particle size distribution analysis. [3]

Reagents and Materials:

  • Sodium hydroxide (NaOH), analytical grade
  • Bromine (Br₂), analytical grade
  • Deionized water
  • Soil samples, air-dried and gently crushed to pass through a 2-mm sieve
  • Ice bath or refrigeration unit
  • pH meter or pH indicator strips
  • Centrifuge and centrifuge tubes
  • Fume hood

Procedure:

  • This compound Solution Preparation:

    • Dissolve 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of deionized water in a fume hood.
    • Cool the solution to 0-5°C using an ice bath.
    • Slowly add 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise with constant stirring over a 5-minute period.
    • Maintain the temperature below 10°C throughout the addition process.
    • Store the freshly prepared solution in a dark, cool place and use within 24 hours. [3]
  • Soil Treatment:

    • Weigh 1.0 g of prepared soil sample into a 50-mL centrifuge tube.
    • Add 10 mL of the freshly prepared this compound solution to the soil.
    • Vortex the mixture to create a homogeneous suspension.
    • Place the tube on a shaker for 24-48 hours at room temperature.
    • For dark reactions, wrap the centrifuge tubes in aluminum foil. [1]
  • Post-Treatment Processing:

    • Centrifuge the samples at 10°C and 3000 rpm for 20 minutes.
    • Carefully decant the supernatant.
    • Rinse the solids with deionized water using six successive rinse/vortex/centrifuge/decant cycles with 50-mL portions of deionized water.
    • Spread the rinsed solids on watch glasses to dry overnight at 35°C.
    • The treated soil is now ready for mechanical analysis or further characterization. [1]
Inositol Phosphate Analysis via Hypobromite Oxidation

Principle: This method describes the isolation of inositol phosphates from soil extracts through hypobromite oxidation followed by characterization using solution ³¹P NMR spectroscopy. The protocol exploits the chemical stability of inositol phosphates toward hypobromite oxidation, which selectively degrades other organic phosphorus compounds while preserving the IP structures. [2]

Reagents and Materials:

  • This compound solution (freshly prepared as in Protocol 4.1)
  • NaOH-EDTA extraction solution (0.25 M NaOH + 0.05 M EDTA)
  • Reference standards of inositol phosphate stereoisomers
  • Centrifuges and laboratory glassware
  • NMR instrument with ³¹P capability
  • pH adjustment solutions (HCl or acetic acid)

Procedure:

  • Soil Extraction:

    • Weigh 2.0 g of air-dried soil into a centrifuge tube.
    • Add 40 mL of NaOH-EDTA extraction solution.
    • Shake the mixture for 4 hours at room temperature.
    • Centrifuge at 5000 × g for 20 minutes.
    • Collect the supernatant for hypobromite treatment. [2]
  • Hypobromite Oxidation:

    • Transfer 10 mL of soil extract to a clean centrifuge tube.
    • Add an equal volume of freshly prepared this compound solution.
    • Mix thoroughly and let stand for 1 hour at room temperature.
    • Acidify the mixture to approximately pH 4-5 using concentrated HCl.
    • Centrifuge to remove any precipitated material.
    • The supernatant now contains the hypobromite-resistant phosphorus fraction, primarily consisting of inositol phosphates. [2]
  • ³¹P NMR Analysis:

    • Adjust the pH of the treated extract to 10-11 using NaOH solution.
    • Transfer to an NMR tube for analysis.
    • Collect ³¹P NMR spectra using appropriate parameters (typically 25°C, 202.456 MHz for ³¹P nuclei, inverse-gated decoupling to suppress nuclear Overhauser effects).
    • Identify inositol phosphate stereoisomers based on chemical shift references and spiking with known standards.
    • Four stereoisomers of IP₆, four stereoisomers of IP₅, and scyllo-IP₄ can be identified using this approach. [2]

Data Interpretation and Analytical Considerations

Analysis of Results

The interpretation of data derived from this compound-based soil analysis requires careful consideration of the method-specific artifacts and limitations. For inositol phosphate analysis, the resistance to hypobromite oxidation provides strong evidence for the presence of these compounds, but researchers should be aware that the relative distribution of different IP stereoisomers may be influenced by the extraction and treatment procedures. The identification of specific IP isomers relies on comparison with authentic standards, and the recent characterization of previously unconfirmed isomers such as myo-(1,2,4,5,6)-IP₅ and myo-(1,3,4,5,6)-IP₅ in soil extracts highlights the advancing capabilities of this methodology. [2]

In soil organic matter studies, the extent of bromination observed in laboratory treatments can provide insights into the reactivity and composition of organic matter at different stages of decomposition. Research has demonstrated that fresh plant material is more susceptible to bromination than decayed litter and soil humus, largely due to a labile pool of mainly aliphatic compounds that break down during early stages of soil organic matter formation. This differential susceptibility can be exploited to investigate the molecular transformations associated with organic matter decomposition and stabilization in soils. The formation of both aliphatic and aromatic organobromine during oxidative treatments further provides opportunities to study the relative stability of different organic matter components. [1]

Troubleshooting and Method Optimization

Method optimization may be necessary when applying this compound oxidation to novel soil types or research questions. Several key factors require particular attention:

  • Bromide Concentration Effects: Studies have indicated that bromination of organic matter in oak and pine litter is limited primarily by bromide concentration rather than oxidant availability. Researchers may need to adjust bromide concentrations depending on the organic matter content and characteristics of their specific samples. [1]

  • pH Considerations: The efficiency of hypobromite oxidation can be influenced by pH, with different optimal ranges for various applications. The standard extraction of inositol phosphates typically employs alkaline conditions (pH 10-13), while studies of abiotic bromination processes have examined both acidic (pH 3.0) and mildly acidic (pH 5.0) conditions. [1]

  • Reaction Time and Temperature: While standard protocols often specify 24-hour reaction periods, extended incubation times up to 96 hours may be necessary for certain applications. Temperature control remains critical throughout the process, as excessive heat can promote undesirable decomposition pathways. [1]

Practical Considerations and Limitations

Stability and Storage Considerations

The inherent instability of this compound represents one of the most significant practical challenges in its application. The compound decomposes at temperatures above 0°C, necessitating careful temperature control throughout preparation and use. This instability largely precludes long-term storage of pre-prepared solutions, making in-situ preparation immediately before use the most reliable approach. Research-grade this compound typically contains significant impurities even under optimal preparation conditions, with analysis revealing compositions of approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture after drying. Researchers should account for these limitations in experimental design and consider alternative oxidation methods when solution stability over extended periods is required. [3]

Recent investigations into stabilized formulations of this compound, particularly when combined with sulfamates or acid amides, have demonstrated enhanced stability and reduced volatility compared to unstabilized versions. These developments may eventually expand the practical applications of this compound in analytical and industrial settings where extended stability is crucial. Until such formulations become widely available, researchers should adhere to strict preparation and use protocols to ensure reproducible results across experiments. [3]

Safety and Environmental Considerations

The use of this compound in laboratory settings necessitates strict adherence to safety protocols due to its oxidative nature and the potential release of bromine vapors. All procedures involving bromine or this compound solutions should be conducted in a properly functioning fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats. The strong oxidizing capacity that makes this compound valuable for soil organic matter studies also represents a potential fire hazard when in contact with combustible materials. [3]

From an environmental perspective, researchers should consider the potential formation of brominated organic compounds during analytical procedures. While this intentional formation facilitates the study of soil organic matter, the release of such compounds into the environment should be minimized through proper waste management practices. The discovery that abiotic bromination occurs naturally in soil environments through various oxidative mechanisms suggests that laboratory procedures may mirror natural processes, but prudent waste disposal remains essential. [1]

Visual Workflows

Soil Pretreatment with this compound

SoilPretreatment Start Start Soil Analysis Prep Prepare this compound (0-5°C) Start->Prep SoilSample Collect & Prepare Soil Sample (Air-dry, sieve to 2mm) Start->SoilSample Treatment Combine Soil and NaOBr Solution (Shake 24-48 hours) Prep->Treatment SoilSample->Treatment Rinsing Centrifuge and Rinse (6 cycles with DI water) Treatment->Rinsing Drying Dry Treated Soil (35°C overnight) Rinsing->Drying Analysis Proceed with Mechanical Analysis (Pipette method) Drying->Analysis End Organic Matter Oxidized Soil Ready for Analysis Analysis->End

Diagram 1: Soil pretreatment workflow using this compound oxidation for organic matter removal prior to mechanical analysis.

Inositol Phosphate Analysis Workflow

IPAnalysis Start Start IP Analysis Extract NaOH-EDTA Soil Extraction (4 hours shaking) Start->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Oxidize Hypobromite Oxidation (1 hour reaction) Centrifuge->Oxidize Acidify Acidify to pH 4-5 Oxidize->Acidify NMRPrep Prepare for NMR Analysis (pH adjustment to 10-11) Acidify->NMRPrep NMRAnalysis ³¹P NMR Spectroscopy NMRPrep->NMRAnalysis Identification Identify IP Stereoisomers (Compare with standards) NMRAnalysis->Identification End Quantify IP Distribution Identification->End

Diagram 2: Analytical workflow for inositol phosphate identification and quantification in soil extracts using hypobromite oxidation and ³¹P NMR spectroscopy.

Conclusion

This compound oxidation represents a powerful analytical tool for investigating soil organic matter composition and phosphorus speciation. The methodologies outlined in these application notes provide researchers with robust protocols for soil pretreatment and inositol phosphate analysis, leveraging the selective oxidative properties of this specialized reagent. The continuing discovery of previously unrecognized inositol phosphate isomers in soil extracts through hypobromite-based methods highlights the value of this approach for advancing our understanding of soil phosphorus cycling. [2]

Future applications of this compound in soil science may expand to include investigations of organic matter stability and transformation pathways during decomposition, building on recent findings regarding abiotic bromination processes in natural environments. As research continues to elucidate the complex interactions between soil organic matter and halogen chemistry, the controlled use of this compound in analytical contexts provides valuable insights into fundamental biogeochemical processes. Researchers are encouraged to adapt these core protocols to their specific analytical needs while maintaining the fundamental principles of proper reagent preparation and methodological consistency. [1]

References

Comprehensive Application Notes and Protocols: Hypobromite Oxidation Method for Ammonia Nitrogen Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypobromite Oxidation Methods

The determination of ammonia nitrogen in environmental, clinical, and industrial samples represents a fundamental analytical requirement across multiple scientific disciplines. The hypobromite oxidation method offers a robust, well-established approach for quantifying ammonium (NH₄⁺) and ammonia (NH₃) species across diverse sample matrices. This method leverages the strong oxidizing capacity of hypobromite (OBr⁻) to convert ammonium ions to nitrogen gas through a series of controlled redox reactions, enabling both quantitative determination and isotopic analysis. The technique has evolved significantly from traditional titrimetric applications to sophisticated methods coupling hypobromite oxidation with various detection systems including chemiluminescence, isotope ratio mass spectrometry, and coulometric titration. These advancements have maintained the relevance of hypobromite chemistry in modern analytical workflows, particularly for applications requiring high precision, minimal sample volumes, or isotopic characterization of nitrogen species.

The fundamental importance of ammonia nitrogen quantification spans environmental monitoring of aquatic systems, atmospheric chemistry research, clinical diagnostics, and industrial process control. In environmental contexts, ammonium salts including ammonium nitrate, ammonium sulfate, and ammonium hydrogen sulfate constitute main components of secondary inorganic aerosols and play significant roles in haze formation phenomena [1]. Similarly, in water treatment applications, understanding the dynamics of bromine-ammonia reactions is essential for effective disinfection protocol design and bromamine formation control [2]. The hypobromite oxidation method provides researchers and analysts with a versatile toolset for addressing these diverse analytical challenges through adaptable protocols that can be tailored to specific sensitivity, precision, and matrix requirements.

Chemical Principles and Reaction Mechanisms

Fundamental Oxidation Chemistry

The hypobromite oxidation of ammonia nitrogen proceeds through a defined reaction pathway that ultimately produces nitrogen gas as the primary reaction product. The overall stoichiometry of the complete oxidation reaction follows this equation:

3NaOBr + 2NH₃ → 3NaBr + N₂ + 3H₂O [3]

This net reaction represents the final outcome of a more complex mechanistic pathway involving the stepwise oxidation of ammonia through a series of bromamine intermediates. When hypobromite reacts with ammonia, the initial product is monobromamine (NH₂Br), which subsequently reacts with additional hypobromite to form dibromamine (NHBr₂) and ultimately tribromamine (NBr₃) [2]. These bromamine species exist in equilibrium with each other, with their relative distribution being highly dependent on the bromine to ammonia molar ratio (Br/N) and the solution pH. The decomposition of these bromamine intermediates, particularly dibromamine and tribromamine, leads to the formation of nitrogen gas through pathways that include disproportionation reactions [2].

The reaction mechanism involves the transfer of halogen cations and loss of halide anions from N-halo intermediates, potentially proceeding through hydrazine and diazine as transient species [3]. Unlike urea oxidation, which involves an intermolecular rearrangement, ammonia oxidation follows a distinct pathway that may include both the Hofmann rearrangement and a nitrogen analogue of the Favorskii reaction [3]. The successful application of hypobromite oxidation methods for ammonia determination relies on controlling reaction conditions to drive these chemical equilibria toward completion and ensure quantitative conversion of ammonium to the detectable reaction products.

Advanced Reaction Applications

For isotopic analysis of ammonium nitrogen, the hypobromite oxidation method has been integrated with additional reduction steps to enable precise measurement of nitrogen isotope ratios. In this advanced application, hypobromite first oxidizes ammonium (NH₄⁺) to nitrite (NO₂⁻), which is subsequently reduced to nitrous oxide (N₂O) by hydroxylamine hydrochloride under strongly acidic conditions (pH < 0.3) [1]. The nitrous oxide product is then introduced to an isotope ratio mass spectrometer (IRMS) via a Precon-GasBench interface system, enabling determination of δ¹⁵N values with high precision. This hyphenated technique demonstrates the adaptability of hypobromite chemistry for sophisticated analytical applications beyond simple quantitative determination.

Table 1: Reaction Pathways in Hypobromite Oxidation of Nitrogen Compounds

Reactant Primary Products Secondary Reactions Application
Ammonia (NH₃) NH₂Br, NHBr₂, NBr₃ 2NHBr₂ + H₂O → N₂ + HOBr + 3H⁺ + 3Br⁻ Quantitative determination
Ammonium (NH₄⁺) NO₂⁻ NO₂⁻ + NH₂OH·HCl → N₂O (under pH < 0.3) Isotopic analysis
Urea ((NH₂)₂CO) N₂, CO₂, H₂O 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ Clinical chemistry

The versatility of hypobromite as an oxidizing reagent extends to various nitrogen-containing compounds beyond simple ammonium ions. Urea determination represents another significant application, with the oxidation reaction following distinct stoichiometry: 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ [3]. This reaction forms the basis for various flow analysis techniques developed for the determination of urea and ammonia, based on measurement of chemiluminescence arising from oxidation of these analytes with either hypobromite or N-bromosuccinimide [3]. The structural requirements for intense chemiluminescence emission have been refined to RC(NH₂)₂, where R is an oxo (O) or a secondary amine (NH) group, explaining the emissions observed from the oxidation of complex biological samples like gelatine and blood serum [3].

Sample Preparation and Handling

Environmental Sample Collection

The collection and preservation of samples represent critical steps in ensuring accurate ammonia nitrogen determination, as improper handling can lead to significant analyte loss or transformation. For atmospheric aerosol samples, collection typically occurs on appropriate filter media such as quartz, Teflon, or nylon filters, depending on subsequent analytical requirements and potential artifacts [1]. Filter collection should be conducted using standardized sampling systems with well-characterized flow rates and collection efficiencies. Following collection, samples require careful preservation to prevent ammonia volatilization or transformation, typically through refrigeration at 4°C and rapid extraction after collection. For aqueous samples including freshwater, seawater, and wastewater, collection should employ clean, ammonia-free containers, preferably with minimal headspace to reduce gaseous loss.

The extraction of ammonium from aerosol filter samples involves immersing the filter in a suitable extraction solution, typically ultra-pure water or dilute acid solutions. For the hypobromite oxidation method analyzing ammonium nitrogen isotope ratios, researchers have successfully used extraction protocols yielding solutions containing approximately 0.25 μg·mL⁻¹ ammonium nitrogen in 4 mL final volume [1]. The extraction efficiency should be validated for specific sample matrices, and potential interfering compounds should be identified and addressed through appropriate clean-up procedures. For samples with high organic content or particulate matter, filtration or centrifugation may be necessary before analysis to remove potential interferents that could react with hypobromite or affect subsequent detection steps.

Sample Preservation and Storage

Proper preservation of samples between collection and analysis is essential for maintaining analyte integrity. For aqueous samples intended specifically for hypobromite-based ammonia determination, acidification to pH < 2 with sulfuric or hydrochloric acid effectively preserves ammonium concentrations by converting the equilibrium to the non-volatile ammonium ion form. However, acidification must be approached cautiously for samples destined for isotopic analysis, as this may affect subsequent chemical steps. Refrigeration at 4°C provides additional preservation, with analysis ideally conducted within 48 hours of collection for most applications. For longer-term storage, freezing at -20°C represents an option, though potential effects on sample integrity should be validated for specific matrices.

The preparation of calibration standards follows similar preservation considerations. Primary ammonium stock solutions should be prepared using high-purity ammonium salts (e.g., ammonium sulfate, ammonium chloride) dissolved in ammonia-free water. These solutions are typically stable for up to 30 days when stored refrigerated in sealed containers. Working standards should be prepared fresh daily through serial dilution of stock solutions, with concentrations spanning the expected range of samples. For the hypobromite oxidation method, the optimal ammonium concentration for isotopic analysis falls in the range of 0.25-1.0 μg·mL⁻¹ ammonium nitrogen to achieve appropriate reaction efficiency and precision [1]. The use of consistent matrix-matching between standards and samples helps minimize potential analytical bias and ensures accurate quantification.

Detailed Analytical Protocols

Hypobromite Oxidation for Ammonium Nitrogen Isotope Analysis

This protocol describes a method for determining ammonium nitrogen isotope ratios in atmospheric aerosol samples using hypobromite oxidation followed by hydroxylamine hydrochloride reduction [1]. The method offers high precision (0.2‰), requires low ammonium amounts, and avoids highly toxic or explosive reagents.

Table 2: Reagents and Equipment for Hypobromite Oxidation Isotope Analysis

Category Specific Items Specifications/Preparation
Reagents Alkaline hypobromite solution Freshly prepared before use
Hydrochloride hydroxylamine Analytical grade
Ammonium standard solutions For calibration and quality control
Ultra-pure water 18.2 MΩ·cm resistance
Equipment Precon-GasBench system For N₂O concentration and introduction
Isotope Ratio Mass Spectrometer Configured for N₂O analysis
pH meter With appropriate electrodes
Centrifuge tubes For sample preparation
Filter sampling apparatus For aerosol collection

Step-by-Step Procedure:

  • Sample Extraction and Preparation:

    • Extract aerosol filter samples containing ammonium salts (ammonium nitrate, ammonium sulfate, or ammonium hydrogen sulfate) using appropriate extraction solution.
    • Adjust the sample solution to contain approximately 0.25 μg·mL⁻¹ ammonium nitrogen in a final volume of 4 mL [1].
    • For liquid samples, filter or centrifuge to remove particulate matter if necessary.
  • Hypobromite Oxidation:

    • Add alkaline hypobromite solution to the extracted sample solution.
    • Allow the oxidation to proceed completely, converting ammonium (NH₄⁺) to nitrite (NO₂⁻).
    • Monitor reaction progress to ensure complete oxidation; this typically occurs within minutes under proper conditions.
  • pH Adjustment:

    • Adjust the pH of the reaction mixture to strongly acidic conditions (pH < 0.3) using appropriate acids.
    • This pH adjustment is critical for achieving high reduction efficiency in the subsequent step.
  • Hydroxylamine Hydrochloride Reduction:

    • Add hydroxylamine hydrochloride to the acidified solution.
    • Allow the reduction to proceed, converting nitrite (NO₂⁻) to nitrous oxide (N₂O).
    • The reduction efficiency reaches approximately 100% under optimal conditions (pH < 0.3) [1].
  • Isotopic Analysis:

    • Transfer the generated N₂O to a Precon-GasBench-IRMS system.
    • Measure the ammonium nitrogen isotope ratio (δ¹⁵N) using standard IRMS procedures.
    • Include appropriate reference standards and blanks in each analytical batch.

This method achieves high precision of 0.2‰ (n=10) and satisfies demands for precision and accuracy in determination of ammonium nitrogen isotope ratios in atmospheric aerosol samples [1]. The critical parameters ensuring success include the pH adjustment step, which enhances reduction efficiency, and careful control of reagent concentrations and reaction times.

Coulometric Titration with Electrogenerated Hypobromite

This protocol describes a highly precise and accurate method for titrating ammonia and ammonium ions with electrogenerated hypobromite, achieving precision and accuracy of 0.01% and 0.02%, respectively [4].

Equipment Setup:

  • Coulometric titration system with current integration capability
  • Electrochemical cell with platinum generator electrode
  • Reference electrodes and stirring apparatus
  • pH measurement capability

Procedure:

  • Prepare sample solutions containing ammonia or ammonium ions in appropriate supporting electrolyte.
  • Place the sample in the electrochemical cell and adjust pH to optimal range (typically alkaline conditions).
  • Generate hypobromite ion electrochemically from bromide-containing solution at controlled current.
  • Monitor the titration endpoint through appropriate detection method (potentiometric, amperometric, or spectrophotometric).
  • Calculate the ammonia content based on the total charge passed using Faraday's law, accounting for current efficiency.

Critical Parameters:

  • Ensure accurate measurement of current efficiency for hypobromite generation
  • Optimize electrolysis current and timing
  • Control delay between sampling and starting electrolysis
  • Use high-purity reagents to minimize side reactions

This method provides exceptional accuracy and is suitable for standardization work and reference method applications [4].

Applications in Environmental and Clinical Analysis

Environmental Monitoring Applications

The hypobromite oxidation method finds extensive application in environmental monitoring and research, particularly in characterizing atmospheric aerosols and understanding nitrogen cycling in aquatic systems. Atmospheric ammonium salts, including ammonium nitrate, ammonium sulfate, and ammonium hydrogen sulfate, represent main components of secondary inorganic aerosols and play important roles in haze formation processes [1]. The ability to determine not only ammonium concentrations but also nitrogen isotope ratios enables researchers to investigate sources and transformation processes of atmospheric ammonium, providing critical information for air quality management and pollution mitigation strategies. The hypobromite oxidation method coupled with isotope analysis has been successfully applied to study the sources, evolution, chemical transformation processes, and deposition of atmospheric ammonium compounds [1].

In aquatic environments, the bromine-ammonia system plays crucial roles during oxidative water treatment processes, particularly in bromide-containing waters [2]. Understanding the formation and decomposition of bromamines (NH₂Br, NHBr₂, and NBr₃) is essential for managing disinfection efficacy and controlling potentially harmful disinfection byproducts. The kinetic modeling of bromamine behavior provides insights into optimal treatment conditions for different water matrices, including freshwater and seawater applications [2]. Additionally, in natural systems like Lake Superior, anaerobic ammonium oxidation (anammox) bacteria contribute significantly to nitrogen loss from freshwater ecosystems, with relevance to continental nitrogen cycling [5]. While anammox represents a biological pathway distinct from chemical hypobromite oxidation, both processes involve the oxidation of ammonium to nitrogen gas and contribute to the broader understanding of nitrogen transformation in environmental systems.

Table 3: Environmental Applications of Hypobromite Oxidation Methods

Application Area Specific Analysis Methodological Advantages
Atmospheric Chemistry Source apportionment of aerosol ammonium Isotopic fingerprinting capability
Chemical transformation studies High precision for process tracing
Water Treatment Bromamine formation kinetics Understanding disinfection chemistry
Oxidant demand determination Quantifying ammonia interference
Aquatic Biogeochemistry Nitrogen cycling studies Coupling with biological processes
Nutrient flux measurements High sensitivity for low concentrations
Clinical and Industrial Applications

Beyond environmental analysis, hypobromite oxidation methods find important applications in clinical chemistry and industrial process control. In clinical settings, the determination of urea in blood serum represents a significant application, with methods based on the chemiluminescence arising from oxidation of urea with hypobromite or N-bromosuccinimide [3]. These flow analysis techniques offer advantages of automation, rapid analysis, and compatibility with complex matrices like blood serum. The development of methods using N-bromosuccinimide has addressed the challenge of protein interference that previously hindered urea determination with hypobromite in clinical samples [3]. The structural specificity for intense chemiluminescence emission—requiring RC(NH₂)₂ groups where R is oxo (O) or secondary amine (NH)—explains the observed emissions from biological samples containing arginine residues [3].

Industrial applications of hypobromite oxidation methods include monitoring ammonia in various process streams, wastewater discharges, and product quality control. The coulometric titration approach with electrogenerated hypobromite offers exceptional precision suitable for standardization and reference method applications [4]. The ability to generate reagent in situ eliminates concerns about reagent stability and standardization, while the coulometric principle provides fundamental measurement traceability to electrical standards. These advantages make the method particularly valuable for high-accuracy requirements in pharmaceutical manufacturing, chemical production, and reference material certification. The flexibility of hypobromite chemistry to interface with various detection systems—including titration, chemiluminescence, and mass spectrometry—ensures its continued relevance across diverse application sectors.

Quality Control and Troubleshooting

Quality Control Procedures

Implementing comprehensive quality control measures is essential for generating reliable data using hypobromite oxidation methods for ammonia determination. A robust quality control program should include method blanks, calibration verification standards, duplicate analyses, and matrix spikes analyzed at predetermined frequencies based on sample batch size. For isotopic analyses, appropriate reference materials with certified δ¹⁵N values should be incorporated into each analytical run to ensure measurement accuracy and precision [1]. Method blanks should undergo identical processing as samples to identify potential contamination from reagents, equipment, or the laboratory environment. The precision of the hypobromite oxidation method for ammonium nitrogen isotope analysis can reach 0.2‰ (n=10) when properly optimized and controlled [1].

Calibration represents another critical aspect of quality control. For quantitative applications, multi-point calibration curves should be established using certified reference materials or standard solutions prepared from high-purity ammonium salts. The calibration range should encompass expected sample concentrations, with verification standards analyzed at regular intervals during analytical runs to monitor potential instrument drift. For coulometric methods, verification of current efficiency for hypobromite generation is essential, with reported methods achieving precision and accuracy of 0.01% and 0.02%, respectively [4]. Documentation of all quality control results, including acceptance criteria and corrective actions for exceeded limits, provides evidence of method performance and data quality.

Troubleshooting Common Issues

Several common issues may arise during hypobromite oxidation methods for ammonia determination, with specific approaches for identification and resolution:

  • Incomplete Oxidation or Reduction: If reaction efficiency decreases, verify reagent concentrations and freshness, particularly for hypobromite solutions which may degrade over time. For the isotopic method, ensure the pH adjustment to <0.3 before hydroxylamine hydrochloride addition, as this is critical for achieving 100% reduction efficiency [1].

  • Poor Precision: Excessive variability in results may indicate inconsistent reaction conditions, reagent decomposition, or instrumental issues. For isotopic analyses, ensure consistent sample introduction and stable IRMS operation. Regular analysis of replicate standards and samples helps identify precision problems.

  • Matrix Interferences: Complex sample matrices may contain compounds that interfere with oxidation or detection. For atmospheric samples, the hypobromite oxidation method has been successfully applied to aerosol filter extracts with minimal matrix effects [1]. For clinical samples, protein interference in urea determination may require method modification or alternative oxidants [3].

  • Bromamine Stability Issues: In bromine-ammonia system studies, bromamine stability depends strongly on pH and Br/N ratio. NH₂Br predominates at Br/N < 0.1, NHBr₂ at 0.1 3, with pH range 6.5-8.5 [2]. Understanding these relationships helps optimize conditions for specific analytical needs.

Systematic investigation of these potential issues, combined with method validation specific to sample matrices, ensures reliable performance of hypobromite oxidation methods across diverse applications. Regular maintenance of instrumentation and careful preparation of reagents represent fundamental practices for minimizing analytical problems.

Visual Workflows and Signaling Pathways

The hypobromite oxidation method for ammonia determination involves specific chemical pathways and experimental workflows that can be visualized to enhance understanding of the process. The following diagrams illustrate the key signaling pathways and procedural steps:

G NH4 NH₄⁺ Ammonium NH2Br NH₂Br Monobromamine NH4->NH2Br  Oxidation NO2 NO₂⁻ Nitrite NH4->NO2  Complete Oxidation (Isotopic Method) NHBr2 NHBr₂ Dibromamine NH2Br->NHBr2  Further Oxidation NBr3 NBr₃ Tribromamine NHBr2->NBr3  Further Oxidation N2 N₂ Nitrogen Gas NHBr2->N2  Decomposition NBr3->N2  Decomposition N2O N₂O Nitrous Oxide NO2->N2O  Reduction pH < 0.3 OBr OBr⁻ Hypobromite OBr->NH4  Alkaline Condition Acid Acidification pH < 0.3 Acid->NO2  pH Adjustment NH2OH NH₂OH·HCl Hydroxylamine NH2OH->NO2  Reduction Step

Diagram 1: Chemical Pathways in Hypobromite Oxidation of Ammonia Nitrogen. This diagram illustrates the complex reaction network involving bromamine intermediates during hypobromite oxidation of ammonium, including both the direct pathway to nitrogen gas and the isotopic analysis pathway through nitrite and nitrous oxide intermediates. Critical reaction conditions are indicated with dashed lines.

G cluster_0 Quality Control Steps S1 Sample Collection and Preservation S2 Sample Extraction and Preparation S1->S2 D1 Concentration within optimal range? S2->D1 S3 Hypobromite Oxidation NH₄⁺ → NO₂⁻ D2 Oxidation complete? S3->D2 S4 pH Adjustment pH < 0.3 S5 Hydroxylamine Reduction NO₂⁻ → N₂O S4->S5 D3 Reduction efficiency acceptable? S5->D3 S6 Gas Transfer to Precon-GasBench S7 IRMS Analysis Isotope Ratio Determination S6->S7 S8 Data Processing and Quality Control S7->S8 D1->S2 No - adjust D1->S3 Yes D2->S3 No - extend time D2->S4 Yes D3->S5 No - check pH D3->S6 Yes

Diagram 2: Experimental Workflow for Ammonium Nitrogen Isotope Analysis. This flowchart illustrates the step-by-step procedure for determining ammonium nitrogen isotope ratios using hypobromite oxidation followed by hydroxylamine hydrochloride reduction, including critical quality control decision points throughout the analytical process.

Conclusion

The hypobromite oxidation method represents a versatile and robust approach for ammonia nitrogen determination across diverse sample matrices and application contexts. From fundamental titration techniques to advanced isotopic analyses, this chemical principle continues to provide valuable analytical capabilities for researchers and practitioners in environmental science, clinical chemistry, and industrial process control. The method's adaptability to different detection schemes—including coulometric, chemiluminescence, and mass spectrometric detection—ensures its continued relevance in evolving analytical landscapes.

Recent advancements in hypobromite oxidation methodology, particularly the integration with hydroxylamine hydrochloride reduction for isotopic analysis [1], have expanded application possibilities while maintaining excellent precision and avoiding highly toxic reagents. Similarly, ongoing research into the kinetics of bromamine formation and decomposition [2] continues to refine our understanding of the underlying chemistry, enabling more effective method optimization and application to challenging sample matrices. As analytical requirements become increasingly sophisticated, the fundamental chemistry of hypobromite oxidation provides a strong foundation for continued method development and innovation in ammonia nitrogen determination.

References

Comprehensive Application Notes and Protocols: Sodium Hypobromite as Disinfectant in Water Treatment and Cooling Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Biofouling control in industrial water systems represents a critical challenge across multiple sectors including power generation, pharmaceutical manufacturing, and industrial processing. Microbiological fouling in cooling water systems is primarily caused by biofilm formation, which consists of complex bacterial communities encased in exopolysaccharide (EPS) matrices that adhere to surfaces and cause significant operational challenges. These biofilms can reduce heat transfer efficiency, increase pressure drops, promote corrosion, and harbor pathogenic bacteria such as Legionella, creating both operational and health concerns [1]. Left uncontrolled, biofilms can lead to microbiologically influenced corrosion (MIC), which can cause severe localized pitting and tunneling corrosion, even in corrosion-resistant alloys like stainless steel [1].

Sodium hypobromite (NaOBr) has emerged as a highly effective oxidizing biocide for controlling biological growth in industrial water systems. Its efficacy stems from the generation of hypobromous acid (HOBr), which serves as a potent antimicrobial agent capable of penetrating cell membranes and biofilm structures more effectively than traditional chlorine-based biocides, particularly in alkaline pH conditions commonly encountered in cooling systems [1]. The compound can be generated through multiple pathways, including direct synthesis or the reaction of sodium hypochlorite with sodium bromide, which produces hypobromite in situ [2]. This application note provides comprehensive protocols and technical guidance for researchers and scientists implementing this compound-based treatment strategies in various water treatment applications, with particular emphasis on cooling systems and biofilm control.

Mechanism of Action

Antimicrobial Activity

The primary biocidal activity of this compound derives from its hydrolysis in water to form hypobromous acid (HOBr), which acts as a highly effective antimicrobial agent through multiple mechanisms:

  • Cell membrane penetration: HOBr, being a small uncharged molecule, readily penetrates bacterial cell walls and membranes, unlike the hypochlorite ion which is less effective at penetration [1].
  • Oxidative damage: Once inside the cell, HOBr causes oxidative damage to vital cellular components including enzymes, proteins, and DNA, disrupting metabolic processes and leading to cell death [3].
  • Biofilm disruption: HOBr demonstrates superior ability to penetrate the exopolysaccharide (EPS) matrix of biofilms compared to chlorine-based biocides, reaching the embedded bacterial communities [1].

The potentiated oxidation mechanism involving titanium dioxide photocatalysis with bromide addition demonstrates significantly enhanced antimicrobial efficacy. Research shows that the addition of sodium bromide to photoactivated TiO₂ (P25) potentiates killing of Gram-positive bacteria, Gram-negative bacteria, and fungi by up to three logs, with potentiation increasing with bromide concentration in the range of 0-10 mM [3]. This potentiation occurs through the generation of both short and long-lived oxidized bromine species, including hypobromite, which exhibit prolonged antimicrobial activity that persists for up to 30 minutes after light activation is terminated [3].

Comparative Efficacy

Table 1: Comparative Efficacy of Bromine vs. Chlorine Chemistry

Parameter Hypobromous Acid (HOBr) Hypochlorous Acid (HOCl) Hypochlorite Ion (OCl⁻)
Primary Species at pH 7 ~80% HOBr, ~20% OBr⁻ ~70% HOCl, ~30% OCl⁻ Not applicable
Primary Species at pH 8 ~30% HOBr, ~70% OBr⁻ ~20% HOCl, ~80% OCl⁻ Not applicable
Cell Penetration Ability Excellent Good Poor
Biofilm Penetration Superior Moderate Limited
pH Operating Range Effective up to pH 8.5 Effective below pH 7.5 Limited efficacy
Stability at Higher pH More stable active species Rapidly converts to OCl⁻ Stable but less effective

The superiority of bromine chemistry in alkaline conditions commonly encountered in cooling systems (pH 8.0-8.5) stems from the acid dissociation constant (pKₐ) differences between hypobromous and hypochlorous acids. HOBr has a pKₐ of approximately 8.7, compared to 7.5 for HOCl, meaning that a significantly higher proportion of the active acid form exists at alkaline pH values [1]. This property makes this compound particularly valuable in recirculating cooling systems that typically operate at elevated pH to control corrosion and scaling.

Formulation Protocols

Stabilized this compound Preparation

The inherent instability of hypobromite solutions presents formulation challenges that can be addressed through stabilization protocols:

  • Alkaline stabilization: Prepare a 25-40% sodium hydroxide solution and maintain excess hydroxide (pH > 11) to enhance stability of the hypobromite solution [2].
  • Bromine-alkali reaction: Bubble chlorine gas through sodium hydroxide solution containing dissolved bromide ions to form hypobromite in situ [2].
  • Sulfamate stabilization: Add sodium sulfamate in molar ratios of 1:1 to 2:1 (sulfamate:hypobromite) to significantly enhance solution stability by forming stabilized bromo-sulfamate complexes [2].
  • Temperature control: Maintain solution temperature below 25°C during manufacturing and storage to minimize decomposition.
  • Light protection: Use amber containers or light-impenetrable packaging to prevent photodecomposition [4].

The decomposition kinetics of hypobromite solutions are influenced by multiple factors including concentration, pH, temperature, and light exposure. Studies indicate that 0.08M hypobromite solutions prepared in 0.4M sodium hydroxide demonstrate adequate short-term stability when protected from light and stored at controlled temperatures [4]. The decomposition products typically include bromide, bromite, and bromate ions, along with molecular oxygen.

Synergistic Combination Preparation

Patent literature describes synergistic combinations of stabilized this compound with additional bioactive compounds that enhance efficacy against established biofilms [5]. These formulations typically include:

  • Stabilized this compound as the primary oxidizing biocide
  • Bio-dispersants to enhance biofilm penetration by reducing EPS cohesion
  • Non-oxidizing biocides such as glutaraldehyde or isothiazolones to target resistant organisms
  • Corrosion inhibitors compatible with bromine chemistry to maintain system integrity

Table 2: Stabilized this compound Formulation Examples

Component Concentration Range Function Notes
This compound 5-15% (as Br₂) Primary biocide Generated in situ or pre-formed
Sodium Hydroxide 10-30% pH control/stabilization Maintain pH > 11 for stability
Sodium Sulfamate 5-20% Stabilizing agent Forms bromo-sulfamate complex
Sodium Bromide 1-5% Precursor/stabilizer For in situ activation systems
Water Balance Solvent Deionized water recommended

Application Guidelines

Cooling Water System Treatment

Cooling systems represent one of the most significant applications for this compound biocides due to their susceptibility to biofilm formation and operational challenges at alkaline pH. Implementation requires careful consideration of system parameters and treatment objectives:

  • System assessment: Conduct comprehensive evaluation of cooling system parameters including makeup water quality, cycle of concentration, operating pH, temperatures, and materials of construction before designing treatment programs [1].
  • Baseline biofouling evaluation: Use both planktonic and sessile bacterial monitoring methods to determine existing biofilm development, recognizing that planktonic counts alone poorly correlate with biofilm presence [1].
  • Residual control: Maintain hypobromite residual of 0.2-0.5 mg/L as Br₂ throughout the system during continuous feed applications, with periodic increases to 0.5-1.0 mg/L for biofilm control [1].
  • Shock treatment: For established biofilm problems, implement shock treatment at 2-5 mg/L as Br₂ for 4-6 hours, preceded by bio-dispersant application to enhance penetration [1].
  • Combination therapy: Alternate with non-oxidizing biocides such as glutaraldehyde or DBNPA (2,2-dibromo-3-nitrilopropionamide) to prevent resistance development and target resistant organisms [1].

The application approach must consider that bacteria in biofilms demonstrate 10 to 1000 times greater resistance to biocides than their planktonic counterparts, necessitating higher concentrations and longer contact times for effective control [1]. Mechanical cleaning methods such as brush systems or foam balls should be incorporated to physically disrupt established biofilms before biocide application, significantly enhancing treatment efficacy.

Wastewater Treatment Applications

In wastewater treatment, this compound effectively degrades recalcitrant pharmaceutical compounds such as acyclovir (ACV), an antiviral drug frequently detected in wastewater effluents at concentrations up to 2500 ng/L [6]. Implementation protocols include:

  • Dosage optimization: For ACV degradation, employ molar ratios of hypochlorite:hypobromite to ACV of 7:1 with contact times of 20-60 minutes for complete degradation [6].
  • Byproduct identification: Monitor degradation byproducts including DP1-DP11 identified in ACV degradation studies, with concentrations typically ranging from 0.3% to 4.9% of initial parent compound [6].
  • Real wastewater validation: Conduct treatability studies using actual wastewater samples to account for matrix effects on degradation efficiency.

The degradation pathway for pharmaceutical compounds typically involves oxidation of side chains followed by decarboxylation and further oxidation to form simpler compounds that can be more readily biodegraded in subsequent treatment processes [6].

Experimental Methods and Analytical Protocols

Efficacy Testing Protocols

Antimicrobial efficacy testing of this compound formulations requires standardized protocols to generate reproducible, comparable data:

  • Test organisms: Include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, fungi (e.g., Candida albicans), and specific problem organisms relevant to the application [3].
  • Planktonic susceptibility: Conduct minimum inhibitory concentration (MIC) and time-kill assays according to standardized protocols such as CLSI methods, with modification for oxidizing biocides.
  • Biofilm efficacy testing: Use established biofilm models such as CDC biofilm reactors or microtiter plate assays to evaluate biofilm eradication concentrations.
  • Photocatalysis potentiation: For TiO₂ photocatalysis studies, utilize UVA LED light sources with peak emission at 365±5 nm and irradiance of 16 mW/cm² (1 J/cm² per minute) [3].

The biofilm removal efficacy can be quantified using various metrics including biofilm elimination concentration (BEC), log reduction in viable cells, and biofilm structural integrity measurements post-treatment.

Analytical Quantification Methods

Accurate quantification of hypobromite and its reaction products is essential for both research and application monitoring:

  • Spectrophotometric detection: Utilize 3,3',5,5'-tetramethylbenzidine (TMB) as a chromogenic substrate for hypobromite detection, measuring absorbance at 655 nm after 180 minutes incubation at pH 5.5 [3].
  • Bromination activity: Monitor bromination of N-acetyl tyrosine ethyl ester using LC-MS with C18 column (2.1 × 50 mm, 1.8 μm) and gradient elution from 2% to 100% acetonitrile in 10 mM ammonium acetate [3].
  • Byproduct identification: Employ HPLC with MALDI-TOF mass spectrometry for structural elucidation of degradation byproducts [6].
  • Tribromide detection: Attempt detection of Br₃⁻ formation using UV-vis spectrophotometry (absorption at 267 nm, ε = 40,900 M⁻¹cm⁻¹) or anion exchange chromatography with carbonate/bicarbonate gradient [3].

Safety and Handling Protocols

This compound solutions require careful handling and specific storage conditions to maintain efficacy and ensure safety:

  • Storage stability: Maintain solutions in dark, temperature-controlled environments (below 25°C) in sealed containers to prevent decomposition [7].
  • Personal protective equipment: Use chemical-resistant gloves, goggles, and protective clothing when handling concentrated solutions to prevent chemical exposure [7].
  • Decomposition management: Regularly monitor solution potency through analytical testing and replace stocks showing significant degradation.
  • Compatibility testing: Conduct comprehensive materials compatibility testing with system components before full-scale implementation, as oxidizing biocides can accelerate corrosion of certain metals and degrade non-compatible polymers.

The following workflow diagram illustrates the complete experimental protocol for evaluating this compound efficacy against biofilms:

biofilm_efficacy Start Start Protocol BiofilmGrowth Biofilm Growth Phase CDC reactor or microtiter plates 24-48h incubation Start->BiofilmGrowth Treatment Treatment Application This compound ± biodispersant Multiple concentrations BiofilmGrowth->Treatment Exposure Exposure Period 4-24 hours contact time With/without mechanical disruption Treatment->Exposure Sampling Post-Treatment Sampling Biofilm scraping & serial dilution Exposure->Sampling Analysis Analysis Phase Viable plate counts & microscopy BEC calculation Sampling->Analysis DataInt Data Interpretation Log reduction vs. concentration Biofilm penetration assessment Analysis->DataInt

Diagram 1: Experimental workflow for evaluating this compound efficacy against biofilms, incorporating both biological and analytical components to comprehensively assess treatment effects.

Conclusion

This compound represents a highly effective biocide for controlling biological growth in cooling systems and water treatment applications, particularly under alkaline conditions where traditional chlorine-based biocides show limited efficacy. The stabilization protocols and synergistic formulations described in these application notes enable researchers and water treatment professionals to implement robust treatment strategies that effectively target problematic biofilms while maintaining system integrity. The experimental methods outlined provide standardized approaches for evaluating efficacy and characterizing degradation pathways, supporting the development of optimized treatment protocols for specific applications. As regulatory pressures increase and water reuse becomes more critical, this compound-based treatment strategies offer a technically advanced solution to challenging biofouling problems across multiple industries.

References

Application Notes & Protocols: Metal-Free Mechanochemical Oxidation of Alcohols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, particularly critical in the development of pharmaceutical intermediates. Traditional solution-based methods often face challenges with solvent waste, the use of heavy metals, and difficulties in scaling up. Mechanochemistry, which utilizes mechanical force to drive reactions, offers a sustainable alternative by significantly reducing or eliminating solvents [1] [2]. This protocol describes a highly effective, metal-free mechanochemical procedure for the oxidation of primary and secondary alcohols to aldehydes/ketones using sodium hypochlorite pentahydrate and a catalytic nitroxyl radical, a method noted for its safety, efficiency, and cost-effectiveness [1] [3].

2. Chemical Background The system employs a nitroxyl radical, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or the more sterically hindered AZADO (2-azaadamantane N-oxyl), as a catalyst. The oxidant is sodium hypochlorite pentahydrate (NaOCl·5H₂O), a stable, easy-to-handle solid. A key feature of this methodology is the in situ generation of a more potent oxidant. When a catalytic amount of bromide salt (KBr) is present, it reacts with hypochlorite to form hypobromite (BrO⁻), which is a stronger oxidizing agent and accelerates the reaction [1] [3]. The general transformation is illustrated below:

G Alcohol Alcohol Carbonyl Carbonyl Alcohol->Carbonyl Mechanochemical Milling Oxidant Oxidant Oxidant->Carbonyl Catalyst Catalyst Catalyst->Carbonyl

Diagram 1: General scheme for the mechanochemical oxidation of alcohols.

3. Materials

  • Reactants: Substrate alcohol (primary or secondary), Sodium hypochlorite pentahydrate (NaOCl·5H₂O), Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃).
  • Catalysts: TEMPO or AZADO.
  • Additives: Potassium bromide (KBr).
  • Equipment: High-energy ball mill (e.g., mixer mill), Milling jar (e.g., Ertalyte or Zirconia), Milling balls (Zirconia, 5 mm diameter recommended).

4. Experimental Protocol

4.1. Standard Oxidation Procedure to Aldehydes/Ketones [1] [3]

  • Loading: Place the following into an Ertalyte or zirconia milling jar:
    • Alcohol (1.0 mmol)
    • NaOCl·5H₂O (1.1 mmol, 1.1 eq)
    • TEMPO (0.05 mmol, 5 mol %)
    • KBr (0.03 mmol, 3 mol %)
    • NaHCO₃ (6.5 g, as a solid support and base)
    • Zirconia milling balls (5 balls, 5 mm diameter).
  • Milling: Secure the jar in the ball mill and process at a frequency of 20 Hz for 20-22 minutes.
  • Work-up: After milling, open the jar. The crude reaction mixture can be extracted using an organic solvent (e.g., ethyl acetate or acetone). The product can be isolated by simple filtration to remove the solid supports, followed by solvent evaporation.
  • Purification: The crude product is typically of high purity. Further purification, if needed, can be achieved by standard techniques like recrystallization or flash chromatography.

4.2. Workflow Diagram The entire experimental procedure, from preparation to analysis, is summarized in the following workflow:

G Step1 1. Load Reagents & Balls (Alcohol, NaOCl·5H2O, TEMPO, KBr, NaHCO3) Step2 2. Mechanochemical Milling (20 Hz, 20-22 min) Step1->Step2 Step3 3. Work-up (Open jar, extract with solvent) Step2->Step3 Step4 4. Purification & Analysis (Filtration, evaporation, NMR/GC-MS) Step3->Step4

Diagram 2: Detailed experimental workflow for the mechanochemical oxidation.

5. Results & Data Summary This protocol has been successfully applied to a range of primary and secondary alcohols. The following table summarizes the performance for selected substrates under the standard conditions [1] [3].

Table 1: Oxidation of various alcohols under standard mechanochemical conditions.

Alcohol Substrate Product Conversion / Yield Key Observations
3-Phenyl-1-propanol (Primary) 3-Phenylpropanal >99% Optimized conditions; no by-products detected.
Benzyl Alcohol (Primary) Benzoic Acid ~100% [4] Oxidizes further to carboxylic acid with stoichiometric oxidant.
1-Octanol (Primary) Octanal / Octanoic Acid High Product can be tuned aldehyde/acid based on conditions [4].
Cyclohexanol (Secondary) Cyclohexanone >99% Clean conversion to ketone.
4-Bromobenzyl Alcohol 4-Bromobenzoic Acid High [4] Compatible with aryl halides.

6. Scope & Limitations

  • Scope: The method is general for primary and secondary alcohols. Primary alcohols are selectively oxidized to aldehydes without significant over-oxidation to carboxylic acids under the anhydrous solid-state conditions. Secondary alcohols are cleanly converted to ketones [1] [5].
  • Limitations: Strongly electron-donating groups on benzylic alcohols can lead to the formation of phenolic compounds (Dakin-type products) rather than carboxylic acids [4]. Tertiary alcohols cannot be oxidized as they lack the necessary α-hydrogen [5].

7. Critical Factors for Success

  • Jar Material: The use of Ertalyte jars is highlighted as a key innovation, providing a non-metallic, inert environment that prevents decomposition and is superior to metal jars for this redox process [1].
  • Base and Adsorbent: Sodium bicarbonate (NaHCO₃) serves a dual role: it adjusts the pH to maximize the concentration of the active oxidizing agent (HOCl), and acts as a solid support to adsorb the reagents, facilitating the solid-state reaction [1].
  • Bromide Co-catalyst: The addition of a small amount of KBr is crucial for generating hypobromite in situ, which significantly enhances the reaction rate and conversion [1] [3].

Summary and Future Directions

The mechanochemical oxidation protocol using NaOCl·5H₂O/TEMPO is a robust, green, and scalable methodology that aligns with the principles of modern sustainable chemistry. It eliminates the need for solvent waste and heavy metals, making it particularly attractive for pharmaceutical applications where residue limits are strict [1] [4].

While sodium hypobromite is a known and potent oxidant, its specific application in mechanochemical alcohol oxidation is not yet a standard documented protocol. Future research could focus on developing solid forms of this compound (e.g., the pentahydrate, NaOBr·5H₂O) analogous to the hypochlorite salt, and testing its efficacy directly in ball milling setups. The high reactivity of hypobromite suggests it could potentially offer faster reaction times or milder conditions, representing an exciting avenue for further methodology development.

References

sodium hypobromite in situ preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background

Sodium hypobromite (NaOBr) is formed through the disproportionation of bromine in a basic aqueous solution [1] [2]. The core reaction is:

Br₂ + 2 NaOH → NaOBr + NaBr + H₂O

This is analogous to the production of sodium hypochlorite (bleach) [1]. A key advantage of generating hypobromite in situ is combining the stability of hypochlorite with the more effective oxidizing properties of hypobromite. This is achieved by adding bromide to a hypochlorite solution [3]:

OCl⁻ + Br⁻ → OBr⁻ + Cl⁻

The instability of this compound is a critical factor. It slowly disproportionates into bromide and bromate, a reaction that is rapid at 20°C [1] [2]:

3 NaOBr → 2 NaBr + NaBrO₃

Basic In Situ Preparation Protocol

This is a standard method for preparing a this compound solution directly from bromine and sodium hydroxide [2] [4].

  • Reagents: Bromine (Br₂), Sodium Hydroxide (NaOH) pellets or solution, Deionized Water.
  • Equipment: Three-necked round-bottom flask, Ice bath, Thermometer, Dropping funnel, Mechanical stirrer, Appropriate personal protective equipment (PPE: gloves, goggles, lab coat).

Step-by-Step Procedure:

  • Prepare Alkaline Solution: Dissolve sodium hydroxide in deionized water. The example in the search results uses a 40% NaOH solution [4].
  • Cooling: Place the NaOH solution in the flask and immerse it in an ice bath. Start stirring. The temperature must be brought down and maintained between -8°C and -3°C [4].
  • Slow Bromine Addition: Slowly add bromine (typically 90-100% of the stoichiometric amount required for the NaOH) drop by drop (1-2 drops per second) via the dropping funnel [4].
  • Temperature Maintenance: It is critical to maintain the reaction temperature below 10°C (and ideally within the -8°C to -3°C range) throughout the addition. Inadequate cooling will result in the formation of sodium bromate (NaBrO₃) as an impurity [4].
  • Final Product: The resulting orange solution contains your in situ generated this compound [1] [4].

Protocol for Stabilized Hypobromite Solutions

For applications requiring a more stable oxidizing agent, you can form a stabilized hypobromite solution by first generating a brominating agent like bromine chloride (BrCl) and then reacting it with a sulfamate-stabilized alkali solution [5] [6].

Step-by-Step Procedure:

  • Generate Bromine Chloride: Bubble chlorine gas (Cl₂) into a solution of sodium bromide (NaBr). This produces bromine chloride in situ [5].
  • Prepare Stabilizer Solution: In a separate vessel, prepare an aqueous solution of an alkali hydroxide (e.g., NaOH) and sodium sulfamate (NaSO₃NH₂) [5] [6].
  • Combine and Cool: Add the bromine chloride mixture to the stabilized alkali solution while cooling the reaction mixture to keep the temperature low [5] [6].
  • Final Product: This process yields a concentrated aqueous solution of sulfamate-stabilized hypobromite, which has greater longevity for use as an oxidant or disinfectant [5] [6].

Critical Parameters & Safety

Parameter Basic NaOBr Protocol [4] Stabilized Protocol [5] [6]
Reaction Temperature -8°C to -3°C Maintained below 20°C with cooling
Key Stabilizer Not used Sodium sulfamate
Primary Hazard Handling liquid bromine; thermal control Handling chlorine gas and bromine compounds
Stability Outcome Unstable, decomposes to Br⁻ and BrO₃⁻ Concentrated and stabilized solution

Safety Notes:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
  • Work Environment: Perform these reactions in a certified fume hood to avoid inhalation of bromine or chlorine vapors.
  • Bromine & Chlorine: These are highly toxic and corrosive substances. Handle them with extreme care using appropriate techniques.
  • Storage: If any solution must be stored, it should be kept at 0-6°C [7] [4]. The stabilized version has a longer shelf life but is still not permanent [5].

Example Experimental Workflow

For a clear overview, here is the logical workflow for generating and using in situ this compound:

G Start Start: Choose Protocol Basic Basic NaOBr from Br₂ and NaOH Start->Basic Stabilized Stabilized from NaOCl and NaBr (or BrCl and Sulfamate) Start->Stabilized Cool Cool Reaction Mixture (Below 10°C, ideally -8°C to -3°C) Basic->Cool Stabilized->Cool Product In Situ NaOBr Solution Ready Cool->Product Use Use as Oxidizing Agent Product->Use

Practical Applications in the Lab

  • Hofmann Rearrangement: this compound is a classic reagent for converting primary amides to amines via the Hofmann rearrangement [2].
  • Hydroxyproline Assay: It serves as a highly effective in situ oxidant in the colorimetric quantification of hydroxyproline, where it is generated by adding bromide to a hypochlorite sample [3].
  • Alpha-Bromination of Ketones: this compound can be used for the α-bromination of aliphatic ketones under mild conditions [8].
  • Haloform Reaction: It can act as the oxidizing agent in the haloform reaction to convert methyl ketones into carboxylic acids [8].

Frequently Asked Questions

Why is in situ preparation necessary? this compound is thermally unstable and rapidly disproportionates into bromide and bromate, even at room temperature. Isolated solid NaOBr·5H₂O decomposes completely within two days at 0°C [1] [4].

What happens if the temperature is not controlled? If the temperature rises above the recommended range during the preparation from Br₂ and NaOH, the primary impurity formed will be sodium bromate (NaBrO₃) instead of the desired hypobromite [4].

References

Comprehensive Analytical Methods and Protocols for Hypobromite Titration in Pharmaceutical and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypobromite as an Analytical Reagent

Hypobromite (OBr⁻) represents a powerful oxidizing reagent in analytical chemistry with particular significance in pharmaceutical analysis and industrial quality control. The strong oxidizing potential of hypobromite facilitates its application in determining various organic and inorganic compounds through rapid and stoichiometric reactions. Unlike hypochlorite, hypobromite exhibits enhanced reaction kinetics in oxidation processes, making it particularly valuable for analytical applications requiring high precision and accuracy. Additionally, when electrogenerated in situ, hypobromite provides exceptional reagent stability and analytical reproducibility, addressing the limitations associated with prepared hypobromite solutions that degrade over time, especially at lower alkaline concentrations [1].

The versatility of hypobromite as a titrant spans both aqueous and non-aqueous systems, with applications ranging from direct titration of reducing agents to indirect determination of nitrogenous compounds. This application note comprehensively details the theoretical principles, methodological considerations, and practical protocols for implementing hypobromite titration methods in pharmaceutical and industrial settings. Special emphasis is placed on coulometric titration techniques with electrogenerated hypobromite, which offer exceptional accuracy for quantifying compounds such as urea—a critical parameter in pharmaceutical manufacturing and fertilizer analysis [2] [3].

Fundamental Principles of Hypobromite Chemistry

Hypobromite functions as a potent oxidizing agent across a wide range of analytical applications. Its chemical behavior is fundamentally governed by the solution pH, which determines the equilibrium distribution between hypobromous acid (HOBr) and hypobromite ion (OBr⁻). The optimal stability and reactivity for analytical applications occur in mildly alkaline conditions (pH 8.0-9.0), where hypobromite exists predominantly in its anionic form while maintaining sufficient oxidative capability [1]. This pH range represents a critical compromise between stability and reactivity, as highly alkaline conditions favor stability but reduce oxidative potential, while neutral or acidic conditions promote rapid decomposition.

The electrogeneration approach represents a significant advancement in hypobromite utilization for analytical chemistry. This technique involves the anodic oxidation of bromide ions in aqueous alkaline solution:

[2\text{Br}^- \rightarrow \text{Br}_2 + 2e^-]

Followed by rapid hydrolysis and disproportionation:

[\text{Br}_2 + 2\text{OH}^- \rightarrow \text{Br}^- + \text{OBr}^- + \text{H}_2\text{O}]

This method provides a constant supply of fresh titrant directly within the analytical solution, eliminating the stability concerns associated with pre-prepared hypobromite solutions [2]. The in situ generation enables precise control over titrant concentration through careful regulation of the applied current, making it particularly suitable for coulometric titrations requiring exceptional accuracy, such as in pharmaceutical reference material characterization [2] [4].

Analytical Applications and Methodologies

Coulometric Titration of Urea with Electrogenerated Hypobromite

The determination of urea via hypobromite titration represents one of the most precise methods for quantifying this pharmaceutically and industrially significant compound. This indirect approach involves a two-stage process beginning with the acid hydrolysis of urea to ammonium ions, followed by oxidative titration with electrogenerated hypobromite [2] [4].

Sample Pretreatment Protocol:

  • Accurately weigh approximately 2 g of urea sample into a Kjeldahl flask
  • Add 10 cm³ of concentrated sulfuric acid carefully to avoid splattering
  • Heat the mixture at approximately 300°C for 2 hours to ensure complete decomposition
  • Cool the solution and carefully dilute with purified water
  • Neutralize to approximately pH 8.6 using sodium hydroxide solution

Titration Procedure:

  • Transfer the prepared sample to the titration cell containing sodium bromide-sodium tetraborate medium (pH 8.6)
  • Maintain constant stirring to ensure homogeneous distribution
  • Apply galvanostatic current to generate hypobromite at the working electrode
  • Monitor the endpoint amperometrically by detecting excess hypobromite
  • Calculate urea content based on the total charge required to reach the endpoint

The optimized conditions yield exceptional accuracy, with reported assay values of 99.870 ± 0.026% (expanded uncertainty, k = 2) agreeing precisely with NIST SRM 912a urea certified value of 99.9 ± 0.1% [2]. This method's precision makes it particularly valuable for pharmaceutical quality control and reference material certification.

Determination of Ammonium Ions Using Interdigitated Microelectrode Arrays

The development of interdigitated array (IDA) microelectrodes has enabled innovative approaches to hypobromite titration through diffusion layer titrations. This technique exploits the confined reaction zone near electrode surfaces to achieve high sensitivity with minimal sample volumes [5].

Experimental Configuration:

  • Electrode System: Platinum IDA with 5 μm wide electrodes and 5 μm gaps
  • Generator Electrode: Galvanostatically controlled to produce hypobromite from bromide
  • Collector Electrode: Potentiostatically maintained at 0.0 V vs. SCE to detect unreacted hypobromite
  • Medium: Alkaline sodium bromide solution (pH ~8.6)

Analytical Procedure:

  • Introduce the ammonium-containing sample into the electrochemical cell
  • Apply generating current to produce hypobromite at the anode
  • Monitor collector current resulting from reduction of unreacted hypobromite
  • Determine endpoint by tracking the collector-to-generator current ratio
  • Quantify ammonium concentration based on the generation current required to maintain a constant hypobromite flux

This method achieves high collection efficiency through the precise spatial arrangement of the electrode elements, enabling accurate determination of ammonium ions without interference from common matrix components [5]. The technique is particularly suitable for automated analysis systems and process monitoring applications.

Direct Titration of Hydrazine with Visual Endpoint Detection

Although advanced instrumental detection methods predominate in modern analytical chemistry, simple visual endpoint determination remains valuable in resource-limited settings. The determination of hydrazine using hypobromite with Bordeaux B indicator represents a robust method combining accuracy with practical simplicity [6].

Analytical Protocol:

  • Prepare standard hypobromite solution in 0.45-0.5N alkaline medium to ensure stability
  • Transfer an aliquot of hydrazine sample to titration vessel
  • Add 2-3 drops of Bordeaux B indicator solution
  • Titrate with hypobromite solution with constant stirring
  • Record endpoint at the distinct color change from red to colorless

Method Validation:

  • The procedure demonstrates excellent accuracy for hydrazine quantification in pharmaceutical preparations
  • The same method can be applied in reverse for standardization of hypobromite solutions using certified hydrazine reference material
  • The approach offers rapid analysis time and requires only basic laboratory equipment [6]

This method also adapts to determining bromate content through reaction with excess hydrazine and back-titration with standard hypobromite solution, showcasing the versatility of hypobromite in pharmaceutical analysis [6].

Quantitative Data Summary for Hypobromite Titration Methods

Table 1: Performance Comparison of Hypobromite Titration Methods

Analytical Method Analyte Linear Range Accuracy Precision Analysis Time
Coulometric Titration [2] Urea Several tens of milligrams 99.87 ± 0.026% RSD < 0.1% ~3 hours (including decomposition)
IDA Microelectrode [5] Ammonium Micromolar range Not specified High collection efficiency Minutes
Visual Titration [6] Hydrazine Not specified High accuracy Not specified Rapid
Thermometric Titration [3] Ammoniacal Nitrogen Various concentrations Suitable for process control Not specified ~2 minutes

Table 2: Optimal Experimental Conditions for Hypobromite Generation

Parameter Coulometric Method [2] IDA Microelectrode [5] Thermometric Method [3]
Supporting Electrolyte Sodium bromide-sodium tetraborate Sodium bromide Alkaline solution with bromide
pH Condition 8.6 Not specified (alkaline) Slightly alkaline
Temperature Ambient Ambient Ambient
Generation Current Galvanostatic Galvanostatic Not specified
Endpoint Detection Amperometric Amperometric Thermometric

Experimental Workflow and Technological Relationships

The application of hypobromite titration spans multiple analytical techniques with varying levels of sophistication and automation. The following diagram illustrates the methodological relationships and experimental workflows:

G Hypobromite Hypobromite Electrogeneration\nMethods Electrogeneration Methods Hypobromite->Electrogeneration\nMethods Production Chemical\nStability Chemical Stability Hypobromite->Chemical\nStability Influences Analytical\nApplications Analytical Applications Hypobromite->Analytical\nApplications Enables Coulometric\nTitration Coulometric Titration Electrogeneration\nMethods->Coulometric\nTitration Precise control IDA Microelectrodes IDA Microelectrodes Electrogeneration\nMethods->IDA Microelectrodes Microscale analysis Optimal pH 8.6 Optimal pH 8.6 Chemical\nStability->Optimal pH 8.6 Maximum stability In situ generation In situ generation Chemical\nStability->In situ generation Addresses limitations Urea Determination Urea Determination Analytical\nApplications->Urea Determination Indirect method Ammonium Analysis Ammonium Analysis Analytical\nApplications->Ammonium Analysis Direct oxidation Hydrazine Quantification Hydrazine Quantification Analytical\nApplications->Hydrazine Quantification Visual endpoint Pharmaceutical\nQuality Control Pharmaceutical Quality Control Urea Determination->Pharmaceutical\nQuality Control High accuracy Fertilizer Analysis Fertilizer Analysis Ammonium Analysis->Fertilizer Analysis Process monitoring Industrial Applications Industrial Applications Hydrazine Quantification->Industrial Applications Routine analysis

Figure 1: Methodological relationships in hypobromite titration analysis

The experimental workflow for hypobromite-based analytical methods follows a logical progression from sample preparation through final quantification, with specific variations depending on the target analyte and detection methodology:

G Start Sample Preparation Acid Decomposition\n(300°C, 2 hours) Acid Decomposition (300°C, 2 hours) Start->Acid Decomposition\n(300°C, 2 hours) For urea analysis Direct Analysis Direct Analysis Start->Direct Analysis For ammonium/hydrazine Neutralization\n(pH adjustment to 8.6) Neutralization (pH adjustment to 8.6) Acid Decomposition\n(300°C, 2 hours)->Neutralization\n(pH adjustment to 8.6) Critical step Hypobromite Generation Hypobromite Generation Direct Analysis->Hypobromite Generation In supporting electrolyte Neutralization\n(pH adjustment to 8.6)->Hypobromite Generation Electrochemical Reaction\nwith Analyte Electrochemical Reaction with Analyte Hypobromite Generation->Electrochemical Reaction\nwith Analyte Stoichiometric oxidation Endpoint Detection Endpoint Detection Electrochemical Reaction\nwith Analyte->Endpoint Detection Multiple approaches Amperometric\nDetection Amperometric Detection Endpoint Detection->Amperometric\nDetection For high precision Thermometric\nDetection Thermometric Detection Endpoint Detection->Thermometric\nDetection For rapid analysis Visual Indicator\n(Bordeaux B) Visual Indicator (Bordeaux B) Endpoint Detection->Visual Indicator\n(Bordeaux B) For simplicity Quantification\n(Coulometric calculation) Quantification (Coulometric calculation) Amperometric\nDetection->Quantification\n(Coulometric calculation) NIST-traceable Quantification\n(Endpoint volume) Quantification (Endpoint volume) Thermometric\nDetection->Quantification\n(Endpoint volume) Process control Visual Indicator\n(Bordeaux B)->Quantification\n(Endpoint volume) Routine analysis Result Validation Result Validation Quantification\n(Coulometric calculation)->Result Validation Quality assurance Quantification\n(Endpoint volume)->Result Validation

Figure 2: Experimental workflow for hypobromite titration methods

Troubleshooting and Method Optimization

Successful implementation of hypobromite titration methods requires careful attention to potential analytical challenges and method optimization:

  • Hypobromite Stability: Maintain alkaline conditions (pH > 8) throughout the analysis to prevent hypobromite decomposition. For prepared solutions, 0.45-0.5N alkali concentrations provide maximum stability [1]. In situ electrogeneration circumvents this limitation effectively.

  • Interference Management: Chromate/dichromate ions may interfere in the determination of nitrogenous compounds [1]. For ammonium determination in complex matrices, consider preliminary separation or standard addition methods.

  • Endpoint Determination: Amperometric detection provides superior precision for endpoint determination in coulometric methods [2]. For thermometric detection, ensure consistent titrant addition rates and adequate thermal equilibration [3].

  • Electrode Maintenance: For electrogeneration methods, maintain clean electrode surfaces to ensure consistent hypobromite generation efficiency. Regular validation with certified reference materials is recommended.

Conclusion

Hypobromite titration methods represent versatile analytical techniques with particular significance in pharmaceutical analysis and industrial quality control. The coulometric approach with electrogenerated hypobromite provides exceptional accuracy for urea determination, making it suitable for reference material certification [2] [4]. The development of microelectrode arrays extends these capabilities to microscopic sample volumes with maintained precision [5], while simple visual methods offer practical solutions for routine analysis [6].

The continuing evolution of hypobromite titration methodology underscores its enduring relevance in analytical chemistry, particularly through integration with advanced detection systems such as thermometric endpoint monitoring [3]. These developments ensure that hypobromite-based methods remain competitive with modern instrumental techniques while providing the stoichiometric certainty and operational simplicity characteristic of classical titration methodology.

References

Sodium Hypobromite Stabilized Solutions: Formulation Parameters and Performance

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Typical Range Optimal Condition Purpose/Effect
Stabilizer (Sulfamate) Molar Ratio 1:1 to 1.5:1 (vs. active halogen) [1] ~1:1 [1] Forms stable bromine-sulfamate complexes (e.g., BrNHSO₃⁻), controls oxidant reactivity [1].
Bromine Source Sodium bromide (45% solution) [2] N/A Provides bromide ions for hypobromite generation [2].
Oxidizer Sodium hypochlorite (4.0% - 14.2% as Cl₂) [2] N/A Oxidizes bromide to hypobromite [2].
Final Solution pH >13 [2] 13.5 [2] Ensures final product stability; high pH prevents rapid degradation [2].
Reaction Temperature 40–70 °F (approx. 4–21 °C) [2] <70 °F (21 °C) [2] Low temperature minimizes side reactions (e.g., bromate formation) and stabilizes the reaction [2].
Available Halogen Concentration Up to ~6.9% as Br₂ [2] N/A Final product strength as a biocide [2].
Biocide Application Rate 0.5–500 ppm (as available Br₂) [2] System-dependent Effective biofouling control in industrial water systems [2].

Detailed Experimental Protocols

Protocol 1: Bench-Scale Preparation of Sulfamate-Stabilized Sodium Hypobromite

This protocol is adapted from patented methods to produce a stable, high-strength solution [2].

  • Objective: To prepare a stabilized this compound solution with a total halogen concentration of approximately 6.9% as Br₂.
  • Materials:
    • Sodium bromide (NaBr), 45% aqueous solution [2]
    • Sulfamic acid (H₃NSO₃), solid [2]
    • Sodium hypochlorite (NaOCl), 4.0% available chlorine (industrial grade) [2]
    • Sodium hydroxide (NaOH), 50% aqueous solution [2]
    • Ice-water bath
    • 250 mL flask
  • Procedure:
    • Mixing: Combine 6.83 grams of 45% sodium bromide solution with 3.30 grams of solid sulfamic acid in the flask [2].
    • Cooling: Immerse the flask in an ice-water bath to maintain a low temperature throughout the process [2].
    • Oxidation: Slowly add 47.5 grams of 4.0% sodium hypochlorite solution to the flask with continuous shaking or stirring to ensure thorough mixing and temperature control [2].
    • Alkalinization: Slowly add 4.5 grams of 50% sodium hydroxide solution to the mixture while maintaining cooling [2].
    • Product: The resulting product is an amber-colored solution with a pH of 13.5 [2].
Protocol 2: Evaluation of Biocide Efficacy in a Laboratory Biofilm Reactor

This protocol outlines a method for testing the efficacy of the prepared biocide against marine biofilms [3].

  • Objective: To compare the disinfection efficiency of sulfamate-stabilized NaOBr against other biocides (e.g., NaOCl) under controlled conditions.
  • Materials:
    • Biofilm Annular Reactor (e.g., Model 1320LJ, BioSurface Technologies Corp.) [3]
    • Test coupons (PVC, plastic, concrete) [3]
    • Filtered seawater [3]
    • BG-11 media for nutrients [3]
    • Glucose as a carbon source [3]
    • Activated sludge as a microbial seed [3]
  • Procedure:
    • Reactor Setup: Fill a 1 L glass beaker with 1 L of filtered seawater supplemented with nutrients (BG-11 media), a carbon source (glucose), and seeded with activated sludge. Place test coupons of different materials inside [3].
    • Biofilm Growth: Operate the reactor to allow biofilm formation on the coupons. Monitor factors like salinity and Total Organic Carbon (TOC), as these influence biofilm growth [3].
    • Disinfection: Dose the reactor with the stabilized NaOBr biocide. For comparison, parallel tests can be run with sodium hypochlorite (NaOCl).
    • Analysis: Assess disinfection efficiency by measuring the reduction in viable cell count on the coupons after a defined contact time. Studies have shown NaBr can achieve over 97% disinfection efficiency under optimized conditions [3].

Stabilization Mechanism and Workflow

The stabilization of this compound by sulfamate is a carefully controlled chemical process. The following diagram illustrates the preparation workflow and the core chemical mechanism that ensures solution stability.

G cluster_mechanism Sulfamate Stabilization Chemistry Start Start Formulation Step1 Mix Bromine Source (Sodium Bromide) and Stabilizer (Sulfamic Acid) Start->Step1 Step2 Cool Mixture (Ice-water bath, < 21°C) Step1->Step2 Step3 Add Oxidizer (Sodium Hypochlorite) pH < 7 Step2->Step3 Step4 Add Alkaline Source (Sodium Hydroxide) Adjust pH to > 13 Step3->Step4 Mechanism Key Stabilization Mechanism Step3->Mechanism Step5 Final Stabilized Product (Amber solution, pH ~13.5) Step4->Step5 Mechanism->Step4 A Active Oxidant HOBr / OBr⁻ C Stable Complex BrNHSO₃⁻ A->C  Complexation B Sulfamate Ion (NH₂SO₃⁻) B->C  Complexation

Critical Formulation and Handling Considerations

Successful preparation and application depend on several key factors:

  • pH Control: The reaction pH is critical. The oxidation step must occur in an acidic to neutral environment (pH < 7), while the final product must be highly alkaline (pH > 13) for long-term stability [2]. The acidic condition during oxidation favors the formation of the active brominating species, while high pH in the final product slows its decomposition [2].
  • Temperature Management: The reaction is exothermic. Maintaining a low temperature (< 80°F / 21°C, preferably 40-70°F / 4-21°C) is essential to prevent the decomposition of unstabilized hypobromite into bromate (BrO₃⁻), a toxic byproduct, and to minimize the loss of active bromine [2].
  • Material Compatibility: Sulfamic acid and the final stabilized solution are corrosive. Use appropriate chemical-resistant materials for storage and handling, such as HDPE or PTFE [1].
  • Biofouling Control Application: For industrial water systems, the stabilized bromine solution is typically applied at concentrations of 0.5 to 500 ppm (based on available bromine). It can be added via slug, intermittent, or continuous dosing, with the optimal strategy depending on the specific system's biofouling potential [2].

Troubleshooting and Quality Control

Common issues and verification methods during production:

  • Low Final pH: Indicates insufficient NaOH addition. The final pH must be >13 for stability. Adjust with additional 50% NaOH solution while cooling [2].
  • Excessive Bromate Formation: Caused by high temperature or incorrect pH during the oxidation step. Ensure the reaction mixture is adequately cooled and that the oxidizer is added before the final pH adjustment [2].
  • Rapid Product Degradation: Can result from improper storage, exposure to heat, or contamination. Store in a cool, dark place in HDPE containers. Monitor active halogen concentration by iodometric titration (e.g., DPD method) over time [2].

References

Sodium Hypobromite in Industrial Water Treatment Biocontrol: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sodium hypobromite (NaOBr) is an inorganic compound that functions as a potent oxidizing biocide in industrial water treatment systems. As the sodium salt of hypobromous acid (HOBr), it represents the bromine analogue of the more commonly employed sodium hypochlorite [1]. Its application is particularly valuable in scenarios where conventional chlorination faces limitations, especially in alkaline pH conditions commonly encountered in cooling towers and reverse osmosis (RO) systems [2] [3]. These notes provide a comprehensive technical overview of its mechanisms, applications, and protocols for efficacy assessment, tailored for researchers and water treatment professionals.

Fundamental Chemistry and Mechanism of Action

2.1 Chemical Formation and Properties this compound is typically generated in situ through the reaction of bromine with a sodium hydroxide base [1]: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

In aqueous solution, NaOBr establishes an equilibrium with its active species, hypobromous acid (HOBr). HOBr is a more effective biocide than the hypobromite ion (OBr⁻), and its predominance is highly dependent on the system's pH [3]. A key operational advantage of bromine-based chemistry is its shifted dissociation curve relative to chlorine; HOBr remains the dominant species at a higher pH range (up to approximately 8.8), whereas hypochlorous acid (HOCl) dissociates significantly above pH 7.5 [3]. This property makes stabilized hypobromite particularly effective in slightly alkaline environments where chlorine efficacy diminishes.

2.2 Antibacterial Mechanism The primary biocidal action of this compound is attributed to HOBr. Being an uncharged molecule, HOBr can readily permeate the microbial cell wall and membrane [3]. Once inside the cell, it acts as a powerful oxidizer, reacting with and disrupting essential cellular components. Key targets include:

  • Sulfur-containing amino acids (e.g., cysteine and methionine) in proteins, leading to enzyme inactivation and protein degradation [4].
  • Nucleotides, causing DNA and RNA strand breakage.
  • Lipids, resulting in membrane lipid peroxidation.

This multi-target oxidative damage inhibits critical life functions such as ion transport and respiration, ultimately leading to cell death [4]. Furthermore, its efficacy extends to controlling biofilm formation, a critical factor in mitigating microbiologically influenced corrosion (MIC) and maintaining heat exchange efficiency [3].

The following diagram illustrates the primary antibacterial mechanism of this compound.

G Start This compound (NaOBr) in Aqueous Solution A Equilibrium Forms Hypobromous Acid (HOBr) Start->A B HOBr Permeates Cell Membrane A->B pH pH > 8.8 shifts equilibrium towards less active OBr⁻ A->pH C Intracellular Oxidative Damage B->C D Protein Inactivation (S-containing amino acids) C->D E DNA/RNA Strand Breakage C->E F Lipid Peroxidation C->F G Inhibition of Cellular Processes (Transport, Respiration) D->G E->G F->G H Cell Death G->H pH_factor Factor: System pH

Key Industrial Applications & Performance Data

3.1 Control of Membrane Fouling and Disinfection By-products Stabilized hypobromite demonstrates significant promise as a pre-disinfection treatment for reverse osmosis (RO) systems in water reuse applications. Research indicates it offers a dual advantage: effective biofouling control and reduced formation of concerning disinfection by-products (DBPs).

  • Biofouling Control: Accelerated chemical exposure tests revealed that stabilized hypobromite reduces the permeability of a polyamide RO membrane, with its treatment impact being equivalent to that of chloramine. Its disinfection efficacy against intact bacterial counts is superior to chloramine, highlighting its potential for robust biofouling mitigation [2].
  • NDMA Control: A critical finding from pilot-scale studies is that N-nitrosodimethylamine (NDMA) formation upon stabilized hypobromite treatment in actual treated wastewaters is negligible and considerably lower than that caused by chloramine. The NDMA formation potential for stabilized hypobromite was reported to be 2-5 orders of magnitude lower [2].
  • Halogenated DBPs: Among 13 halogenated DBPs evaluated, bromoform formation was higher with stabilized hypobromite than with chloramine at a high dose of 10 mg/L, indicating a need for optimized dosing to balance efficacy and DBP formation [2].

Table 1: Performance Summary of Stabilized Hypobromite in RO Water Reuse (Pilot-Scale)

Performance Metric Stabilized Hypobromite Chloramine (Comparison) Experimental Context
NDMA Formation Negliable Considerably higher Two types of actual treated wastewaters [2]
NDMA Formation Potential 2-5 orders of magnitude lower Baseline Synthetic wastewater [2]
Disinfection Efficacy Greater Lower Evaluated with intact bacterial counts [2]
Bromoform Formation Higher at 10 mg/L dose Lower Evaluation of 13 halogenated DBPs [2]

3.2 Cooling Tower Systems Cooling towers, which operate at slightly alkaline pH levels (often above 8.0), are a primary application for bromine-based biocides due to the pH stability of HOBr [3]. The recommended treatment approach involves continuous or intermittent dosing to maintain a residual.

  • Dosing Strategy: Continuous low-level halogenation is often the most effective and cost-efficient biocide program. In the UK, bromine is favored over chlorine for its efficacy at pH above neutral [5].
  • Residual Control: Maintaining a free bromine residual of 1-2 ppm (as Br₂) is typically effective for microbial control [5]. This strategy ensures that planktonic (free-swimming) bacteria are killed before they can migrate to surfaces and form biofilms.
  • Supplementary Treatment: The oxidizing biocide program is often supplemented with bio-dispersants (e.g., at 5-10 ppm) to penetrate and loosen biofilms, allowing the biocide to reach embedded organisms more effectively. Non-oxidizing biocides may also be used during system shutdowns when halogen dosing is paused [5] [3].

Table 2: Dosing Guidelines for Bromine-Based Biocides in Cooling Towers

Parameter Recommended Range / Value Additional Notes
Target Residual (as Br₂) 1 - 2 ppm Effective for general microbial control [5]
System pH Effective up to ~8.8 Bromine maintains efficacy at higher pH than chlorine [3]
Bio-dispersant (Shock Dose) 5 - 10 ppm Used to remove existing biofilm; monitor for foaming [5]
Non-Oxidizing Biocide 100 - 200 ppm Dosed during system off-periods; requires 2-12 hours contact time [5]
Experimental Protocols

4.1 Protocol: Efficacy Testing for Planktonic Bacteria Inactivation

4.1.1 Objective To determine the minimum effective concentration and contact time of this compound required to achieve a target log reduction of specific planktonic bacteria (e.g., Escherichia coli) in a simulated cooling water matrix.

4.1.2 Materials & Reagents

  • This compound stock solution (stabilized)
  • Target bacterial strain (e.g., E. coli O157:H7, ATCC 35150)
  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
  • Sterile peptone water (0.1%)
  • Neutralizing agent: Sodium thiosulfate (Na₂S₂O₃) solution (1% w/v)
  • Sterile phosphate-buffered saline (PB solution)

4.1.3 Experimental Workflow The following diagram outlines the key steps for conducting efficacy testing against planktonic bacteria.

G Start Culture and Harvest Bacteria (16-18h in TSB, centrifuge, wash in peptone water) A Prepare NaOBr Working Solutions (e.g., 2.5, 5, 10 ppm) Start->A B Inoculate Solutions (∼8 log CFU/mL final concentration) A->B C Treat for Set Contact Times (5, 10, 15 min) Vortex every 5 min B->C D Neutralize Sanitizer (Add 1% Sodium Thiosulfate) C->D E Serially Dilute and Plate (on TSA) D->E F Incubate and Enumerate Colonies (37°C for 24-48h) E->F G Calculate Log Reduction vs Untreated Control F->G

4.1.4 Detailed Procedure

  • Culture Preparation: Inoculate 10 mL of TSB with the target bacterial strain and incubate at 37°C for 16-18 hours. Centrifuge the culture at 10,000 × g for 10 minutes, wash the pellet twice with 0.1% peptone water, and resuspend to achieve a high-density cell suspension (∼8 log CFU/mL) [4].
  • Solution Preparation: Dilute the stabilized this compound stock solution with sterile deionized water to prepare working solutions (e.g., 25, 50, 100 ppm). The actual concentration should be verified using a standard method like the DPD (N,N-diethyl-p-phenylenediamine) method with a colorimeter [4].
  • Treatment: Combine 1 mL of the bacterial suspension with 9 mL of the NaOBr working solution in a sterile tube to achieve the desired final concentration (e.g., 2.5, 5, 10 ppm). Vortex and maintain contact for predetermined times (e.g., 5, 10, 15 min), vortexing periodically [4].
  • Neutralization: At the end of each contact time, immediately add 1 mL of 1% sodium thiosulfate to the mixture to neutralize any residual hypobromite and stop the reaction [4].
  • Enumeration and Analysis: Perform serial dilutions of the neutralized mixture in peptone water. Spread plate appropriate dilutions onto TSA plates in duplicate. Incubate plates at 37°C for 24-48 hours and count the resulting colonies. Calculate the log reduction using the formula: Log Reduction = log₁₀(Control CFU/mL) - log₁₀(Treated CFU/mL)

4.2 Protocol: Pilot-Scale Evaluation for Biofouling Control in RO Systems

4.2.1 Objective To assess the long-term performance and impact of stabilized hypobromite as a pre-treatment disinfectant on RO membrane fouling and DBP formation.

4.2.2 System Setup

  • A pilot-scale RO system equipped with standard polyamide membranes.
  • Continuous dosing pumps for stabilized hypobromite injection into the feed water.
  • Online sensors for monitoring feed water turbidity, pH, and pressure.
  • Differential pressure transducers to monitor the increase in pressure drop across the membrane modules.

4.2.3 Operational Parameters

  • Dosing Concentration: Test a range of concentrations (e.g., 2-10 mg/L) to establish a dose-response relationship [2].
  • Feed Water: Use synthetic wastewater or actual treated wastewater effluent to simulate real-world conditions [2].
  • System Monitoring: Continuously track and record the normalized permeability (L/m²·h·bar) and transmembrane pressure (TMP).

4.2.4 Sampling and Analysis

  • Water Samples: Periodically collect samples from the feed, concentrate, and permeate streams.
  • Microbiological Analysis: Perform total aerobic plate counts and/or specific pathogen counts on the feed water to assess disinfection efficacy [2].
  • DBP Analysis: Analyze samples for relevant DBPs, including NDMA and trihalomethanes (e.g., bromoform), using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2].
  • Membrane Autopsy: Upon conclusion of the test run, perform a membrane autopsy to analyze biofilm formation and scaling using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS).
Summary and Conclusions

This compound presents a technically viable alternative to chlorination for industrial water treatment, particularly in systems operating at neutral to alkaline pH. Its key advantages include:

  • Superior Efficacy at High pH: Maintains potency in conditions where chlorine loses effectiveness [3].
  • Reduced Carcinogenic By-product Formation: Demonstrates a significantly lower potential for NDMA formation compared to chloramination, a critical factor in potable water reuse projects [2].
  • Effective Biofouling Control: Offers robust disinfection that can mitigate membrane fouling in RO systems [2].

Successful implementation requires careful optimization of dose, contact time, and system pH to maximize biocidal performance while minimizing the formation of halogenated by-products like bromoform. The integration of stabilized hypobromite with bio-dispersants in a comprehensive treatment program represents a best-practice approach for controlling biofilm and ensuring system integrity.

References

preventing sodium hypobromite decomposition disproportionation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary decomposition reaction of sodium hypobromite? this compound in solution slowly disproportionates into sodium bromide and sodium bromate [1]. The core reaction is: 3 NaOBr → 2 NaBr + NaBrO₃ [1]

  • What factors accelerate its decomposition? The decomposition rate is significantly influenced by hypobromite concentration, pH, temperature, and exposure to light [2].

  • Why is bromate formation a concern? Bromate (BrO₃⁻) is classified as a probable human carcinogen [3]. Regulatory agencies set strict limits on its levels (e.g., the U.S. EPA sets a maximum of 10 ppb in drinking water) due to cancer risks observed in animal studies [3].

Troubleshooting Guide: Preventing Decomposition

Factor Issue Solution
Concentration & pH High concentration, low pH increases decomposition rate. Use lower concentration solutions; maintain high alkalinity (pH > 12) to stabilize the hypobromite ion [2].
Temperature Higher temperatures dramatically increase decomposition rate. Store solutions in a refrigerator or cold room. Prepare and use solutions at lower temperatures [2].
Light Exposure Light, particularly UV, acts as a catalyst for decomposition. Use amber or opaque containers for storage. Shield stock solutions from direct light in the lab [2].
Organic Contaminants Introduction of organic matter consumes hypobromite. Ensure all glassware is clean. Avoid introducing organic solvents or other contaminants into stock solutions.
Storage & Stabilization Basic solutions slowly react with atmospheric CO₂, lowering pH. Use air-tight containers. Consider stabilized formulations which may include additives to sequester metal impurities [4].

Experimental Protocol: Preparing a Stable Solution

This protocol focuses on in-situ preparation to maximize freshness and stability for experimental use [1].

Materials:

  • Bromine (Br₂) liquid
  • Sodium Hydroxide (NaOH) pellets
  • Chilled, deionized water
  • Ice bath
  • Amber storage bottle or flask

Workflow:

Start Start Preparation A Prepare NaOH Solution Cool in Ice Bath Start->A B Slowly Add Bromine with Stirring A->B C Solution Turns Orange-Yellow B->C D Transfer to Amber Bottle C->D E Refrigerate Label with Date D->E F Use or Discard Promptly E->F

Procedure:

  • Prepare Alkaline Solution: Dissolve the required amount of NaOH pellets in a volume of chilled, deionized water. Place the solution in an ice bath to maintain a low temperature.
  • Add Bromine Slowly: With constant stirring, slowly add bromine to the cold NaOH solution. The reaction is: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1].
  • Monitor Reaction: The solution will develop a characteristic orange-yellow color, indicating the formation of this compound [1].
  • Storage: Immediately transfer the prepared solution to an amber bottle and seal tightly.
  • Label and Refrigerate: Clearly label the bottle with the contents, concentration, and preparation date. Store in a refrigerator, shielded from light.
  • Stability: For best results, prepare small volumes that can be used quickly. Monitor the solution for any color change or gas formation, which indicates decomposition.

Stabilization Strategies Diagram

Goal Goal: Stabilize NaOBr LowTemp Control Temperature (Refrigerate) Goal->LowTemp Light Block Light (Use Amber Glass) Goal->Light pH Maintain High pH (Strong Alkali) Goal->pH Purity Ensure Purity (Clean Glassware, Reagents) Goal->Purity Stabilizers Use Stabilizers (Patent Formulations) Goal->Stabilizers

References

optimizing sodium hypobromite yield temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts & Data

Sodium hypobromite (NaOBr) is the sodium salt of hypobromous acid. It is typically prepared as an aqueous solution and is an important oxidizing agent in chemical synthesis, such as the Hofmann rearrangement [1].

The core preparation method involves reacting bromine with a sodium hydroxide solution [1]: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

However, this compound is inherently unstable and undergoes a disproportionation reaction, decomposing into sodium bromide and sodium bromate [1]: 3 NaOBr → 2 NaBr + NaBrO₃

The following table summarizes key chemical and physical properties for your reference:

Property Value / Description
Chemical Formula BrNaO [2]
CAS Number 13824-96-9 [2]
Molar Mass 118.893 g·mol⁻¹ [2] [1]
Physical Form Orange solid (often as a pentahydrate, NaOBr·5H₂O) or yellow-orange aqueous solution [1]
Storage Temperature 0-6°C [2]

Preparation & Stabilization Protocols

Here are detailed methodologies for preparing this compound solutions, including a standard lab preparation and an advanced stabilization technique.

Basic Laboratory Preparation

This is the standard method for producing this compound in situ [1].

  • Principle: Bromine is reacted with a cold, aqueous sodium hydroxide solution.
  • Materials: Liquid bromine (Br₂), Sodium Hydroxide (NaOH) pellets, Deionized water, Ice bath, Temperature-controlled stirrer.
  • Procedure:
    • Prepare a 2M sodium hydroxide (NaOH) solution by dissolving 80 g of NaOH pellets in 1 L of chilled, deionized water. Maintain the solution temperature between 0-10°C using an ice bath [2] [1].
    • Slowly and carefully add liquid bromine to the cold, stirred NaOH solution. The molar ratio should be approximately 2 NaOH : 1 Br₂ [1].
    • Continuous stirring and temperature control are critical during the addition. The solution will develop an orange color, indicating the formation of this compound.
    • Once the reaction is complete, keep the final solution below 10°C to minimize decomposition.
Advanced Stabilized Hypobromite Preparation

For applications requiring a concentrated and stable solution, you can form a stabilized complex using sodium sulfamate, as detailed in patent literature [3] [4].

  • Principle: An alkali hydroxide (e.g., NaOH) and bromine are reacted in the presence of sodium sulfamate to form a stabilized sulfamate-hypobromite complex.
  • Materials: Sodium hydroxide (NaOH), Bromine (Br₂), Sodium sulfamate, Deionized water, Cooling system.
  • Procedure:
    • Prepare an aqueous solution containing both sodium hydroxide (NaOH) and sodium sulfamate [3] [4].
    • Cool this mixed solution to below 10°C.
    • Gradually add bromine (Br₂) to the cooled, stirred solution. The reaction is exothermic, so control the addition rate to maintain the low temperature [3] [4].
    • After addition, continue stirring for a period to ensure complete reaction and complex formation. The resulting stabilized hypobromite solution has a significantly longer shelf life.

This stabilization method allows for the preparation of more concentrated solutions (e.g., 10-25% alkali hydroxide and 5-30% bromine by weight) without rapid decomposition [3] [4].

Troubleshooting & FAQs

This section addresses common issues encountered during this compound preparation and use.

Problem Possible Cause Solution
Low Yield / Rapid Decomposition Reaction temperature too high; Poor temperature control. Ensure cooling bath is effective; Use a temperature probe; Add bromine slowly to manage heat.
Solution is not stabilized for long-term storage. For storage, prepare a stabilized complex with sodium sulfamate [3] [4].
Precipitation of Solids Formation of sodium bromide (NaBr) byproduct or decomposition products. This may occur naturally over time. Filter if necessary. Note that concentrated solutions may precipitate at low temperatures.
Solution Color Too Pale Insufficient bromine; Incorrect reactant ratios. Verify the stoichiometry (2 NaOH : 1 Br₂). Ensure complete addition of bromine.
Unexpected Side Products in Synthesis Decomposition via disproportionation (3 NaOBr → 2 NaBr + NaBrO₃). Use freshly prepared solution; Minimize storage time; Avoid elevated temperatures during both preparation and use [1].

Temperature Optimization Logic

The flowchart below outlines the decision-making process for optimizing yield through temperature control.

Start Start: Prepare NaOBr Cool Cool Reaction Mixture to 0-10°C Start->Cool AddSlowly Add Br₂ Slowly and with Stirring Cool->AddSlowly MonitorTemp Monitor Temperature Continuously AddSlowly->MonitorTemp TempHigh Temperature Spikes? MonitorTemp->TempHigh TempHigh_No No TempHigh->TempHigh_No Remains <10°C TempHigh_Yes Yes TempHigh->TempHigh_Yes Exceeds 10°C StoreCold Store Solution at 0-6°C TempHigh_No->StoreCold Adjust Pause Addition Improve Cooling TempHigh_Yes->Adjust Adjust->MonitorTemp

Key Technical Reminders

  • Prioritize Safety: Always handle bromine and concentrated sodium hydroxide in a fume hood with appropriate personal protective equipment (PPE). These materials are highly corrosive and toxic.
  • Stability Over Time: Even with optimal temperature control and stabilization, this compound solutions will eventually degrade. For the best results in sensitive syntheses, always use a freshly prepared solution.

References

stabilizing hypobromite solutions for long-term storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hypobromite Instability

Hypobromite ions (BrO⁻) are inherently unstable and tend to disproportionate. This means they decompose into bromide (Br⁻) and bromate (BrO₃⁻) [1]. The following diagram illustrates the core instability issue and a primary stabilization method.

G a Hypobromite (BrO⁻) b Instability & Disproportionation a->b c Decomposition Products: Bromide (Br⁻) & Bromate (BrO₃⁻) b->c d Stabilization Strategy e Add Sulfamate Stabilizer d->e e->a Regenerates Hypobromous Acid

The rate of this decomposition is influenced by several factors, which are summarized in the table below [2].

Factor Effect on Stability
Hypobromite Concentration Higher concentrations generally lead to faster decomposition.
Hydroxide (OH⁻) Concentration Higher alkalinity (high pH) improves stability.
Temperature Higher temperatures significantly increase the decomposition rate. Storage at low temperatures (e.g., 0°C) is recommended.
Light Exposure Exposure to light, particularly UV light, accelerates breakdown.
Presence of Impurities Foreign substances can catalyze decomposition reactions.

Strategies for Stabilizing Hypobromite Solutions

Here are detailed methodologies and troubleshooting guides based on the identified stability factors.

Experimental Protocol: Preparation of Stabilized Hypobromite

A patent describes a method for preparing concentrated solutions of stabilized alkali metal hypobromite, which is highly relevant for experimental storage [3].

  • Principle: A stabilizer (alkali metal sulfamate) is added to the reaction mixture. This stabilizer reacts with the generated hypobromite to form a stabilized complex (e.g., NaBr(NH₂SO₃)₂), which slowly releases active hypobromite over time, mitigating rapid decomposition [3].
  • Materials:
    • Bromine (Br₂) or Bromide (Br⁻) salt
    • Alkali hydroxide (e.g., Sodium Hydroxide, NaOH)
    • Alkali metal sulfamate (e.g., Sodium sulfamate)
    • Chlorine gas (Cl₂) or sodium hypochlorite (NaOCl) - as an alternative oxidant
  • Procedure:
    • Prepare an aqueous solution of an alkali hydroxide (e.g., NaOH).
    • Add an alkali metal sulfamate to the solution.
    • While cooling the mixture, introduce bromine (Br₂) or an oxidizing agent like chlorine gas into the solution. The reaction between bromine and hydroxide forms hypobromite in situ, which is immediately complexed by the sulfamate [3].
    • Critical Control: Maintain the molar ratio of sulfamate to bromine. The patent suggests an optimal ratio where sulfamate is in excess, for example, 1.5 to 2.5 moles of sulfamate per mole of bromine [3].
Troubleshooting Guide & FAQs

Question: My hypobromite solution loses activity quickly. What are the most critical factors to check?

  • Answer: First, verify your storage temperature. Move the solution to a refrigerator (0-4°C) immediately after preparation. Second, ensure the solution is protected from light by using an amber or opaque container. Third, confirm the alkalinity is sufficiently high [2].

Question: Can I store a hypobromite solution the same way I store a sodium hypochlorite (bleach) solution?

  • Answer: The principles are similar, but hypobromite is generally less stable. Many strategies for hypochlorite also apply, such as protection from UV light and high temperatures [4]. However, hypobromite requires more stringent control of these conditions and may benefit from specific stabilizers like sulfamate, which are not typically used for hypochlorite [3].

Question: I am using hypobromite for water disinfection studies. How does stabilization affect disinfection byproducts (DBPs)?

  • Answer: Using stabilized hypobromite can influence the formation of DBPs. One study found that while stabilized hypobromite was very effective at controlling biofouling, it could lead to higher formation of bromoform (a trihalomethane) at high doses compared to chloramination. However, its formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, was significantly lower. This suggests the dose of stabilized hypobromite needs to be optimized for your specific application to balance efficacy and byproduct formation [5].

Key Recommendations for Laboratory Storage

For the most stable experimental hypobromite solutions, adhere to the following practices derived from the search results:

Recommendation Implementation in the Lab
Use Chemical Stabilizers Employ sodium sulfamate during preparation to form a more stable complex [3].
Maintain High pH Ensure the solution is highly basic (alkaline) by using an excess of sodium or potassium hydroxide [2] [1].
Store at Low Temperature Keep solutions at 0°C to 4°C (e.g., on ice or in a refrigerator) to drastically slow decomposition [2] [1].
Protect from Light Use amber glassware or opaque plastic containers to prevent UV-induced breakdown [2] [4].
Avoid High Concentration Prepare solutions at moderate concentrations required for your experiments, as concentrated solutions decompose faster [2].
Use Fresh Solutions For critical experiments, prepare hypobromite solutions fresh rather than relying on long-term storage [2].

References

controlling bromate formation hypobromite synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Technical Details Primary Source
What causes bromate formation during hypobromite synthesis? The primary cause is the disproportionation of hypobromite (BrO⁻). In aqueous solutions, especially at higher temperatures, hypobromite spontaneously reacts to form bromide (Br⁻) and bromate (BrO₃⁻) [1] [2]. [1] [2]
What is the key reaction for bromate formation? The chemical reaction is: 3 BrO⁻ → 2 Br⁻ + BrO₃⁻ [1] [2]. This reaction is slow at 0°C but rapid at 20°C [2]. [1] [2]
Can bromate form through other pathways? Yes. Bromate can form from the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution over time [3]. [3]
Why is controlling bromate important? Bromate (BrO₃⁻) is classified as a suspected human carcinogen, making its control critical for safety and regulatory compliance, especially in any process that might lead to environmental discharge or product contamination [1]. [1]

Troubleshooting Guide: Controlling Bromate

Problem Underlying Cause Solution & Recommended Protocol
High bromate levels in final product. Reaction temperature is too high, accelerating hypobromite disproportionation [2]. Strictly control temperature. Conduct the synthesis and store the product at 0°C or below. Isolation of this compound as a solid may improve stability [2].
Bromate formation during extended reactions. Hypobromite solutions degrade over time, even at lower temperatures [3]. Minimize storage time. Use freshly prepared hypobromite solutions immediately. For long-term experiments, consider continuous, small-scale generation rather than batch preparation.
Unwanted bromate in electrochemical processes. Electrolysis of brine containing bromide ions can generate bromate without proper control [1] [4]. Optimize electrochemical parameters. Research indicates that adjusting the anode material and other electrochemical conditions can significantly reduce bromate formation during hypobromite production [4].

Experimental Protocol: Low-Temperature Hypobromite Synthesis

This methodology minimizes bromate formation based on the established temperature dependence of the disproportionation reaction [2].

Objective

To prepare a hypobromite solution with minimal bromate contamination.

Principle

Hypobromite (BrO⁻) is formed by reacting bromine with a cold, aqueous alkali. The subsequent disproportionation reaction (3 BrO⁻ → 2 Br⁻ + BrO₃⁻) is kinetically slow at near-freezing temperatures, allowing for the production and use of hypobromite before significant bromate forms [2].

Materials
  • Bromine (Br₂)
  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
  • Ice bath
  • Deionized water
  • Appropriate glassware and stirring apparatus
Step-by-Step Procedure
  • Preparation of Alkali Solution: Dissolve the required amount of NaOH or KOH in deionized water.
  • Cooling: Place the alkali solution in an ice bath and cool to 0°C with constant stirring.
  • Addition of Bromine: Slowly and carefully add bromine to the cold, stirred alkali solution.
    • Key Reaction: Br₂ + 2 OH⁻ → Br⁻ + BrO⁻ + H₂O [2]
  • Maintenance: Keep the reaction mixture at 0°C throughout the addition and subsequent reaction.
  • Storage and Use: Use the hypobromite solution immediately for subsequent experiments. For short-term storage, keep the solution at 0°C. Note that bromate formation will still occur slowly over time [3] [2].

Scientific Background and Pathways

The relationship between bromine species in solution can be visualized through the following pathway. The desired product, hypobromite, is an intermediate that can degrade into the undesirable byproduct, bromate.

G Br2 Bromine (Br₂) BrO_minus Hypobromite (BrO⁻) Br2->BrO_minus Reaction with OH⁻ (Cold) Br_minus Bromide (Br⁻) Br2->Br_minus Reaction with OH⁻ BrO_minus->Br_minus Disproportionation BrO3_minus Bromate (BrO₃⁻) BrO_minus->BrO3_minus Disproportionation (Slow at 0°C, Fast at 20°C)

If your work involves electrochemical production of hypobromite, recent research points to specific strategies. One study focused on "Reduction of bromate formation in electrochemical production of hypobromite for water disinfection" by optimizing anode materials and electrolysis conditions [4]. You may need to consult specialized electrochemical literature for precise parameters related to your setup.

References

sodium hypobromite reaction byproducts separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Sodium Hypobromite Issues

FAQ: Hypobromite Solution Stability
  • Q: Why does my this compound solution rapidly lose activity or form precipitates?
    • A: this compound (NaOBr) is inherently unstable and undergoes disproportionation, decomposing into bromide (Br⁻) and bromate (BrO₃⁻) [1]. This reaction is kinetically favored at higher temperatures and can be influenced by light intensity and the initial hypobromite concentration [2].
  • Q: How can I stabilize my hypobromite reagent?
    • A: Stabilization strategies include:
      • Maintaining high pH: Keep the solution strongly alkaline.
      • Low-temperature operation: Perform reactions at or below 0°C to slow decomposition [1].
      • Protect from light: Store and react in amber glassware to minimize light-induced decomposition [2].
      • In-situ generation: Generate NaOBr as needed by adding bromine (Br₂) to a cold sodium hydroxide solution, rather than storing a pre-made solution [1].
FAQ: Controlling Byproduct Formation
  • Q: How do I minimize the formation of bromate (BrO₃⁻)?
    • A: Bromate formation is a significant decomposition pathway. To minimize it:
      • Control temperature: Carry out the reaction and storage at lower temperatures (e.g., 0°C) [1].
      • Optimize concentration: Use more dilute solutions, as the decomposition rate is concentration-dependent [2].
  • Q: My reaction yielded unexpected brominated organics. Why?
    • A: Hypobromous acid (HOBr), the conjugate acid of hypobromite, is a potent brominating agent. In the presence of organic precursors (like natural organic matter), it readily forms brominated disinfection by-products (DBPs), such as bromoform (CHBr₃) and dibromoacetic acid [3] [4]. Ensure your reaction mixture is free of unwanted organic compounds, or account for these as potential reaction products.

The table below summarizes the major byproducts and their common separation methods:

Byproduct Chemical Formula/Type Formation Origin Recommended Separation Methods
Bromide Br⁻ Disproportionation, reduction of NaOBr Ion chromatography, precipitation as AgBr [1] [4]
Bromate BrO₃⁻ Disproportionation of NaOBr Ion chromatography (requires pre-filtration to remove chloride interference) [1] [4]
N-Bromoamide R-CONBrR' Reaction intermediate (e.g., Hofmann Rearrangement) Often not isolated; proceeds to isocyanate. Can be monitored by TLC or NMR [5]
Isocyanate R-N=C=O Rearrangement of N-bromoamide Trapped with nucleophiles (e.g., alcohols) to form stable carbamates [5]
Brominated THMs & HAAs e.g., CHBr₃, (CHBr₂COOH) Reaction with organic matter Liquid-liquid extraction, solid-phase extraction, GC-MS for analysis [3] [4]

Experimental Protocol: Hofmann Rearrangement with Byproduct Monitoring

This is a general protocol for converting a primary amide to a primary amine using in-situ generated this compound, with steps for monitoring and handling byproducts [5].

1. Reagent Setup:

  • Prepare a solution of your primary amide substrate in an inert solvent (if applicable) and cool it in an ice bath (0-5°C).
  • In a separate vessel, prepare a cold (0°C) sodium hydroxide (NaOH) solution in water. The molar quantity of NaOH should be in excess relative to the bromine used in the next step.
  • Safety Note: Bromine is highly toxic and corrosive. All handling must be performed in a fume hood with appropriate PPE.

2. In-Situ Hypobromite Generation & Reaction:

  • Slowly add bromine (Br₂) to the cold, stirred NaOH solution. The formation of This compound (NaOBr) is indicated by an orange color [1].
  • Gradually add this freshly prepared NaOBr solution to the cold amide mixture with vigorous stirring.

3. Reaction Monitoring & Work-up:

  • Let the reaction proceed, monitoring by TLC for the consumption of the starting amide and the formation of the amine product.
  • Once complete, carefully quench the reaction. For lab-scale reactions, this can often be done by slowly adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess hypobromite/halogen [4].
  • If the target amine is volatile, consider trapping the intermediate isocyanate by adding an alcohol (e.g., methanol) to the reaction mixture before work-up, forming a stable carbamate derivative [5].

4. Separation & Analysis:

  • Proceed with standard work-up procedures (e.g., extraction, filtration) to isolate the crude amine or carbamate product.
  • The aqueous waste stream will contain bromide (Br⁻) and potentially bromate (BrO₃⁻) ions.
  • To analyze these inorganic byproducts, use ion chromatography (IC). For bromate analysis, note that the sample may require pre-treatment (e.g., filtration through an OnGuard Ag/H cartridge) to remove chloride ions which can interfere with the measurement [4].

Experimental Workflow for Byproduct Management

The following diagram outlines the key decision points and pathways for managing byproducts in a typical this compound reaction.

G Start Start: Plan this compound Reaction Prep Reagent Preparation Start->Prep Stabilize Stabilization Strategy: - Use cold, strong base - Generate NaOBr in-situ - Protect from light Prep->Stabilize Reaction Perform Reaction Stabilize->Reaction Monitor Monitor Reaction Progress (TLC for organic products) Reaction->Monitor Monitor->Reaction Continue Quench Quench & Work-up Monitor->Quench Reaction Complete Analyze Byproduct Analysis Quench->Analyze Waste Aqueous Waste Stream (Contains Br⁻, BrO₃⁻) Analyze->Waste Ion Chromatography (IC) Product Purified Product (Amine/Carbamate) Analyze->Product Standard Purification (Recrystallization, etc.) End End Waste->End Product->End

Key Technical Notes

  • Alternative Oxidizing Agents: If hypobromite instability proves too problematic for your application, consider substituting it with other reagents for the Hofmann Rearrangement, such as sodium hypochlorite (household bleach), lead tetraacetate, or N-bromosuccinimide (NBS) [5].
  • Hypobromite in Nature and Industry: It is worth noting that hypobromite is a biologically relevant oxidant, produced by eosinophil cells in the immune system to combat parasites. Industrially, "stabilized hypobromite" formulations are used, for example, to control biofouling in water treatment, where they can lead to lower levels of certain byproducts like NDMA compared to chloramine [6] [1].

References

handling sodium hypobromite volatility and bromine vapor

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Hypobromite Properties and Hazards

This compound (NaOBr) is typically an orange solid or an aqueous solution prepared by reacting bromine with sodium hydroxide [1] [2]. Its most critical characteristic is its instability.

It spontaneously decomposes (disproportionates) in solution to form sodium bromide and sodium bromate [1] [2]. This reaction occurs rapidly at room temperature, meaning that stored solutions are inherently unstable [2]. The primary hazard stems from its relationship with bromine. In acidic conditions or upon decomposition, it can release bromine vapor [3].

Bromine vapor is highly toxic and a potent irritant. The table below summarizes the health effects of exposure [4].

Exposure Type Route Health Effects
Acute Exposure Inhalation Severe respiratory tract irritation, coughing, shortness of breath, chest pain, bronchospasm, pulmonary edema (potentially life-threatening) [4].
Skin/Eye Contact Severe burns, redness, blistering; permanent eye damage (cornea) is possible [4].
Ingestion Nausea, vomiting, abdominal pain, gastrointestinal tract damage [4].
Chronic Exposure Inhalation Chronic respiratory conditions (e.g., bronchitis, asthma-like symptoms), neurological effects (headache, dizziness) [4].

Safety and Handling Protocols

Managing the risks of this compound requires a focus on prevention, control, and emergency preparedness.

Engineering Controls
  • Ventilation: Use adequate ventilation systems, particularly local exhaust ventilation, to control vapors and maintain safe air quality [4].
  • Gas Detection: Install bromine gas detectors in areas where leaks are possible to monitor ambient air levels [4].
Personal Protective Equipment (PPE)
  • Respiratory Protection: Use full-face respirators with acid gas cartridges in areas where exposure is possible [4].
  • Eye and Skin Protection: Wear chemical-resistant gloves, protective clothing, and safety goggles or face shields to prevent contact [4].
Emergency Response
  • Emergency Equipment: Ensure safety showers and eyewash stations are readily accessible in areas where bromine is handled [4].
  • Spill Procedures: Establish emergency protocols for spill containment, which should include evacuation plans and first aid measures [4].
  • Training: Conduct regular training sessions to educate personnel on bromine hazards, proper PPE use, and emergency response actions [4].

Experimental Preparation and Stabilization

The following workflow outlines the key steps for preparing and using this compound safely in an experimental context, while also highlighting its decomposition pathway.

G This compound Experimental Workflow and Decomposition Start Start: Prepare this compound Step1 React Bromine (Br₂) with Cold, Dilute Sodium Hydroxide (NaOH) Start->Step1 Step2 Use Solution Promptly for Intended Reaction Step1->Step2 In-situ preparation is standard practice DecompPath Spontaneous Decomposition (Disproportionation) Begins Step2->DecompPath Over time Step3 Store at Low Temperature (< 20°C) to Slow Reaction Step2->Step3 If storage is necessary End Yields Sodium Bromide (NaBr) and Sodium Bromate (NaBrO₃) DecompPath->End Step3->DecompPath Process continues unless stabilized

Key Experimental Consideration: For laboratory use, this compound is most safely prepared in situ and used immediately, rather than being stored [1] [2]. The preparation reaction with cold, dilute sodium hydroxide is: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1] [5]

Frequently Asked Questions

Q1: Why does my this compound solution release orange-brown, pungent vapors? This indicates the release of bromine (Br₂) gas. The most common cause is the solution becoming acidic. This compound is unstable and decomposes, especially in acidic conditions, producing bromine vapor [3]. Check the pH of your solution and the stability of NaOBr, which decomposes even at neutral pH over time [1] [2].

Q2: How can I prevent bromine vapor from building up in my lab's fume hood? First, ensure the fume hood is operational and has adequate face velocity. Always work within a functioning fume hood when handling bromine or NaOBr solutions [4]. For additional protection, consider using a bromine gas detector for continuous ambient air monitoring [4]. Keep containers sealed when not in active use and store solutions in a cooled, ventilated area if absolutely necessary.

Q3: Can I concentrate and store a solution of this compound for later use? It is generally not recommended. This compound solutions are not stable for long-term storage due to rapid disproportionation into bromide and bromate [1] [2]. The standard laboratory practice is to prepare it in situ and use it immediately. Industrial patents describe stabilization with agents like sulfamates or amides, but these may interfere with your research applications [6] [7].

References

Troubleshooting Guide: Improving Hypobromite Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ addresses common challenges researchers face when working with hypobromite-mediated oxidations.

Challenge Possible Cause Suggested Solution
Low Oxidation Yield Incorrect pH level; insufficient active oxidant (HOBr) [1]. Optimize pH to neutral/basic conditions; ensure adequate bromide (Br⁻) catalyst (e.g., 3 mol %) to generate HOBr in situ [1].
Formation of Over-oxidation or Elimination Byproducts Overly long reaction times; excessive oxidant strength [1]. Shorten reaction time; carefully control stoichiometry of sodium hypochlorite (NaOCl) to minimize side reactions [1].
Poor Reaction Efficiency in Aqueous Systems Slow reaction kinetics of unactivated oxidants [2]. Utilize bromide (Br⁻) to accelerate oxidation; Br⁻ catalytically converts oxidants to reactive bromine species (HOBr/OBr⁻) [2].
High Bromate (BrO₃⁻) Formation Electrochemical production of hypobromite; high oxidative potential [3]. Optimize electrochemical cell parameters (e.g., potential, electrode material) specifically to suppress bromate formation [3].

Detailed Experimental Protocol: TEMPO-NaBr-NaClO Oxidation

The TEMPO-NaBr-NaClO system is highly effective for selective oxidation of alcohols, achieving high degrees of conversion under mild conditions [1] [4]. The following is a scalable, mechanochemical protocol adapted from the search results.

Objective: To selectively oxidize primary alcohols to aldehydes using a bromide-enhanced hypobromite system.

Reaction Mechanism: The diagram below outlines the catalytic cycle and key pathways for the TEMPO-NaBr-NaClO oxidation system.

G cluster_legend Key NaOCl NaOCl HOBr HOBr NaOCl->HOBr Acidic/Basic Equilibrium Br_minus Br⁻ (Bromide) Br_minus->HOBr Oxidation by NaOCl TEMPO_Rad TEMPO (Radical) HOBr->TEMPO_Rad Oxidizes TEMPO_Ox Oxoammonium (TEMPO⁺) RCH2OH R-CH₂OH (Alcohol) TEMPO_Ox->RCH2OH Oxidizes Alcohol TEMPO_Rad->TEMPO_Ox One-electron Oxidation RCHO R-CHO (Aldehyde) RCH2OH->RCHO Yields Aldehyde RCHO->TEMPO_Rad Regenerates TEMPO Legend1 Green Nodes: Key Products/Intermediates Legend2 Red Arrows: Core Oxidation Steps

Workflow Title: TEMPO-NaBr-NaClO oxidation mechanism and catalytic cycle.

Materials:

  • Substrate: Primary or secondary alcohol (1.0 mmol) [1].
  • Oxidant: Sodium hypochlorite pentahydrate (NaOCl·5H₂O) or a 6% aqueous NaOCl solution (1.1 mmol) [1].
  • Catalyst: TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (5 mol %) [1].
  • Co-catalyst: Potassium bromide (KBr, 3 mol %) [1].
  • Base: Sodium bicarbonate (NaHCO₃, 6.5 g as solid support for aqueous NaOCl) [1].
  • Solvent: The mechanochemical procedure is essentially solvent-free. For solution phase, water is typical [4].

Procedure:

  • Preparation: In a mechanochemistry jar (e.g., Ertalyte or zirconia), combine the alcohol, TEMPO, KBr, and base (NaHCO₃) [1].
  • Mixing: If using aqueous NaOCl, adsorb the solution onto the solid NaHCO₃ base. Add this mixture to the jar [1].
  • Reaction: Process the mixture mechanochemically in a high-energy ball mill for approximately 20 minutes. The use of impact forces in a ball mill mimics highly diluted systems, preventing excessive heating and byproduct formation [1].
  • Work-up: The aldehyde product is obtained with high selectivity and conversion. Monitor the reaction by GC-MS or TLC [1].

Key Parameters for Success:

  • Base is Critical: The reaction fails in the absence of a base. Sodium bicarbonate (NaHCO₃) was found to be superior to carbonate (Na₂CO₃), maximizing the concentration of the active oxidizing agent HOCl/Br and leading to >99% conversion [1].
  • Bromide's Role: The catalytic amount of Br⁻ promotes the in situ generation of HOBr, a stronger oxidant than HOCl, which significantly improves the reaction rate and yield [1].
  • Stoichiometry: Use a slight excess of oxidant (1.1 mmol per 1.0 mmol of alcohol) to drive the reaction to completion [1].

Key Technical Insights

  • Bromide as a Catalyst: In water treatment chemistry, bromide (Br⁻) is known to be oxidized by peroxymonosulfate (PMS) to form reactive bromine species (HOBr/OBr⁻), which can rapidly oxidize contaminants. This principle of bromide-enhanced oxidation kinetics can be informative for developing new synthetic protocols [2].
  • Bromate Minimization: If your route involves electrochemical hypobromite production, specific research is dedicated to tuning electrolysis parameters to minimize the formation of the undesirable carcinogen byproduct, bromate [3].

References

sodium hypobromite pH stability range optimization

Author: Smolecule Technical Support Team. Date: February 2026

Preparation and Stabilization Protocols

A common method for preparing sodium hypobromite involves reacting bromine with a sodium hydroxide solution [1]. The general reaction is: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

For improved stability, research indicates that formation in situ (on-site, as needed) is advantageous [2]. Furthermore, patents describe the use of stabilized this compound in synergistic combinations with other compounds to enhance its efficacy and persistence as a biocide [3]. An alternative approach for a related compound involves a one-step synthesis to produce a more stable aqueous solution of sodium bromite, which includes low-temperature reaction, controlled addition of reagents, and a final filtration step to obtain a pure product that degrades more slowly [4].

The workflow below summarizes the preparation and key stabilization strategies.

G Start Start Br2 + NaOH Reaction Br2 + NaOH Reaction Start->Br2 + NaOH Reaction In-Situ Formation In-Situ Formation Br2 + NaOH Reaction->In-Situ Formation Primary Path Synergistic Stabilization Synergistic Stabilization Br2 + NaOH Reaction->Synergistic Stabilization Stabilization Path A Process Optimization Process Optimization Br2 + NaOH Reaction->Process Optimization Stabilization Path B Stable Reagent Stable Reagent In-Situ Formation->Stable Reagent Synergistic Stabilization->Stable Reagent Process Optimization->Stable Reagent

Frequently Asked Questions (FAQs)

Q: Why does my this compound solution degrade quickly, and how can I prevent it? A: Rapid degradation is often due to suboptimal alkalinity. Ensure the solution is maintained in a 0.45N to 0.5N sodium hydroxide environment. Preparing the reagent in situ right before use, rather than storing it for long periods, can also mitigate decomposition [2].

Q: How does hypobromite's performance compare to hypochlorite? A: Hypobromite acts more rapidly in oxidation reactions than hypochlorite. Furthermore, hypobromite demonstrates an advantage in stability when prepared in situ [2].

Q: What is a key chemical property that affects hypobromite's activity? A: The equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻) is pH-dependent. Unlike chlorine/hypochlorite, a greater proportion of the more active hypobromous acid form exists at any given pH, which can enhance its efficacy as a sanitizer [5].

Q: Are there any known stabilization strategies beyond pH control? A: Yes. Patent literature describes the use of stabilized this compound in synergistic combinations with other compounds to control biological growth. Using optimized synthesis methods that improve the conversion rate of precursors can also result in a final product with a lower degradation rate [3] [4].

Troubleshooting Guide

Problem Potential Cause Solution
Rapid Decomposition Low alkalinity (pH/NaOH concentration too low). Confirm the NaOH concentration is within the 0.45N-0.5N range [2].
Unexpectedly Low Activity Reagent degraded due to age or improper storage. Prepare fresh solution in situ for critical applications [2].
Handling Difficulties Instability at room temperature. Perform synthesis and storage at low temperatures (10-20°C) [4].

References

troubleshooting low yield hypobromite organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hypobromite Instability

A primary cause of low yield is the natural tendency of hypobromite to decompose [1] [2] [3]. Sodium hypobromite slowly disproportionates into bromide and bromate, especially in concentrated solutions or at elevated temperatures [3]: 3 NaOBr → 2 NaBr + NaBrO₃ This side reaction consumes your active oxidizing agent. Furthermore, even in solution, hypobromite can decompose, releasing bromine vapor if the container is not properly sealed [1].

Troubleshooting Common Issues

Here are specific areas to investigate and adjust in your experimental protocol.

Troubleshooting Area Key Considerations & Recommendations

| Temperature Control | • Synthesis: Maintain temperature below -3°C to -8°C during hypobromite preparation; insufficient cooling promotes bromate formation, while excessive cooling can solidify the reaction mixture [2]. • Reaction: Conduct subsequent reactions at low temperatures (e.g., 0°C) to slow decomposition [1]. | | Reaction Time & Usage | Use in-situ preparation for hypobromite; prepare it immediately before use in the next reaction step to minimize time available for decomposition [2] [3]. | | pH & Concentration | • Use controlled, excess sodium hydroxide during preparation to stabilize the solution [2]. • Avoid highly concentrated solutions which are more prone to disproportionation; consider moderate concentrations. | | Stabilization Additives | Explore stabilized hypobromite formulations. Adding sulfamates or acid amides can enhance stability and reduce volatility for more consistent performance [4] [2]. |

Detailed Experimental Protocol for In-Situ Preparation

For reproducible results, follow this detailed method for preparing a hypobromite solution in-situ [2]:

  • Dissolve Sodium Hydroxide: Prepare a solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 mL of water.
  • Cool the Solution: Cool the alkaline solution in an ice bath. Maintaining a low temperature is critical.
  • Add Bromine: Add 57.5 g (18.5 mL, 0.360 mole) of bromine dropwise with stirring over a 5-minute period.
  • Maintain Temperature: Ensure the temperature remains below 10°C throughout the addition.
  • Immediate Use: Use this freshly prepared orange solution directly in your subsequent synthetic step without delay.

The workflow below summarizes the preparation and critical control points.

Start Prepare NaOH Solution Cool Cool Solution Below 10°C Start->Cool Add_Br2 Add Bromine Dropwise with Stirring Cool->Add_Br2 Control_Temp Maintain Temperature Below 10°C Add_Br2->Control_Temp Use Use Solution Immediately (In-Situ) Control_Temp->Use

Application Workflow: Hofmann Rearrangement

The Hofmann Rearrangement is a classic application where hypobromite is used to convert a primary amide to a primary amine with one less carbon atom [5]. Ensuring the quality and activity of your hypobromite solution is key to a high yield in this reaction.

References

sodium hypobromite vs sodium hypochlorite oxidizing power

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Oxidizing Power at a Glance

The table below summarizes the key characteristics of both oxidizers. "Oxidizing power" in practice is determined not just by inherent electrochemical potential, but also by the active species present and the reaction environment.

Property Sodium Hypochlorite (NaOCl) Sodium Hypobromite (NaOBr)
Active Acid Form Hypochlorous acid (HOCl) [1] [2] Hypobromous acid (HOBr) [3]
Key Oxidizing Species HOCl and OCl⁻ [1] HOBr and OBr⁻
Influence of pH Strong: HOCl (more effective) dominates at lower pH, OCl⁻ (less effective) at higher pH [1]. Strong: Similar speciation shift with pH, but optimal range is higher than for hypochlorite [4].
Stability Unstable, especially in concentrated form and at high temperatures; decomposes to chloride/chlorate or chloride/oxygen [5] [6]. Unstable; slowly disproportionates into bromide and bromate [3].
Primary Applications Bleaching, disinfection, water treatment, chemical oxidation [5] [2]. Niche reagent, often prepared in-situ for specific chemical syntheses (e.g., Hofmann rearrangement) [3].

A critical concept for both chemicals is their pH-dependent speciation. Neither exists in its most potent form across all pH levels.

HOCl Hypochlorous Acid (HOCl) More Powerful Oxidizer OCl Hypochlorite Ion (OCl⁻) Less Powerful Oxidizer HOCl->OCl pH Increase OCl->HOCl pH Decrease HOBr Hypobromous Acid (HOBr) OBr Hypobromite Ion (OBr⁻) HOBr->OBr pH Increase OBr->HOBr pH Decrease pH Low pH (Acidic) pH->HOCl pH_high High pH (Basic) pH_high->OCl pH_brom Optimal pH for NaOBr (Higher than NaOCl) pH_brom->HOBr

Experimental Data and Performance Comparison

Experimental studies confirm that these theoretical properties translate into different performance in practical applications. A key study on pulp bleaching provides direct comparative data [4].

Bleaching Performance

A 1954 senior thesis directly compared the bleaching efficacy of sodium hypochlorite and this compound on wood pulp. The key findings are summarized below [4]:

Experimental Parameter Sodium Hypochlorite This compound / Mixtures
Maximum Brightness Achieved Higher [4] Lower [4]
Optimum pH Range Lower [4] Higher [4]
Bleaching Rate Standard [4] Accelerated (when NaBr is added to NaOCl) [4]

The study concluded that while the mixture bleached faster, sodium hypochlorite alone was capable of achieving a higher maximum brightness on wood pulp [4].

General Experimental Protocols

For researchers looking to evaluate these oxidizers, here are common methodological approaches based on the search results.

Protocol for Bleaching Performance Comparison (based on [4])

This protocol is suited for comparing oxidizers in a context like textile or pulp bleaching.

  • Solution Preparation: Prepare stock solutions of sodium hypochlorite and this compound at a known concentration (e.g., 1 M). The hypobromite solution can be prepared in-situ by reacting bromine (Br₂) with sodium hydroxide (NaOH) [3].
  • pH Control: Divide each oxidant into several aliquots. Adjust each aliquot to a different, fixed pH level using buffers or dilute acids/bases (e.g., HCl, NaOH).
  • Reaction: Introduce a fixed amount of the material to be bleached (e.g., a standardized cloth swatch or wood pulp sample) into each oxidant solution at the various pH levels.
  • Quantitative Analysis:
    • Rate Analysis: Measure the time taken for the material to reach a predefined level of whiteness.
    • Efficacy Analysis: After a fixed contact time, measure the final brightness/whiteness of the material using a spectrophotometer or colorimeter.
Protocol for Electrochemical Reduction Study (based on [7])

This protocol is used to study the oxidant's behavior in energy applications like fuel cells.

  • Half-Cell Setup: Use a standard three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode).
  • Electrode Preparation: The working electrode is often prepared by loading a catalyst (e.g., Pt/C) onto a conductive substrate [7].
  • Electrolyte: Dissolve the oxidant (NaOCl or NaOBr) in an alkaline electrolyte solution (e.g., NaOH).
  • Analysis: Perform techniques like Cyclic Voltammetry (CV) to investigate the electrochemical behavior and reduction potential, and Chronoamperometry (CA) to study reaction kinetics and stability under load [7].

Key Insights for Application Selection

For researchers and scientists, the choice between these oxidizers is not about a single "most powerful" title, but about selecting the right tool for the specific reaction conditions and desired outcome.

  • For maximum oxidizing power under acidic to neutral conditions, hypochlorous acid (from sodium hypochlorite) is likely more effective due to its high concentration of the potent HOCl species [1].
  • For reactions that must be run in a basic environment, This compound may show a faster reaction rate than hypochlorite, as its optimal pH range is shifted higher [4].
  • If the goal is the highest possible extent of bleaching, sodium hypochlorite may be superior, as it achieved a higher maximum brightness in pulp bleaching experiments [4].
  • Consider stability and byproducts: The tendency of hypobromite to form bromate (a suspected carcinogen) is a significant concern in water treatment, and this can also be relevant in chemical synthesis where purity is critical [8].

References

hypobromite vs hypochlorite cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison at a Glance

The table below summarizes key findings from relevant in vitro studies. Note that different cell lines and methodologies prevent a direct numerical comparison.

Compound Cell Type Key Cytotoxicity Finding Study Context / Notes
Activated Sodium Hypobromite (Various molar ratios) Human Fetal Osteoblasts A 4:1 molar ratio was less cytotoxic than other tested ratios [1]. Cytotoxicity varies with the hypochlorite-to-bromide molar ratio [1].
Sodium Bromide (NaBr) Human Fetal Osteoblasts Showed more cytotoxic effects compared to sodium hypochlorite or activated hypobromite [1]. Tested alone as a control; higher cytotoxicity observed [1].
Sodium Hypochlorite (NaOCl) Human Periodontal Ligament Fibroblasts LC50 (Lethal Concentration 50%) measured at 0.254 µL/mL [2]. Common endodontic irrigant; cytotoxicity well-documented [3] [4] [2].
Sodium Hypochlorite (NaOCl) Human Bone Marrow Mesenchymal Stem Cells Cell viability when exposed to 0.5 µg/mL of 5.25% NaOCl was significantly lower than with QMix [2]. QMix contains CHX and EDTA; cited for context of NaOCl's effect [2].

Experimental Protocols in Key Studies

Understanding the experimental methods is crucial for interpreting the data.

  • Study on Human Fetal Osteoblasts [1]: This study treated cells with a combination of sodium hypochlorite and sodium bromide, which creates activated this compound in different molar ratios.

    • Cell Viability Assessment: Cell proliferation was determined by counting trypsinized cells. Photomicrographic analysis was also performed.
    • Controls: Positive controls were not treated with hypohalides; negative controls were treated with hypochlorite or bromide alone.
  • Study on Human Periodontal Ligament Fibroblasts (HPDLFc) [2]: This research used a common colorimetric assay to quantify cytotoxicity.

    • Cell Culture: HPDLFc were cultured and placed in 96-well plates.
    • Treatment & Incubation: Cells were exposed to various concentrations of NaOCl and QMix for 24 hours.
    • MTT Assay: After exposure, a yellow MTT tetrazolium salt was added. Living cells' mitochondrial enzymes reduce MTT to purple formazan crystals. The quantity of formazan, measured by optical density, indicates the number of viable cells. The LC50 was calculated from this data [2].

The diagram below illustrates this common experimental workflow.

Start Harvest and Culture Target Cells (e.g., HPDLFc) A Seed Cells into Multi-Well Plates Start->A B Expose Cells to Test Compounds A->B C Incubate for Set Duration (e.g., 24h) B->C D Perform Viability Assay (e.g., MTT) C->D E Quantify Results (e.g., Spectrophotometry) D->E End Calculate Metrics (e.g., LC50) E->End

Mechanisms of Cytotoxicity

The cytotoxicity of hypohalites like hypochlorite and hypobromite stems from their potent oxidizing activity.

  • Shared Oxidative Action: Both NaOCl and hypobromite are strong oxidizing agents. They cause oxidative stress, damaging lipids, proteins, and DNA, leading to cell death [5] [2].
  • Specific Mechanism of NaOCl: NaOCl dissociates into hypochlorous acid (HOCl), a powerful oxidant. It damages mitochondrial membranes, disrupting oxidative phosphorylation and reducing ATP production. This failure increases reactive oxygen species (ROS), causing extensive cellular damage and death [2].
  • Specific Mechanism of CHX (in QMix): While not a hypohalite, CHX is a common comparator. It binds to cell membranes, increasing permeability and causing intracellular component leakage and enzyme release, which leads to cell death [2].

The following diagram outlines the key cytotoxic pathways for sodium hypochlorite.

cluster_mito Mitochondrial Damage Pathway NaOCl Sodium Hypochlorite (NaOCl) HOCl Forms Hypochlorous Acid (HOCl) NaOCl->HOCl OxStress Induces Oxidative Stress HOCl->OxStress MitoDamage Damages Mitochondrial Membranes HOCl->MitoDamage Damage Cellular Damage: Lipid Peroxidation, Protein Impairment, DNA Damage OxStress->Damage CellDeath Cell Death Damage->CellDeath ATPdrop Reduced ATP Production MitoDamage->ATPdrop ROS Increased ROS Formation ATPdrop->ROS ROS->OxStress

Key Insights for Researchers

  • Methodology Heavily Influences Results: A critical review highlights a major lack of standardization in cytotoxicity assays [3] [4]. Factors like dilution solution (culture medium buffers and reduces NaOCl toxicity, while saline does not) and exposure time significantly impact results. Your experimental design must carefully simulate the biological scenario you intend to model [3].
  • Compound Form is Crucial: The finding that sodium bromide is more cytotoxic than activated hypobromite [1] highlights that bromide ions and hypobromite ions have different biological activities. The specific chemical form being tested must be clearly defined.
  • Relevance of Cell Line Selection: The choice of cell line (e.g., osteoblasts, periodontal ligament fibroblasts) is logical for simulating clinical applications like endodontic treatment. Your model should use cell types relevant to your target tissue or application [1] [2].

Future research would benefit from direct, side-by-side comparisons of hypobromite and hypochlorite under standardized protocols controlling for concentration, exposure time, and cell model.

References

bromine vs chlorine disinfectant efficacy cooling water

Author: Smolecule Technical Support Team. Date: February 2026

Bromine vs. Chlorine: Efficacy Comparison at a Glance

Parameter Chlorine (as NaClO) Bromine (as NaBr) Experimental Context
Disinfection Efficiency 95.83% [1] 97.36% [1] Against marine biofilm in a controlled study [1]
Optimal Biocide Concentration 0.6 mg/L [1] 0.6 mg/L [1] Identified via Response Surface Methodology [1]
Optimal Dosing Period 138 min [1] 138 min [1] Identified via Response Surface Methodology [1]
pH Stability & Effectiveness Effective at pH 6.5-7.5; converts to less effective hypochlorite ion (OCI⁻) at higher pH [1] Effective over a broader pH range (7.0-8.5) as hypobromous acid (HOBr) [1] Bromine remains stable in the typical pH range of seawater and cooling systems [1]
Reactivity with Organics/Ammonia Highly reactive; can lead to rapid consumption and formation of chlorinated by-products [1] Less reactive; more stable in the presence of organic matter [1] Bromine's stability can provide a longer-lasting residual effect [1]
Common Form Sodium Hypochlorite (NaClO) [1] Bromine Chlorine Hydantoin (BCDMH) [2], Sodium Bromide (NaBr) [1] BCDMH is a stable solid that slowly releases both hypobromous and hypochlorous acid [2]

Experimental Insights and Mechanisms

The data in the table is largely drawn from a 2025 study assessing biocides for controlling marine biofouling in industrial cooling systems [1]. Here is a deeper look at the findings and underlying mechanisms.

  • Efficacy Against Biofilm: The slight efficacy advantage of bromine (97.36% vs. 95.83%) is significant because biofilms are notoriously difficult to control. The extracellular polymeric substance (EPS) secreted by sessile microorganisms in a biofilm acts as a physical barrier, consuming oxidizers before they reach the cells [3]. This often requires biocide dosages many times greater than those needed to control free-floating (planktonic) organisms [3]. Bromine's ability to better penetrate or remain active within this biofilm matrix could explain its higher efficiency [1].

  • Mechanism of Action: Both chlorine and bromine are oxidizing biocides. They inactivate microorganisms by breaking down cell walls and disrupting internal metabolic processes [3].

    • In water, chlorine forms hypochlorous acid (HOCl), a potent disinfectant.
    • Bromine, often from precursors like BCDMH, releases hypobromous acid (HOBr) [2].
    • A key difference lies in their stability. In the higher pH typical of seawater and many cooling systems, hypochlorous acid converts to the less effective hypochlorite ion. Hypobromous acid, however, remains stable and effective over a wider pH range, making it more consistent in fluctuating conditions [1].

The following diagram illustrates the general workflow for evaluating biocide efficacy in cooling water systems, from biofilm formation to control assessment.

cluster_1 1. Biofilm Formation Phase cluster_2 2. Biocide Application & Evaluation A Microbial Attachment to Surface (e.g., PVC, Metal) B Secretion of EPS (Extracellular Polymeric Substance) A->B C Biofilm Maturation (Sessile Community) B->C D Controlled Dosing of Biocide (Chlorine vs. Bromine) C->D Established Biofilm Presents Barrier E Exposure Period (e.g., 138 minutes) D->E F Efficacy Assessment (Planktonic vs. Sessile Kill) E->F G Determine Optimal Parameters: Concentration & Dosing Period F->G Data Collection

Research and Dosing Considerations

For researchers aiming to design their own comparison protocols, here are key factors and methodologies to consider.

  • Key Experimental Factors: When setting up experiments, control for these variables known to influence biofouling and biocide performance:

    • Surface Material: PVC showed the highest microbial attachment (40%), followed by plastic (30%) and concrete (23%) [1].
    • Water Chemistry: Higher Total Organic Carbon (TOC) concentrations promote biofilm growth. Salinity also influences microbial community structure and attachment [1].
    • Microbial Load: A strong positive correlation exists between the initial bacterial cell count in the water and the extent of subsequent biofilm formation [1].
  • Advanced Dosing Strategy: The cited study used Response Surface Methodology (RSM) to identify the optimal balance of biocide concentration and dosing period, finding it to be 0.6 mg/L for 138 minutes [1]. Modern cooling tower management is shifting towards predictive, multi-barrier approaches that may combine non-oxidizing biocides, UV disinfection, and advanced monitoring to control biofouling more effectively and sustainably [4].

  • Regulatory and Environmental Aspects: The choice of biocide is not solely based on efficacy.

    • Disinfection By-Products (DBPs): Both disinfectants can form regulated by-products. Chlorine forms trihalomethanes (THMs) and haloacetic acids (HAAs), while bromine can lead to brominated DBPs like bromate, which are subject to increasing regulatory scrutiny [5] [2].
    • The "Green" Alternative Trend: Environmental regulations and sustainability goals are driving interest in non-chemical methods like UV, ozone, and electrochlorination, which can reduce or eliminate chemical biocide use and DBP formation [2] [4].

Conclusion and Research Outlook

For researchers and scientists, the choice between bromine and chlorine is context-dependent. Bromine holds a demonstrated, slight efficacy advantage, particularly in controlling biofilm in alkaline, organic-rich waters like seawater cooling systems [1]. Chlorine remains a cost-effective and widely used option.

Future developments are focused on advanced formulations of bromine products (e.g., BCDMH) that minimize DBP formation, and the integration of chemical biocides with non-chemical technologies (UV, Ozone) for optimized, sustainable cooling water management [2] [4].

References

sodium hypobromite oxidation efficiency vs hydrogen peroxide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Oxidation Efficiency

The table below summarizes the available information on the fundamental properties of these oxidants.

Property Hydrogen Peroxide (H₂O₂) Sodium Hypochlorite (NaClO) Sodium Hypobromite (NaOBr)
Chemical Formula H₂O₂ NaClO NaOBr [1]
Standard Reduction Potential 1.78 V [2] Information missing Information missing
By-product Formation No toxic halogenated by-products [2] Can generate toxic halogenated by-products [2] Information missing
Stability Information missing Information missing Slowly disproportionates to sodium bromide and sodium bromate [1]
Reported Oxidation Efficiency Effective under alkaline conditions; causes minimal material degradation [2] Highly efficient but causes significant polymer degradation [2] Information missing

Experimental Data on H₂O₂ vs. NaClO

A 2019 study directly compared the effects of hydrogen peroxide and sodium hypochlorite on polyethersulfone (PES) membranes, with key quantitative findings summarized below [2].

Experimental Parameter Hydrogen Peroxide (H₂O₂) Aging Sodium Hypochlorite (NaClO) Aging
Exposure Dose 500 g·h/L (5000 mg/L for 100 h) [2] 500 g·h/L (5000 mg/L for 100 h) [2]
Membrane Permeability Hardly changed [2] Substantially increased [2]
Humic Acid (HA) Retention Hardly changed [2] Significantly decreased [2]
Fouling Propensity Slightly increased [2] More seriously increased [2]
Material Degradation (PES polymer) Much less degradation than NaClO [2] Significant degradation observed [2]

Detailed Experimental Protocol

The comparative data for H₂O₂ and NaClO was generated using the following methodology [2]:

  • Accelerated Aging: Commercially available PES membranes were soaked in 5000 mg/L solutions of H₂O₂ and NaClO for 100 hours at 25±2°C, achieving an exposure dose of 500 g·h/L. Solutions were maintained at pH 9 and 11, and replaced every 24 hours to maintain concentration.
  • Performance Evaluation: Pristine and aged membranes were evaluated in dead-end filtration cells.
    • Pure Water Permeability: Measured at 60 kPa transmembrane pressure.
    • Fouling Propensity & Retention: Tested using a 10 mg/L humic acid (HA) solution; fouling was quantified using the Unified Membrane Fouling Index (UMFI), and retention was calculated from HA concentrations in feed and permeate.
  • Material Characterization: Membrane surfaces were analyzed using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) to identify changes in chemical functional groups and composition.

Pathways for Further Research

The experimental workflow for comparing oxidizing agents can be summarized as follows. You can adapt this framework to investigate this compound.

cluster_eval Evaluation Metrics cluster_char Characterization Techniques Start Define Comparison Objective Prep Agent Preparation (Standardize concentrations) Start->Prep Exp Aging Experiment (Controlled exposure dose) Prep->Exp Eval Performance Evaluation Exp->Eval Char Material Characterization Eval->Char Perm Permeability Eval->Perm Retent Retention Ability Eval->Retent Foul Fouling Propensity Eval->Foul Data Analyze Degradation & Efficiency Char->Data FTIR ATR-FTIR Char->FTIR XPS XPS Char->XPS

To objectively compare this compound with hydrogen peroxide, I suggest focusing your research on a few key areas:

  • Search for specific applications: Look for studies on this compound use in specific oxidation processes, such as in organic synthesis (e.g., the Hofmann rearrangement) [1] or water treatment.
  • Investigate standard metrics: Once relevant studies are found, compile data on its reduction potential, reaction kinetics, and by-product profile under different pH conditions.
  • Perform experimental comparison: Using a protocol similar to the one described here, you could conduct a direct experimental comparison focusing on metrics like degradation efficiency, material compatibility, and by-product formation.

References

validating hypobromite ammonia oxidation method accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes two key hypobromite oxidation methods for analyzing ammonium nitrogen isotopes.

Feature Hypobromite + Hydroxylamine Hydrochloride Method [1] Hypobromite + Sodium Azide Method [2]
Target Application Ammonium nitrogen isotope (δ¹⁵N) in atmospheric aerosol samples (PM2.5) [1] Nitrogen isotopic composition of dissolved ammonium in seawater [2]

| Core Principle | 1. Oxidation: NH₄⁺ to NO₂⁻ via alkaline hypobromite. 2. Reduction: NO₂⁻ to N₂O via hydroxylamine hydrochloride at pH < 0.3 [1] | 1. Oxidation: NH₄⁺ to NO₂⁻ via alkaline hypobromite. 2. Reduction: NO₂⁻ to N₂O via sodium azide [2] | | Detection Instrument | Precon-GasBench-IRMS (Isotope Ratio Mass Spectrometry) [1] | Isotope Ratio Mass Spectrometry (IRMS) [2] | | Reported Precision | 0.2‰ (n=10) [1] | Standard deviation of 0.35‰ (n=5) [2] | | Reported Accuracy/Recovery | Reduction efficiency of ~100% [1] | Yield rate > 92% for [NH₄⁺] between 5-50 μmol/L [2] | | Key Advantages | Low NH₄⁺ requirement; avoids highly toxic/explosive reagents [1] | Suitable for low NH₄⁺ concentrations in seawater; good linearity for standard calibration [2] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: Hypobromite Oxidation with Hydroxylamine Hydrochloride Reduction [1]

This method is designed for analyzing ammonium nitrogen isotopes in atmospheric aerosol filter samples.

  • Sample Preparation: Extract ammonium from atmospheric aerosol filter samples. The target concentration in the final 4 mL solution is 0.25 μg·mL⁻¹ of ammonium nitrogen.
  • Oxidation Step: Add an alkaline hypobromite solution to the extracted sample. This step oxidizes ammonium ions (NH₄⁺) to nitrite (NO₂⁻).
  • pH Adjustment: Adjust the pH of the solution after oxidation. This is a critical modified step to ensure high reduction efficiency in the next stage.
  • Reduction Step: In the pH-adjusted solution (pH < 0.3), add hydroxylamine hydrochloride to reduce the nitrite (NO₂⁻) to nitrous oxide (N₂O).
  • Isotope Analysis: Introduce the generated N₂O gas to a Precon-GasBench-IRMS system to measure the ammonium nitrogen isotope ratio (δ¹⁵N).
Protocol 2: Hypobromite Oxidation with Sodium Azide Reduction [2]

This method was optimized for determining dissolved ammonium nitrogen isotopes in seawater.

  • Sample Preparation: Collect and prepare seawater samples. The method is optimized for an ammonium concentration range of 5 to 50 μmol/L.
  • Oxidation Step: Add alkaline hypobromite to the sample to oxidize ammonium (NH₄⁺) to nitrite (NO₂⁻).
  • Reduction Step: Add sodium azide to reduce the generated nitrite (NO₂⁻) to nitrous oxide (N₂O).
  • Isotope Analysis: Analyze the N₂O gas using Isotope Ratio Mass Spectrometry (IRMS) to determine the nitrogen isotopic composition (δ¹⁵N).

Chemical Pathway and Workflow

The following diagram illustrates the core chemical pathway involved in the hypobromite oxidation of ammonia, which is fundamental to both analytical methods.

HypobromitePathway NH3 Ammonia (NH₃) NH2Br Monobromamine (NH₂Br) NH3->NH2Br + HOBr NHBr2 Dibromamine (NHBr₂) NH2Br->NHBr2 + HOBr NBr3 Tribromamine (NBr₃) NHBr2->NBr3 + HOBr N2 Nitrogen Gas (N₂) NHBr2->N2 Self- Decomposition NBr3->N2 Self- Decomposition HOBr Hypobromous Acid (HOBr) HOBr->NH3 Available Oxidizing Agent

[3]

The analytical workflow for converting ammonium in a sample into measurable N₂O gas is summarized below.

AnalyticalWorkflow Sample Aqueous Sample (NH₄⁺) Oxidize Oxidation Step (Alkaline Hypobromite) Sample->Oxidize Nitrite Nitrite (NO₂⁻) Oxidize->Nitrite Reduce Reduction Step Nitrite->Reduce N2O Nitrous Oxide (N₂O) Reduce->N2O IRMS Isotope Analysis (IRMS) N2O->IRMS

[1] [2]

Key Insights for Researchers

  • Bromamine Chemistry is Complex: The formation and stability of intermediate bromamines (NH₂Br, NHBr₂, NBr₃) are highly dependent on the pH and the initial bromine to ammonia molar ratio (Br/N) [3]. Controlling these parameters is critical for achieving complete oxidation to N₂ or the desired intermediate for accurate analysis.
  • Context is Key for Method Selection: The presented methods are highly specialized for low-concentration ammonium in specific environmental matrices (aerosols, seawater). Their performance in pharmaceutical contexts, where sample matrices and ammonium sources (e.g., from drug degradation) differ, would require rigorous in-house validation.
  • A Note on Sodium Azide: While effective, sodium azide is a highly toxic reagent. The hydroxylamine hydrochloride method was specifically noted for avoiding the use of such reagents, which is a significant advantage from a laboratory safety perspective [1].

References

×

UNII

ZU61C4V8RA

Other CAS

13824-96-9

Wikipedia

Sodium hypobromite

Dates

Last modified: 02-18-2024
1: Nagakura M, Okamoto T. [Reaction of nitroquinoline with sodium hypobromite
solution. II. 2-, 4-, 5-, 6- and 8-nitroquinoline]. Yakugaku Zasshi. 1972
Feb;92(2):167-75. Japanese. PubMed PMID: 5063934.


2: Okamoto T, Nagakura M. [Reaction mechanism in aromatic heterocyclic compounds.
XI. Reaction of nitroquinoline with sodium hypobromite solution. I.
3-nitroquinoline]. Yakugaku Zasshi. 1972 Feb;92(2):158-66. Japanese. PubMed PMID:
5063933.


3: DE BARBOSA NC. [Urea determination with sodium hypobromite]. Rev Bras Med.
1952 Oct;9(10):689-91. Undetermined Language. PubMed PMID: 13100827.

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